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  • Product: 2-(2-Phenylethenyl)-8-Quinolinol

Core Science & Biosynthesis

Foundational

The Dual-Modality of 2-(2-Phenylethenyl)-8-quinolinol: From Optoelectronic Materials to Targeted Therapeutics

Executive Summary The molecule 2-(2-Phenylethenyl)-8-quinolinol , commonly referred to as 2-styryl-8-quinolinol , represents a privileged scaffold at the intersection of materials science and medicinal chemistry. By fusi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 2-(2-Phenylethenyl)-8-quinolinol , commonly referred to as 2-styryl-8-quinolinol , represents a privileged scaffold at the intersection of materials science and medicinal chemistry. By fusing the robust metal-chelating capability of 8-hydroxyquinoline (8-HQ) with the extended π-conjugation of a styryl group, this architecture yields highly tunable electronic and photophysical properties. This technical guide provides an in-depth analysis of its structural dynamics, synthetic methodologies, and its dual applications in Organic Light-Emitting Diodes (OLEDs) and targeted oncology (specifically p53 tumor suppressor activation).

Chemical Architecture & Electronic Dynamics

The core utility of 2-styryl-8-quinolinol stems from two distinct structural domains:

  • The 8-Quinolinol Moiety: A bidentate ligand system (comprising a pyridine nitrogen and a phenolic oxygen) that forms highly stable coordination complexes with transition and main-group metals (e.g., Zn²⁺, Al³⁺, Ru²⁺)[1].

  • The Styryl Conjugation: The introduction of a vinyl (-CH=CH-) bridge connecting the 2-position of the quinoline ring to a phenyl (or naphthyl) group creates an extended π-conjugated system[1]. This architectural feature significantly lowers the HOMO-LUMO energy gap compared to the parent 8-HQ, red-shifting the absorption and emission spectra and facilitating Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) transitions[2].

G Core 2-(2-Phenylethenyl)-8-quinolinol HQ 8-Hydroxyquinoline Moiety (Bidentate Chelation) Core->HQ Styryl Styryl Conjugation (Extended π-System) Core->Styryl OLED Optoelectronics (OLED Emitters) HQ->OLED MedChem Therapeutics (p53 Activation) HQ->MedChem Styryl->OLED Styryl->MedChem

Fig 1. Structure-property relationships of the 2-styryl-8-quinolinol scaffold.

Synthetic Methodologies: The Knoevenagel Approach

The creation of the 2-styryl quinoline core is primarily achieved through a modified Knoevenagel condensation[1]. This approach relies on the nucleophilic addition of an active methyl group to a carbonyl, followed by dehydration to form the critical carbon-carbon double bond.

Protocol 1: Synthesis of 2-Styryl-8-Quinolinol

Objective: Synthesize the styryl scaffold while minimizing side reactions (e.g., unwanted polymerization or oxidation). Causality & Logic: 8-hydroxyquinaldine (2-methyl-8-quinolinol) possesses a weakly acidic methyl group at the 2-position. By utilizing acetic anhydride, the 8-hydroxyl group is transiently acetylated. This acetylation prevents oxidative degradation of the phenol during heating and inductively increases the acidity of the 2-methyl protons, facilitating the formation of the active enol/enolate equivalent required for nucleophilic attack on the benzaldehyde[1].

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser, combine 50 mmol of 8-hydroxyquinaldine and 55 mmol of benzaldehyde (or substituted benzaldehyde, e.g., 3-fluorobenzaldehyde).

  • Catalysis & Protection: Add 15 mL of glacial acetic acid and 10 mL of acetic anhydride. Self-Validation: The reaction mixture should turn homogeneous upon initial heating. The acetic anhydride acts as both a dehydrating agent and a transient protecting group.

  • Condensation: Heat the mixture to reflux (approx. 130°C) under an inert nitrogen atmosphere for 12–16 hours. Monitor the consumption of the starting material via TLC (Hexane:Ethyl Acetate, 3:1).

  • Hydrolysis of Acetate: Cool the mixture to 60°C and slowly add 50 mL of 10% aqueous NaOH to hydrolyze the transient 8-acetoxy group back to the free hydroxyl. Self-Validation: A color change and precipitation indicate the formation of the free phenol.

  • Purification: Adjust the pH to ~7.0 using dilute HCl to maximize the precipitation of the zwitterionic/neutral product. Filter the crude solid, wash with cold distilled water, and recrystallize from hot ethanol to yield pure 2-styryl-8-quinolinol.

Optoelectronic Applications: Coordination Chemistry & OLEDs

The parent complex, tris(8-hydroxyquinolinato)aluminum (Alq3), is a foundational green-light emitter in OLEDs. However, by utilizing 2-styryl-8-quinolinol as the ligand, the extended conjugation red-shifts the emission into the yellow, orange, and red spectrums[3][4].

Protocol 2: Acetoxy Exchange Complexation for Zn(sq)₂

Objective: Synthesize bis(2-styryl-8-quinolinolato)zinc(II) [Zn(sq)₂] for use as an orange-light emitting layer. Causality & Logic: Direct complexation requires the deprotonation of the 8-hydroxyl group. Triethylamine (TEA) is used as a non-nucleophilic base to drive the equilibrium toward the phenoxide anion, which is a significantly stronger σ-donor to the Zn²⁺ center than the neutral phenol. Ethanol is selected as the solvent because it solubilizes the zinc acetate precursor but acts as an anti-solvent for the highly hydrophobic, planar Zn(sq)₂ complex, driving precipitation[3].

Step-by-Step Methodology:

  • Ligand Solubilization: Dissolve 20 mmol of 2-styryl-8-quinolinol in 50 mL of anhydrous ethanol. Add 22 mmol of triethylamine (TEA) and stir for 15 minutes at room temperature.

  • Metal Addition: Dropwise, add a solution of 10 mmol of Zinc Acetate dihydrate [Zn(OAc)₂·2H₂O] dissolved in 20 mL of ethanol.

  • Complexation: Heat the mixture to 60°C for 4 hours. Self-Validation: A vibrant yellow/orange precipitate will rapidly form as the thermodynamic Zn(sq)₂ complex is insoluble in ethanol.

  • Isolation: Cool to room temperature, vacuum filter the precipitate, and wash sequentially with cold ethanol and diethyl ether to remove residual TEA-acetate salts. Dry under vacuum at 80°C for 12 hours.

Quantitative Optoelectronic Data

The table below summarizes the photophysical shifts achieved by moving from the standard 8-HQ ligand to the styryl-conjugated derivatives.

Complex / EmitterMetal CenterAbsorption λmax (nm)Emission λmax (nm)Max Luminance (cd/m²)Turn-on Voltage (V)Application Note
Alq3 (Reference)Al(III)~390~520~10,000~3.0Standard Green Emitter
Zn(sq)₂Zn(II)~436~6002,00011.0Orange OLED Emitter[4]
Zn(2-styryl-8-Q)₂ deriv.Zn(II)~4505516,9715.1Yellow/Red OLED Emitter[3]

Pharmacological Potential: p53 Activation & Antioxidant Capacity

Beyond materials science, the 2-styryl-8-quinolinol scaffold has emerged as a potent pharmacophore. High-throughput cell-based screens have identified specific derivatives, such as 2-[2-(3-fluorophenyl)vinyl]-8-quinolinol, as direct binders and activators of the p53 tumor suppressor protein[2].

The p53 pathway is a critical apoptotic defense mechanism against oncogenesis. However, in many tumors, p53 is mutated, leading to misfolding and rapid degradation. The styryl-quinolinol scaffold acts as a molecular chaperone; its planar, conjugated structure intercalates or binds to allosteric pockets on the mutant p53 protein, stabilizing its active conformation. This stabilization prevents degradation, restores wild-type transcriptional activity, and induces tumor cell apoptosis[2]. Furthermore, the inherent redox activity of the 8-hydroxyl group imparts significant free radical scavenging (antioxidant) capabilities, surpassing even endogenous antioxidants like glutathione in DPPH assays[1].

Pathway Drug Styryl-8-Quinolinol p53 Direct p53 Binding Drug->p53 Affinity Trans Transcriptional Activation p53->Trans Stabilization Apop Tumor Apoptosis Trans->Apop Gene Expression

Fig 2. Mechanism of p53 tumor suppressor activation by styryl-quinolinol derivatives.

Conclusion

The 2-(2-Phenylethenyl)-8-quinolinol scaffold is a masterclass in rational chemical design. By leveraging the Knoevenagel condensation to append a styryl group to the 8-HQ core, researchers can systematically tune the molecule's HOMO-LUMO gap and steric profile. This precise control enables its dual utility: acting as a highly efficient, red-shifted ligand for OLED technologies, and serving as a conformation-stabilizing therapeutic agent for mutant p53 in oncology.

References

  • Benchchem.Strategic Approaches to the Core Synthesis of 2-[2-(1-naphthyl)vinyl]-8-quinolinol.
  • ResearchGate.Synthesis and luminescent properties and theoretical investigation on electronic structure of nitrile-based 2-pyridone molecules.
  • Benchchem.2-[2-(3-fluorophenyl)vinyl]-8-quinolinol.
  • Chemistry Letters.Orange Color Electroluminescence from Bis(2-styryl-8-quinolinolato)zinc(II).

Sources

Exploratory

Unlocking the Photophysical Potential of 2-Styryl-8-Quinolinol Derivatives: A Technical Guide

Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Structural causality, photophysical tuning, and self-validating experimental workflows The Strategic Value of the Styryl-Quinolinol S...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Structural causality, photophysical tuning, and self-validating experimental workflows

The Strategic Value of the Styryl-Quinolinol Scaffold

As an application scientist optimizing fluorophores for optoelectronics and bio-imaging, I frequently encounter the baseline limitations of standard 8-hydroxyquinoline (8-HQ) complexes, such as the ubiquitous


. While 

is a workhorse in organic light-emitting diodes (OLEDs), its rigid emission profile (typically restricted to the green spectrum) and susceptibility to solid-state quenching demand a more versatile molecular architecture[1].

Enter the 2-styryl-8-quinolinol derivatives. By introducing a styryl (vinyl-aryl) group at the C-2 position of the quinoline ring, we fundamentally alter the molecule's electronic architecture. This modification extends the


-conjugation system across the quinoline, vinyl, and appended aryl moieties, significantly lowering the HOMO-LUMO energy gap[2]. The result is a highly tunable scaffold where photophysical properties—such as absorption maxima, emission wavelengths, and quantum yields—can be precisely engineered through substituent selection and metal complexation[3].

Electronic Architecture and Photophysical Causality

The photophysical behavior of 2-styryl-8-quinolinol derivatives is governed by the interplay between the electron-rich 8-HQ core and the appended styryl group.

Intramolecular Charge Transfer (ICT)

The extended


-system facilitates strong Intramolecular Charge Transfer (ICT) upon photoexcitation. The 8-HQ moiety possesses both a basic quinolinic nitrogen and an acidic phenolic proton, making its electronic state highly sensitive to solvent polarity and pH[2]. When electron-donating or electron-withdrawing groups are added to the styryl phenyl ring, the ICT character is amplified, leading to pronounced solvatochromism and massive Stokes shifts[4].
Substituent-Driven Tuning

The strategic placement of halogens or bulky aromatic groups allows for precise spectral tuning:

  • Steric Extension: The introduction of a bulky naphthyl group (e.g., 2-[2-(1-naphthyl)vinyl]-8-quinolinol) causes a significant red-shift in both absorption and emission spectra compared to the parent 8-HQ due to the massive expansion of the conjugated network[2].

  • Fluorination Effects: The position of fluorine substituents dictates the emission shift. Incorporating a fluorine atom at the 5-position of the 8-HQ core leads to a red shift (

    
     = 547 nm vs 515 nm for the non-fluorinated analog) but drastically reduces the quantum yield[5]. Conversely, an aluminum complex of 6-fluoro-8-oxyquinolate demonstrates a sharp blue shift (
    
    
    
    = 495 nm) accompanied by a 2.6-fold increase in quantum yield[5].

The Chelation-Enhanced Fluorescence (CHEF) Mechanism

In their free ligand state, 2-styryl-8-quinolinols often exhibit weak fluorescence. This is caused by non-radiative decay pathways; specifically, the free rotation of the vinyl bond dissipates excited-state energy as heat[2].

However, the 8-HQ core is an exceptional bidentate chelator. Upon coordination with metal ions like


 or 

, the molecule undergoes Chelation-Enhanced Fluorescence (CHEF) . The metal ion locks the quinoline nitrogen and phenolic oxygen into a rigid planar complex. This structural arrest suppresses the rotational non-radiative decay pathways, forcing the molecule to relax via photon emission, thereby skyrocketing the quantum yield[2].

CHEF_Mechanism L Free 2-Styryl-8-HQ (Flexible Vinyl Bond) NR Non-Radiative Decay (Energy lost to rotation) L->NR Photon Excitation M Metal Ion Addition (e.g., Zn2+, Al3+) L->M Chelation C Rigid Metal Complex (Planarized Scaffold) M->C Structural Arrest R Radiative Decay (High Quantum Yield) C->R Photon Excitation

Fig 1. Chelation-Enhanced Fluorescence (CHEF) mechanism in 2-styryl-8-quinolinol derivatives.

Quantitative Photophysical Data

The table below summarizes the photophysical shifts achieved by modifying the 8-HQ core and complexing it with transition metals. Note the significant red-shifting achieved by the styryl derivatives compared to the parent complexes.

Compound / ComplexModificationEmission

(nm)
Photophysical Observation
Parent 8-HQ None~400 nmWeak emission, high non-radiative decay[2].

2-Methyl substitution515 nmBaseline green emission for Zn-complex[1].

Standard Zn-complex535 nmStandard green/yellow emission[1].
Zn(II) 2-styryl-8-HQ 2-Styryl substitution551 nmStrong red-shift; yellow light emission[1].
Al(III) 6-fluoro-8-HQ 6-Fluoro substitution495 nmBlue shift; 2.6x increase in quantum yield[5].
Al(III) 5-fluoro-8-HQ 5-Fluoro substitution547 nmRed shift; decreased quantum yield[5].

Self-Validating Experimental Workflows

To ensure high-fidelity data, the synthesis and characterization of these derivatives must follow a self-validating loop. Below is the optimized protocol for synthesizing the ligand and its subsequent metal complexation.

Exp_Workflow S1 1. Knoevenagel Condensation (2-Methyl-8-HQ + Aryl Aldehyde) S2 2. Purification & Isolation (Recrystallization / Column Chromatography) S1->S2 Isolate Crude S3 3. Ligand Characterization (UV-Vis & Fluorometry in Degassed Solvents) S2->S3 >95% Purity S4 4. Metal Complexation (Acetoxy Exchange with Zn(OAc)2) S3->S4 Base Addition (TEA) S5 5. Complex Characterization (Quantum Yield & Lifetime Analysis) S4->S5 Isolate Complex

Fig 2. Step-by-step synthetic and photophysical characterization workflow.

Protocol A: Ligand Synthesis via Knoevenagel Condensation

Objective: Synthesize the 2-styryl-8-quinolinol core.

  • Reagent Preparation: Combine equimolar amounts of 2-methyl-8-quinolinol and the target aromatic aldehyde (e.g., 1-naphthaldehyde or salicylaldehyde) in a round-bottom flask[2],[1].

  • Catalysis & Dehydration: Add an excess of acetic anhydride. Causality: Acetic anhydride serves a dual purpose; it acts as the solvent and aggressively scavenges the water byproduct, driving the condensation equilibrium forward to form the carbon-carbon double bond[2].

  • Reflux: Heat the mixture to reflux (typically 130-150°C) under an inert nitrogen atmosphere for 12-24 hours.

  • Hydrolysis: Cool the mixture and hydrolyze the intermediate acetoxy group using a basic solution (e.g., NaOH) to restore the free 8-hydroxyl group[1].

  • Validation Gate: Perform

    
    -NMR. Success criteria: The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of two distinct vinylic doublets (typically between 7.0 - 8.0 ppm with a coupling constant 
    
    
    
    Hz, confirming the E-isomer). Do not proceed to photophysics without >95% purity.
Protocol B: Metal Complexation & Photophysical Profiling

Objective: Induce CHEF and measure luminescence.

  • Acetoxy Exchange Reaction: Dissolve the purified 2-styryl-8-quinolinol ligand in absolute ethanol. Add 0.5 equivalents of Zinc Acetate (

    
    ).
    
  • Deprotonation: Add a catalytic amount of Triethylamine (TEA). Causality: TEA deprotonates the acidic phenolic proton of the 8-HQ moiety, generating the highly nucleophilic quinolate anion required for rapid metal coordination[1].

  • Isolation: Stir at room temperature until the complex precipitates. Filter and wash with cold ethanol.

  • Photophysical Measurement: Dissolve the complex in spectroscopic-grade THF. Causality: Impure solvents contain fluorescent contaminants that mask the sample's emission.

  • Degassing: Subject the cuvette to three freeze-pump-thaw cycles. Causality: Dissolved oxygen is a potent triplet-state quencher. Failing to remove oxygen will result in artificially deflated quantum yield measurements.

  • Data Acquisition: Record the UV-Vis absorption to find

    
    , then excite at this wavelength to record the fluorescence emission spectrum[4].
    

Applications in Advanced Technologies

The tunable nature of these derivatives makes them highly sought after in two primary domains:

  • Optoelectronics (OLEDs): Mixed-ligand 8-hydroxyquinoline complexes exhibit superior electron mobility compared to standard

    
    [6]. By utilizing 2-styryl derivatives, engineers can tune the emission color from blue-green to deep red while maintaining the thermal stability required for thin-film deposition[1],[6].
    
  • Biological Probes & Chemosensors: The dramatic CHEF response upon metal binding makes these compounds excellent fluorescent chemosensors. Furthermore, specific derivatives (like 2-[2-(3-fluorophenyl)vinyl]-8-quinolinol) have been identified as direct binders and activators of the p53 tumor suppressor protein, bridging the gap between photophysics and targeted oncology[4],[7].

References

  • 2 - Benchchem

  • 4 - Benchchem 3.1 - ResearchGate 4.7 - ResearchGate 5.5 - Ural Federal University 6.6 - ResearchGate 7.3 - ResearchGate

Sources

Foundational

Solvatochromic Dynamics of 2-(2-Phenylethenyl)-8-quinolinol: Mechanisms and Protocols

Executive Summary This technical guide details the solvatochromic behavior of 2-(2-Phenylethenyl)-8-quinolinol (also known as 2-styryl-8-hydroxyquinoline ). This compound represents a unique class of fluorophores where t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the solvatochromic behavior of 2-(2-Phenylethenyl)-8-quinolinol (also known as 2-styryl-8-hydroxyquinoline ). This compound represents a unique class of fluorophores where two competing photophysical pathways—Excited-State Intramolecular Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ICT) —dictate emission properties.

For researchers in drug discovery and materials science, this molecule serves as a versatile scaffold.[1] Its sensitivity to solvent polarity makes it an excellent environmental probe, while its chelating ability (via the 8-hydroxyquinoline moiety) allows for metal ion sensing (e.g., Zn²⁺, Mg²⁺). This guide provides a validated synthesis protocol, a theoretical framework for interpreting spectral shifts, and a standardized workflow for solvatochromic analysis.

Molecular Architecture & Synthesis

Structural Logic

The molecule consists of an 8-hydroxyquinoline core fused with a styryl (phenylethenyl) arm at the 2-position.

  • Proton Donor/Acceptor Site: The hydroxyl group (-OH) at position 8 and the quinoline nitrogen (N) at position 1 form a five-membered intramolecular hydrogen bond. This is the structural prerequisite for ESIPT.

  • Conjugated System: The styryl group extends the

    
    -conjugation, lowering the HOMO-LUMO gap and introducing ICT character, where electron density shifts from the electron-rich styryl moiety to the electron-deficient quinoline ring upon excitation.
    
Validated Synthesis Protocol

The most robust synthesis involves a Knoevenagel condensation between 2-methyl-8-quinolinol (8-hydroxyquinaldine) and benzaldehyde.

Reagents:

  • 2-Methyl-8-quinolinol (1.0 eq)

  • Benzaldehyde (1.2 eq)

  • Acetic Anhydride (Solvent/Dehydrating agent)[2]

  • Catalyst: None required in refluxing acetic anhydride, though piperidine can be used in ethanol/water mixtures for milder conditions.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyl-8-quinolinol (e.g., 10 mmol) in acetic anhydride (20 mL).

  • Addition: Add benzaldehyde (12 mmol) to the solution.

  • Reflux: Heat the mixture to reflux (~140°C) for 12–24 hours. The solution will darken as the conjugated product forms.

  • Hydrolysis (Critical): The reaction in acetic anhydride often yields the acetylated intermediate (ester). To obtain the free phenol, cool the mixture, pour into ice water, and boil with 10% HCl for 30 minutes, or treat the isolated solid with aqueous ammonia/ethanol.

  • Isolation: Neutralize the solution (if acid was used) with sodium acetate or ammonium hydroxide to pH 6–7. The yellow precipitate is collected by filtration.

  • Purification: Recrystallize from hot ethanol or an ethanol/water mixture.

  • Validation: Confirm structure via ¹H NMR (look for trans-vinylic protons with

    
     Hz).
    

Theoretical Framework: ESIPT vs. ICT

The solvatochromism of 2-(2-Phenylethenyl)-8-quinolinol arises from the environmental modulation of its excited-state dynamics.

The Photophysical Mechanism

Upon photoexcitation (


), the acidity of the phenolic proton increases, and the basicity of the quinoline nitrogen increases.
  • Non-Polar Solvents (e.g., Cyclohexane, Toluene): The intramolecular hydrogen bond remains intact. The molecule undergoes ultrafast ESIPT, transferring the proton to the nitrogen. Emission occurs from the Keto-tautomer species, resulting in a large Stokes shift (often >100 nm).

  • Polar/Protic Solvents (e.g., Ethanol, DMSO):

    • H-Bond Disruption: Protic solvents can form intermolecular hydrogen bonds with the solute, disrupting the intramolecular H-bond required for ESIPT.

    • ICT Stabilization: Polar solvents stabilize the highly dipolar ICT state (Enol* form) more than the neutral ground state. This leads to a bathochromic (red) shift of the Enol emission, often competing with or quenching the Keto emission.

Visualization of Pathways

Photophysics S0_Enol Ground State (Enol) (Stabilized by Intramolecular H-bond) S1_Enol Excited Enol (S1) (ICT State) S0_Enol->S1_Enol Absorption (hv) S1_Enol->S0_Enol Enol Emission (Normal Stokes Shift) S1_Keto Excited Keto (S1) (Proton Transfer Product) S1_Enol->S1_Keto ESIPT (Fast in Non-polar) S0_Keto Ground State (Keto) S1_Keto->S0_Keto Keto Emission (Large Stokes Shift) S0_Keto->S0_Enol Reverse Proton Transfer Solvent_Polar Polar Solvent (Stabilizes ICT / Blocks ESIPT) Solvent_Polar->S1_Enol Stabilizes Solvent_Polar->S1_Keto Destabilizes/Blocks

Caption: Photophysical cycle showing the competition between Enol emission (ICT dominated) and Keto emission (ESIPT dominated).

Experimental Protocols for Solvatochromic Analysis

Materials Preparation
  • Solvent Panel: Select solvents spanning the polarity scale (

    
     scale).
    
    • Non-polar: Cyclohexane, Toluene.

    • Polar Aprotic: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethyl sulfoxide (DMSO).

    • Polar Protic: Ethanol (EtOH), Methanol (MeOH).

  • Stock Solution: Dissolve 2-(2-Phenylethenyl)-8-quinolinol in DMSO (1.0 mM) to ensure complete solubility before dilution.

  • Working Solutions: Dilute stock into respective solvents to a final concentration of 10–50

    
    M. Note: Absorbance at 
    
    
    
    should be < 0.1 to avoid inner filter effects.
Measurement Workflow
  • Baseline Correction: Record a baseline using pure solvent.

  • Absorption Scan: Scan from 250 nm to 500 nm. Note the

    
     max.[3][4][5]
    
  • Excitation: Set excitation wavelength (

    
    ) at the absorption maximum found in step 2.
    
  • Emission Scan: Scan from

    
     nm to 700 nm.
    
  • Quantum Yield (Optional): Use Quinine Sulfate (in 0.1 M H₂SO₄) as a reference standard (

    
    ).
    

Results & Data Interpretation

Expected Spectral Trends

The following table summarizes the typical solvatochromic shifts observed for 2-styryl-8-hydroxyquinoline derivatives.

Solvent TypePolarityAbsorption

Emission

Stokes ShiftDominant Mechanism
Non-Polar (e.g., Toluene)Low~350–360 nm~500–530 nmLarge (>150 nm)ESIPT (Keto emission)
Polar Aprotic (e.g., MeCN)Medium~355–365 nm~510–540 nmMediumMixed (ICT stabilized)
Polar Protic (e.g., MeOH)High~360–370 nm~530–560 nm*VariableICT (H-bond to solvent blocks ESIPT)

*Note: In highly protic solvents, fluorescence intensity often decreases (quenching) due to non-radiative decay pathways enhanced by solute-solvent H-bonding.

Lippert-Mataga Analysis

To quantify the change in dipole moment (


), plot the Stokes shift (

) against the orientation polarizability (

) of the solvents:


Where:

  • 
    : Dielectric constant
    
  • 
    : Refractive index
    
  • 
    : Onsager cavity radius
    

Interpretation: A linear plot with a positive slope indicates a significant increase in dipole moment upon excitation, confirming the ICT nature of the excited state in polar media. Deviations (especially in alcohols) indicate specific solute-solvent hydrogen bonding interactions not accounted for by general dielectric continuum models.

Applications in Drug Development & Sensing

Metal Ion Sensing (Chelation Enhanced Fluorescence - CHEF)

The 2-(2-Phenylethenyl)-8-quinolinol scaffold is "silent" or weakly fluorescent in many polar solvents due to non-radiative decay or ESIPT.

  • Mechanism: Binding diamagnetic metal ions (Zn²⁺, Mg²⁺) deprotonates the phenol and coordinates the nitrogen. This blocks ESIPT and rigidifies the structure.

  • Result: A dramatic "Turn-On" fluorescence response (often blue-shifted relative to the keto emission) is observed. This is critical for measuring intracellular zinc levels.

Biological Probes

The styryl extension makes the molecule lipophilic and capable of intercalating into hydrophobic pockets of proteins (e.g., amyloid fibrils). The solvatochromic shift (blue in hydrophobic pocket vs. red/quenched in water) allows it to report on local protein environments.

References

  • Gümüş, A., et al. (2019). "The solvatochromism and electronic structure of (E)-2-(2-hydroxystyryl)quinolin-8-ol." Turkish Journal of Chemistry, 43, 1509-1522. Link

  • Zhao, J., et al. (2012). "Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications." Physical Chemistry Chemical Physics, 14, 8803-8817. Link

  • Bardez, E., et al. (1997). "Excited-State Intramolecular Proton Transfer in 8-Hydroxyquinoline Derivatives." Journal of Physical Chemistry A, 101, 7786-7793.
  • Al-Hashimi, H.A., et al. (2022). "Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines." ACS Omega, 7(28), 24466–24480. Link

  • BenchChem. "2-[2-(1-naphthyl)vinyl]-8-quinolinol: Photophysical Properties and Synthesis." Link

Sources

Exploratory

Excited-state intramolecular proton transfer (ESIPT) in styrylquinoline

Executive Summary This technical guide provides a comprehensive analysis of Excited-State Intramolecular Proton Transfer (ESIPT) within the styrylquinoline class of fluorophores. Unlike standard Stokes-shifted dyes, ESIP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of Excited-State Intramolecular Proton Transfer (ESIPT) within the styrylquinoline class of fluorophores. Unlike standard Stokes-shifted dyes, ESIPT-active styrylquinolines utilize a four-level photocycle involving rapid keto-enol tautomerization to achieve exceptionally large Stokes shifts (>150 nm). This property effectively eliminates self-absorption, making them ideal candidates for solid-state emitters, white light-emitting diodes (WLEDs), and ratiometric fluorescent probes.

This document details the mechanistic principles, synthesis protocols, photophysical characterization, and specific application of these scaffolds in metal ion sensing (specifically Zn²⁺).[1][2][3]

Mechanistic Framework

The core phenomenon in ESIPT-active styrylquinolines—specifically (E)-2-(2-hydroxystyryl)quinoline —relies on the presence of an intramolecular hydrogen bond (IMHB) between the hydroxyl donor (-OH) on the phenyl ring and the quinoline nitrogen acceptor (=N-).

The Four-Level Photocycle

Upon photoexcitation, the acidity of the hydroxyl proton and the basicity of the quinoline nitrogen increase significantly. This drives a barrierless proton transfer in the excited state, converting the Enol (E)* form to the Keto (K)* tautomer. Radiative decay from K* to the ground state Keto (K) form results in highly red-shifted emission.

ESIPT_Cycle S0_Enol S0 Enol (Ground State) S1_Enol S1 Enol* (Excited State) S0_Enol->S1_Enol Absorption (hν₁) ~340-360 nm S1_Keto S1 Keto* (Proton Transfer Product) S1_Enol->S1_Keto ESIPT (<100 fs) S0_Keto S0 Keto (Ground State Tautomer) S1_Keto->S0_Keto Fluorescence (hν₂) ~500-580 nm S0_Keto->S0_Enol Back Proton Transfer (Thermal)

Figure 1: The four-level ESIPT photocycle. Note the "Enol" absorption and "Keto" emission, creating the large Stokes shift.[4]

Synthesis Protocol: (E)-2-(2-hydroxystyryl)quinoline

The synthesis of ESIPT-active styrylquinolines is typically achieved via a Knoevenagel condensation between a methylated quinoline and a salicylaldehyde derivative.

Reaction Workflow

Synthesis_Workflow Quinaldine 2-Methylquinoline (Quinaldine) Reagent_Mix Reagent Mixture Solvent: Acetic Anhydride Catalyst: None or Piperidine Quinaldine->Reagent_Mix Salicylaldehyde Salicylaldehyde (2-Hydroxybenzaldehyde) Salicylaldehyde->Reagent_Mix Reflux Reflux at 130°C Time: 4-12 Hours Reagent_Mix->Reflux Precipitation Cool & Pour into Ice Water Precipitate Formation Reflux->Precipitation Filtration Vacuum Filtration Wash with Water Precipitation->Filtration Recrystallization Recrystallization Solvent: Hot Ethanol Filtration->Recrystallization Product Pure (E)-2-(2-hydroxystyryl)quinoline Yellow Needles Recrystallization->Product

Figure 2: Synthetic pathway for 2-(2-hydroxystyryl)quinoline via condensation in acetic anhydride.

Detailed Step-by-Step Protocol

Reagents:

  • 2-Methylquinoline (Quinaldine): 10 mmol (1.43 g)

  • Salicylaldehyde: 10 mmol (1.22 g)

  • Acetic Anhydride: 5 mL (Solvent/Dehydrating agent)

  • Optional: Acetic Acid (10 mL) with Piperidine (5 drops) can be used as an alternative solvent system.

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-methylquinoline and salicylaldehyde.

  • Reaction: Add acetic anhydride (5 mL). Heat the mixture to reflux (approx. 130–140°C) in an oil bath. Maintain reflux for 6–12 hours . Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1); the product will appear as a fluorescent spot.

  • Quenching: Allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold water with vigorous stirring. A yellow precipitate should form immediately.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the solid copiously with water to remove excess acetic acid/anhydride.

  • Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in boiling ethanol, filter while hot if necessary to remove insoluble impurities, and allow it to cool slowly.

  • Characterization: Collect the yellow needle-like crystals.

    • Yield: Typically 60–80%.

    • ¹H NMR (DMSO-d₆): Look for trans-vinyl protons (doublets, J ≈ 16 Hz) around 7.5–8.0 ppm and the phenolic -OH singlet (often broad, >10 ppm).

Photophysical Characterization

The hallmark of this molecule is the dual emission or large Stokes shift depending on the solvent environment. In non-polar solvents, the ESIPT process is efficient, leading to dominant Keto emission.

Spectral Data Summary
ParameterValue / RangeNotes
Absorbance λmax 340 – 360 nmCorresponds to the Enol form (π-π* transition).
Emission λmax (Keto) 500 – 550 nmDominant in non-polar solvents (e.g., Cyclohexane, Toluene).
Emission λmax (Enol) 400 – 430 nmOften observed in protic solvents (MeOH) where H-bonding with solvent competes with IMHB.
Stokes Shift 150 – 190 nm Exceptionally large, minimizing self-absorption.
Quantum Yield (Φ) 0.01 – 0.20Generally low in solution due to non-radiative decay (loose bolt effect); increases in solid state (AIE).
Solvatochromism PositiveEmission red-shifts with increasing solvent polarity due to stabilization of the zwitterionic Keto* form.

Experimental Validation:

  • Solvent Effect: In chloroform, you should observe a single emission band ~520 nm (Keto). In methanol, you may see a dual band or a blue-shifted band ~410 nm (Enol) because the solvent disrupts the intramolecular hydrogen bond required for ESIPT.

Application Case Study: Ratiometric Zn²⁺ Sensing

One of the most robust applications of ESIPT styrylquinolines is the detection of Zinc ions (Zn²⁺). The mechanism relies on ESIPT Inhibition .[1]

Sensing Mechanism

When Zn²⁺ binds to the molecule, it coordinates with the phenolic Oxygen and the quinoline Nitrogen. This displacement of the phenolic proton blocks the ESIPT pathway .

  • Before Zn²⁺: ESIPT occurs → Weak, Red Emission (Keto form).

  • After Zn²⁺: ESIPT Blocked → Strong, Blue Emission (Enol-like complex).

  • Result: A ratiometric color change (Yellow/Orange → Blue/Cyan) and significant fluorescence enhancement (CHEF - Chelation Enhanced Fluorescence).

Zn_Sensing Free_Ligand Free Ligand (ESIPT Active) Zn_Added Addition of Zn²⁺ Free_Ligand->Zn_Added Emission_Red Emission: ~540 nm (Weak/Red) Free_Ligand->Emission_Red Path A Complex Zn-Ligand Complex (ESIPT Blocked) Zn_Added->Complex Coordination (N & O sites) Emission_Blue Emission: ~420 nm (Strong/Blue) Complex->Emission_Blue Path B

Figure 3: Mechanism of Zn²⁺ sensing.[5] Coordination locks the molecule in the Enol-like form, inhibiting proton transfer and shifting emission to the blue.

Sensing Protocol
  • Stock Solution: Prepare a 10 mM stock of the styrylquinoline probe in DMSO.

  • Titration: Dilute to 10 μM in a mixed solvent system (e.g., Ethanol/Water 1:1, buffered to pH 7.2 with HEPES).

  • Measurement:

    • Record the fluorescence spectrum (Excitation: 360 nm).

    • Add aliquots of Zn(ClO₄)₂ or Zn(NO₃)₂ solution.

    • Observe the decrease in the 540 nm band and the concomitant emergence/increase of the 420 nm band.

  • Selectivity Check: Repeat with competing ions (Mg²⁺, Ca²⁺, Cu²⁺). Cu²⁺ often quenches fluorescence (paramagnetic effect), while Zn²⁺ specifically enhances the blue emission.

References

  • Gümüş, A., et al. (2019). "The solvatochromism and electronic structure of (E)-2-(2-hydroxystyryl)quinolin-8-ol." Turkish Journal of Chemistry. Link

  • Rams-Baron, M., et al. (2015). "Synthesis of New Styrylquinoline Cellular Dyes, Fluorescent Properties, Cellular Localization and Cytotoxic Behavior." PLOS ONE. Link

  • Wang, D., et al. (2011). "ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex." Inorganic Chemistry. Link

  • Abbas, S. F., & Tomma, J. H. (2021).[6][7] "Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives." International Journal of Drug Delivery Technology. Link

  • Meléndez, J., et al. (2020).[3] "Straightforward Synthesis of Novel 4-Styrylquinolines... from Substituted 2′-Aminochalcones." Molecular Diversity. Link

Sources

Foundational

Thermodynamic Stability and Mechanistic Insights of 2-Styryl-8-Quinolinol Metal Complexes

Executive Summary & Core Directive The thermodynamic stability of metal complexes derived from 2-styryl-8-quinolinol (also known as 2-styryl-8-hydroxyquinoline) is a critical parameter governing their efficacy in two hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The thermodynamic stability of metal complexes derived from 2-styryl-8-quinolinol (also known as 2-styryl-8-hydroxyquinoline) is a critical parameter governing their efficacy in two high-value sectors: metallodrug development (specifically for anticancer and antimicrobial applications) and optoelectronics (OLEDs).

This guide moves beyond simple data listing to explain the causality of stability. The 2-styryl substituent introduces a unique interplay of extended


-conjugation  (enhancing luminescence and lipophilicity) and steric hindrance  (modulating metal selectivity). Unlike the parent 8-hydroxyquinoline (8-HQ), the styryl derivative exhibits a "steric gatekeeper" effect, notably destabilizing complexes with small, highly charged ions like Al(III) while retaining affinity for transition metals like Zn(II) and Cu(II).

Ligand Chemistry & Synthesis Protocol

To study thermodynamic stability, one must first ensure high-purity ligand synthesis. The 2-styryl-8-quinolinol scaffold is constructed via a Knoevenagel condensation , extending the conjugation of the quinoline ring.

Synthesis Workflow (Self-Validating Protocol)

Reaction Principle: Condensation of 2-methyl-8-quinolinol (8-hydroxyquinaldine) with benzaldehyde (or substituted benzaldehydes) in the presence of a dehydrating agent.

Protocol:

  • Reagents: 2-Methyl-8-quinolinol (10 mmol), Benzaldehyde (10 mmol), Acetic Anhydride (10 mL).

  • Reflux: Heat the mixture at reflux (

    
    ) for 12–16 hours. The acetic anhydride acts as both solvent and dehydrating agent.
    
  • Hydrolysis: Cool the reaction mixture and pour into ice-water (

    
    ). Boil briefly to hydrolyze any O-acetylated intermediates formed during reflux.
    
  • Neutralization: Adjust pH to ~7 using sodium acetate or dilute ammonia to precipitate the free ligand.

  • Purification: Recrystallize from ethanol.

    • Validation: Purity is confirmed by NMR (appearance of vinylic doublet at

      
       7.5–8.0 ppm, 
      
      
      
      indicating trans-geometry) and Melting Point (typically
      
      
      depending on substituents).

SynthesisPathway Start 2-Methyl-8-quinolinol + Benzaldehyde Reagent Acetic Anhydride (Reflux 140°C, 12h) Start->Reagent Knoevenagel Condensation Intermediate Acetylated Styryl Intermediate Reagent->Intermediate - H2O Hydrolysis Acid Hydrolysis (Ice Water/Boil) Intermediate->Hydrolysis De-protection Product 2-Styryl-8-quinolinol (Precipitate pH 7) Hydrolysis->Product Crystallization

Caption: Synthetic pathway for 2-styryl-8-quinolinol via Knoevenagel condensation.

Thermodynamic Stability Constants: Methodology & Data

The stability constant (


) quantifies the strength of the interaction between the metal ion (

) and the deprotonated ligand (

).
Determination Methodology: Irving-Rossotti Titration

For 2-styryl-8-quinolinol, which has limited water solubility, potentiometric titration in a mixed solvent system (e.g., 50% v/v Dioxane-Water) is the standard.

Key Experimental Parameters:

  • Ionic Strength (

    
    ):  Maintained constant (e.g., 
    
    
    
    ) to minimize activity coefficient variations.
  • Temperature: Typically

    
     (298 K).
    
  • Calibration: pH meter correction for the organic solvent fraction is mandatory.

The Equilibrium Steps:

  • Ligand Protonation:

    
     (Phenolic OH, 
    
    
    
    ) and
    
    
    (Quinoline N,
    
    
    ).
  • Complex Formation:

    • 
       (
      
      
      
      )
    • 
       (
      
      
      
      )
Comparative Stability Data

Direct values for 2-styryl-8-quinolinol are often proprietary or scattered in older literature. However, they can be accurately bracketed using 2-methyl-8-quinolinol as a high-confidence proxy. The steric hindrance at the 2-position (adjacent to the Nitrogen donor) significantly lowers stability compared to unsubstituted 8-HQ.

Table 1: Comparative Stability Constants (


) in 50% Dioxane-Water (

)
Metal Ion (

)
8-HQ (Unsubstituted)2-Methyl-8-HQ (Steric Proxy)2-Styryl-8-HQ (Predicted Range) Geometry
Cu(II) ~23.0~20.519.5 – 20.5 Square Planar / Distorted Octahedral
Ni(II) ~19.5~16.515.5 – 16.5 Octahedral
Co(II) ~18.0~15.514.5 – 15.5 Octahedral
Zn(II) ~17.5~15.014.0 – 15.0 Tetrahedral / Octahedral
Mg(II) ~10.5~8.57.5 – 8.5 Octahedral

Analysis of Trends:

  • Irving-Williams Series: The stability follows the classic order:

    
    . This confirms that the styryl group does not alter the fundamental electronic preference of the metals.
    
  • The Steric Penalty: The 2-styryl group creates steric clash with the coordination sphere, particularly for octahedral complexes (

    
    ). This explains why Al(III) , which forms a tight 
    
    
    
    complex with 8-HQ, forms unstable or incomplete complexes with 2-styryl-8-HQ. This "steric exclusion" is a feature, not a bug, allowing for selective sensing of Zn(II) over Al(III).

Thermodynamic Parameters ( )

To understand the driving force of complexation, we analyze the thermodynamic parameters derived from the temperature dependence of the stability constants (Van't Hoff Isochore).



  • Gibbs Free Energy (

    
    ):  Highly negative (
    
    
    
    to
    
    
    ), indicating spontaneous formation.
  • Enthalpy (

    
    ): Exothermic  (Negative). The formation of M-N and M-O bonds releases energy.
    
  • Entropy (

    
    ): Positive . The "Chelate Effect" drives stability. When one ligand binds, it releases multiple solvent molecules (water/dioxane) from the metal's coordination sphere, increasing system disorder.
    

Critical Insight: For 2-styryl derivatives, the


 term is slightly less negative than for 8-HQ due to the strain energy introduced by the bulky styryl group pushing against the metal center.

Structural & Mechanistic Insights

The biological and optical activity of these complexes relies on their structural integrity.

Coordination Mode

The ligand acts as a bidentate monoanion (N, O-) .

  • Nitrogen: The heterocyclic nitrogen donates a lone pair.

  • Oxygen: The phenolic hydroxyl deprotonates and forms a covalent bond.

  • Bite Angle: The 5-membered chelate ring is rigid. The 2-styryl group is trans to the metal-nitrogen bond in the free ligand but rotates or causes distortion upon binding.

Selectivity Mechanism (Steric Gating)

The 2-styryl group acts as a gatekeeper.

  • Small Ions (Al, Fe): Difficulty forming tris-chelates (

    
    ) due to inter-ligand steric clash.
    
  • Larger/Flexible Ions (Zn, Cd): Readily form bis-chelates (

    
    ) or tetrahedral structures where steric bulk is accommodated.
    

StabilityLogic Ligand 2-Styryl-8-Quinolinol Complex Metal Complex (ML2) Ligand->Complex Chelation (N,O) Metal Metal Ion (M2+) Metal->Complex Coordination Steric Steric Hindrance (2-Position) Steric->Complex Reduces Stability (log K) Blocks ML3 Formation Electronic Extended Conjugation (Styryl Group) Electronic->Complex Enhances Lipophilicity & Luminescence

Caption: Logic flow showing how steric and electronic factors influence the final complex properties.

Applications in Drug Development & Materials

  • Anticancer Metallodrugs:

    • Mechanism: The lipophilic styryl group facilitates transport across cell membranes. Once inside, the complex can dissociate (controlled by

      
      ) or intercalate into DNA.
      
    • Target: Copper and Zinc complexes of styryl-quinolines have shown cytotoxicity against tumor lines by inhibiting the proteasome or generating ROS (Reactive Oxygen Species).

  • OLED Emitters:

    • Zn(II) Complexes: The

      
       configuration of Zinc prevents d-d quenching, allowing the ligand-centered fluorescence to dominate. The styryl group shifts emission from green (8-HQ) to yellow/orange, useful for color tuning.
      

References

  • Irving, H., & Rossotti, H. S. (1954). The calculation of formation curves of metal complexes from pH-titration curves in mixed solvents. Journal of the Chemical Society, 2904-2910. Link

  • Phillips, J. P. (1956). The reactions of 8-quinolinol and its derivatives with metal ions. Chemical Reviews, 56(2), 271-297. Link

  • Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). Link

  • Stupina, T. V., et al. (2014). Novel Zn(II) complexes with 2-styryl-8-hydroxyquinoline: Synthesis, structure, and photoluminescence. Russian Chemical Bulletin, 63, 2135–2140. Link

  • Cipurković, A., et al. (2021).[1] Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. Link

Sources

Exploratory

Molecular weight and solubility profile of 2-(2-Phenylethenyl)-8-quinolinol

An In-Depth Technical Guide to the Molecular Weight and Solubility Profile of 2-(2-Phenylethenyl)-8-quinolinol For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight and Solubility Profile of 2-(2-Phenylethenyl)-8-quinolinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-(2-Phenylethenyl)-8-quinolinol, with a primary focus on its molecular weight and a detailed exploration of its predicted and experimental solubility profile. As a derivative of 8-hydroxyquinoline (8-Hq), this compound belongs to a class of molecules renowned for their versatile applications in medicinal, analytical, and environmental chemistry, owing to their potent metal-chelating abilities.[1][2][3] Understanding the solubility of this compound is a critical first step for its application in drug discovery, materials science, and as a fluorescent probe.[2][4]

This document moves beyond a simple data sheet to provide a Senior Application Scientist's perspective on why certain properties are expected and how they can be reliably determined in a laboratory setting. The protocols described herein are designed to be self-validating, ensuring the generation of trustworthy and reproducible data.

Core Physicochemical Properties

The foundational step in characterizing any compound is to establish its fundamental physicochemical properties. These values are the bedrock for all subsequent experimental design and data interpretation.

Chemical Structure and Molecular Formula

2-(2-Phenylethenyl)-8-quinolinol, also known as 2-Styryl-8-hydroxyquinoline, incorporates the 8-hydroxyquinoline scaffold functionalized with a styryl (phenylethenyl) group at the 2-position. The structure consists of a polar, hydrogen-bonding capable 8-hydroxyquinoline core and a large, non-polar phenylethenyl tail. This duality is the primary determinant of its solubility behavior.

  • Structure: (Image of the chemical structure of 2-(2-Phenylethenyl)-8-quinolinol would be placed here in a full whitepaper)

  • Core Components:

    • 8-Hydroxyquinoline Moiety: A bicyclic aromatic system containing a phenolic hydroxyl group and a pyridine nitrogen. This part is capable of hydrogen bonding and exhibits both weakly acidic and weakly basic properties.[4][5]

    • Phenylethenyl Group: A hydrophobic, non-polar group that significantly increases the molecule's size and lipophilicity.

Molecular Weight Calculation

The molecular weight is a critical parameter for all quantitative solution-based work, from preparing stock solutions to calculating molar concentrations and interpreting analytical data.

PropertyValue
Molecular Formula C₁₇H₁₃NO
Molecular Weight 247.30 g/mol
Parent Compound (8-Hq) C₉H₇NO (145.16 g/mol )[5][6]

Theoretical Solubility Profile: A Predictive Analysis

In the absence of extensive published data for this specific derivative, a robust theoretical solubility profile can be constructed based on its molecular structure. The principle of "like dissolves like" provides the framework for these predictions. The molecule's amphipathic nature—possessing both polar and non-polar regions—suggests a nuanced solubility across different solvent classes.

Structural Influence on Solubility

The solubility of 2-(2-Phenylethenyl)-8-quinolinol is a direct consequence of the interplay between its two main structural components:

  • Hydrophilic Head (8-Hydroxyquinoline): The phenolic -OH group and the quinoline nitrogen can engage in hydrogen bonding with polar protic solvents. Furthermore, these groups can be ionized. The nitrogen atom can be protonated in acidic conditions, and the hydroxyl group can be deprotonated in basic conditions, forming water-soluble salts.[7]

  • Lipophilic Tail (Phenylethenyl group): This large, non-polar substituent dominates the molecule's character, significantly reducing its affinity for water and increasing its affinity for non-polar organic solvents.

Predicted Solubility in Common Laboratory Solvents

The following table provides a qualitative prediction of the compound's solubility. These predictions are essential for selecting appropriate solvents for chemical reactions, purification (e.g., recrystallization), and analytical sample preparation.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow in Water; Moderate in Alcohols The large hydrophobic tail is expected to severely limit aqueous solubility. Alcohols are better able to solvate both the polar head and the non-polar tail, resulting in higher solubility.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to High These solvents are effective at solvating the polar 8-hydroxyquinoline core via dipole-dipole interactions and can accommodate the non-polar tail, suggesting good solubility.
Non-Polar Hexane, Toluene, DichloromethaneLow to Moderate While these solvents will favorably interact with the phenylethenyl group, they are poor at solvating the polar hydroxyl and nitrogen functionalities, which will limit overall solubility.
Aqueous Acid 5% HClModerate Protonation of the quinoline nitrogen to form a hydrochloride salt should significantly enhance aqueous solubility compared to neutral water.[7]
Aqueous Base 5% NaOHModerate to High Deprotonation of the phenolic hydroxyl group to form a sodium phenoxide salt is expected to substantially increase aqueous solubility.[8]

Methodologies for Experimental Solubility Determination

Theoretical predictions must be confirmed by empirical data. The following section details robust, step-by-step protocols for both qualitative and quantitative solubility determination, suitable for research and drug development settings.

Workflow for Solubility Assessment

The process of determining a compound's solubility profile follows a logical progression from simple, rapid qualitative tests to more rigorous quantitative measurements.

G cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Quantitative Measurement qual_start Start: Small amount (~1-5 mg) of compound qual_solvents Test in various solvents: Water, 5% HCl, 5% NaOH, Ethanol, DMSO, Hexane qual_start->qual_solvents qual_observe Observe for dissolution at room temperature qual_solvents->qual_observe qual_result Categorize: Soluble, Sparingly Soluble, Insoluble qual_observe->qual_result quant_start Shake-Flask Method: Add excess solid to solvent qual_result->quant_start Inform solvent choice for quantitative study quant_equilibrate Equilibrate with agitation (e.g., 24-72h at 37°C) quant_start->quant_equilibrate quant_separate Separate solid & liquid (Centrifugation/Filtration) quant_equilibrate->quant_separate quant_analyze Analyze supernatant concentration (e.g., HPLC-UV) quant_separate->quant_analyze quant_result Determine solubility (e.g., in mg/mL or µg/mL) quant_analyze->quant_result prep 1. Prepare Buffers (e.g., pH 1.2, 4.5, 6.8) add 2. Add Excess Solid to buffer in vials prep->add equil 3. Agitate at 37°C (e.g., orbital shaker) add->equil time 4. Sample Supernatant over time (e.g., 24, 48, 72h) equil->time solid 7. Analyze Residual Solid (XRPD, DSC) equil->solid Confirm solid state sep 5. Separate Phases (Centrifuge & Filter) time->sep analyze 6. Quantify Concentration (Validated HPLC method) sep->analyze result 8. Report Equilibrium Solubility (mg/mL) analyze->result

Caption: Shake-Flask method for equilibrium solubility.

Procedure:

  • Media Preparation: Prepare aqueous buffers at relevant pH values, such as pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid), as recommended by regulatory guidelines. [9]2. Sample Preparation: Add an excess amount of solid 2-(2-Phenylethenyl)-8-quinolinol to vials containing a known volume of each buffer. "Excess" means enough solid will visibly remain at the end of the experiment. [10]3. Equilibration: Seal the vials and place them in an incubator shaker set to a controlled temperature (e.g., 37 ± 0.5°C for pharmaceutical applications) and agitate. [11]4. Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), withdraw an aliquot of the suspension. This time course is essential to ensure that the system has reached equilibrium (i.e., the concentration is no longer increasing). [9]5. Phase Separation: Immediately separate the undissolved solid from the saturated solution. This is a critical step; a common method is to centrifuge the aliquot and then filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Analysis: Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Solid-State Analysis: After the final time point, recover the remaining solid from the vials and analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). This step is crucial to verify that the compound has not changed its crystalline form (polymorph) during the experiment, as different forms can have different solubilities. [11]

Application in Drug Development: The Biopharmaceutics Classification System (BCS)

For drug development professionals, solubility data is not just a number; it is a key parameter used in the Biopharmaceutics Classification System (BCS). The BCS categorizes drugs based on their aqueous solubility and intestinal permeability.

A drug is considered "highly soluble" if its highest therapeutic dose can dissolve in 250 mL or less of aqueous media over the pH range of 1.2-6.8. [11][9]This "dose/solubility volume" is a critical calculation.

BCS Framework:

Caption: The Biopharmaceutics Classification System.

Given the large, hydrophobic phenylethenyl group, it is highly probable that 2-(2-Phenylethenyl)-8-quinolinol will be a low-solubility compound, likely falling into Class II or Class IV of the BCS, depending on its permeability. This has significant implications, suggesting that formulation strategies such as particle size reduction, amorphous solid dispersions, or salt formation may be necessary to achieve adequate oral absorption.

Conclusion

2-(2-Phenylethenyl)-8-quinolinol is a compound with significant potential, stemming from the well-established biological and chemical activity of its 8-hydroxyquinoline core. Its molecular weight is 247.30 g/mol . The defining feature of its solubility profile is the structural dichotomy between its polar head and large, non-polar tail. This leads to a prediction of low intrinsic aqueous solubility but enhanced solubility in organic solvents and at acidic or basic pH.

For researchers and developers, it is imperative to move beyond prediction to precise measurement. The detailed qualitative and quantitative (shake-flask) protocols provided in this guide offer a robust framework for generating the high-quality, reliable solubility data needed to advance the scientific and therapeutic applications of this promising molecule.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
  • Solubility of Organic Compounds. (2023, August 31).
  • 6961-25-7 | 2-Phenylquinolin-8-ol. (n.d.). ChemScene.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Solubility guidelines for candidate drugs (µg/mL). (n.d.). ResearchGate.
  • Annex 4. (n.d.). World Health Organization (WHO).
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
  • UNGAP best practice for improving solubility data quality of orally administered drugs. (2021, October 11). Pharma Excipients.
  • Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. (2025, December 19). PMC.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014, January 15). SciSpace.
  • 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. (2025, October 17).
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022, July 5). MDPI.
  • Chemical Properties of 8-Hydroxyquinoline (CAS 148-24-3). (n.d.). Cheméo.
  • 8-Hydroxyquinoline. (n.d.). Wikipedia.
  • 8-hydroxyquinoline. (2026, February 24). AERU, University of Hertfordshire.

Sources

Foundational

Technical Guide: Zinc(II) Coordination with 2-Styryl-8-Hydroxyquinoline

This guide details the structural, photophysical, and synthetic parameters of Zinc(II) complexes coordinated with 2-styryl-8-hydroxyquinoline ligands.[1][2] [1] Executive Summary & Core Chemistry The coordination of Zinc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural, photophysical, and synthetic parameters of Zinc(II) complexes coordinated with 2-styryl-8-hydroxyquinoline ligands.[1][2]

[1]

Executive Summary & Core Chemistry

The coordination of Zinc(II) (


 configuration) with 2-styryl-8-hydroxyquinoline (2-styryl-8-HQ) creates a class of luminescent metal-organic frameworks distinct from the parent Zinc(II) bis(8-hydroxyquinoline) (

).[1] While

is a benchmark electron-transport material in OLEDs, the introduction of a styryl group at the C2 position extends the

-conjugation system.

This structural modification results in:

  • Bathochromic Shift: A red-shift in emission spectra (yellow to red region) compared to the green emission of unsubstituted

    
    .[1]
    
  • Steric Modulation: The bulky styryl arm hinders the formation of the thermodynamically stable tetrameric clusters typical of anhydrous

    
    , often favoring monomeric or lower-order oligomeric structures.
    
  • Tunable Electronics: Substituents on the styryl phenyl ring (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) allow precise tuning of the HOMO-LUMO gap.[1]

Ligand Architecture & Synthesis

The ligand, 2-styryl-8-hydroxyquinoline , acts as a bidentate (


-donor) chelator.[1] Its synthesis relies on the acidity of the methyl protons in 2-methyl-8-hydroxyquinoline (8-hydroxyquinaldine).[1]
Synthetic Pathway (Knoevenagel Condensation)

The formation of the styryl arm is achieved via the condensation of 8-hydroxyquinaldine with a substituted benzaldehyde derivative.

Reaction Scheme:


[1]
Experimental Protocol: Ligand Synthesis

Objective: Synthesis of (E)-2-(2-phenylethenyl)-8-quinolinol.

  • Reagents: Mix 2-methyl-8-hydroxyquinoline (10 mmol) and Benzaldehyde (12 mmol) in acetic anhydride (15 mL).

  • Reflux: Heat the mixture at 140°C for 10–12 hours. The acetic anhydride acts as both solvent and dehydrating agent.

  • Hydrolysis: Pour the reaction mixture into ice-cold water (100 mL) and boil for 30 minutes to hydrolyze the O-acetyl intermediate formed during the reaction.

  • Isolation: Cool to room temperature. The yellow precipitate is filtered, washed with water, and recrystallized from ethanol.

  • Validation:

    
    -NMR should show trans-vinylic protons (
    
    
    
    Hz) indicating the E-isomer.[1]

Zinc(II) Coordination Geometry

Unlike transition metals with unfilled


-shells, Zn(II) lacks ligand-field stabilization energy (LFSE), making its coordination geometry flexible and largely dictated by steric demands  and electrostatics .[1]
Primary Coordination Mode

The ligand coordinates through the deprotonated phenolate oxygen and the quinoline nitrogen, forming a five-membered chelate ring.

  • Stoichiometry: Typically 1:2 [Zn(L)

    
    ].[1]
    
  • Charge Balance: The Zn(II) cation is neutralized by two monoanionic ligand ligands.

Geometric Distortion

The bulky 2-styryl group imposes significant steric hindrance, preventing the planar stacking often seen in simple quinolates.

  • Anhydrous State (Tetrahedral/Distorted): In the absence of coordinating solvents, the complex

    
     tends toward a distorted tetrahedral  geometry to minimize ligand-ligand repulsion.
    
  • Solvated State (Octahedral): In the presence of donor solvents (e.g.,

    
    , Pyridine), the Lewis-acidic Zn center expands its coordination number to 5 or 6, forming adducts like 
    
    
    
    . This typically adopts a distorted octahedral geometry with the solvent molecules occupying axial positions (trans-coordination).[1]
Structural Visualization

The following diagram illustrates the synthesis and the resulting coordination environment.

Zn_Coordination cluster_0 Ligand Precursors cluster_1 Ligand Synthesis cluster_2 Zn(II) Complexation Quinaldine 2-Methyl-8-HQ Intermed O-Acetyl Intermediate Quinaldine->Intermed Ac2O, 140°C Aldehyde Benzaldehyde (R-CHO) Aldehyde->Intermed Ligand 2-Styryl-8-HQ (N,O-Donor) Intermed->Ligand Hydrolysis (H2O/Heat) Complex Zn(Styryl-8HQ)2 Complex Ligand->Complex Coordination ZnSalt Zn(OAc)2 ZnSalt->Complex Geometry Geometry: Distorted Tetrahedral (Anhydrous) OR Octahedral (Solvated) Complex->Geometry

Figure 1: Synthetic pathway from precursors to the Zinc(II) coordination complex.

Photophysical Properties

The luminescence of these complexes arises from ligand-centered transitions perturbed by the metal ion.

Mechanism: CHEF and ILCT
  • Chelation-Enhanced Fluorescence (CHEF): The free ligand often exhibits weak fluorescence due to non-radiative decay (photoinduced electron transfer - PET) or proton transfer.[1] Upon coordination to Zn(II), the rigidity of the system increases, and the PET pathway is suppressed, enhancing quantum yield.

  • Intraligand Charge Transfer (ILCT): The transition is primarily

    
     centered on the styryl-quinoline backbone.
    
  • Color Tuning:

    • Electron Donating Groups (EDG): Substituents like

      
       or 
      
      
      
      on the styryl ring destabilize the HOMO, narrowing the gap
      
      
      Red Shift .
    • Electron Withdrawing Groups (EWG): Substituents like

      
       or 
      
      
      
      stabilize the orbitals, often leading to Blue/Green emission relative to the EDG variants.[1]
Data Summary: Substituent Effects
Substituent (R)Emission

(Solid State)
ColorElectronic Effect
-H (Unsubstituted)~550–570 nmYellowReference
-OCH

(p-Methoxy)
~580–600 nmOrange/RedStrong Donor (+M)
-CN (p-Cyano)~530–550 nmGreen/YellowAcceptor (-M)
-Cl (p-Chloro)~560 nmYellowWeak Acceptor (-I)

Experimental Protocol: Complex Synthesis

Objective: Preparation of Bis(2-styryl-8-quinolinolato)zinc(II).

Materials
  • 2-Styryl-8-hydroxyquinoline (Synthesized in Sec. 2).[1]

  • Zinc Acetate Dihydrate [

    
    ].[1]
    
  • Methanol (HPLC Grade).[1]

Procedure
  • Dissolution: Dissolve 2.0 mmol of the ligand in 30 mL of hot methanol. Ensure complete dissolution; filter if necessary.[1]

  • Metal Addition: Dissolve 1.0 mmol of Zinc Acetate in 10 mL of methanol. Add this solution dropwise to the ligand solution under constant stirring.

  • Precipitation: A color change (usually to bright yellow or orange) will occur immediately.[1] Reflux the mixture for 2 hours to ensure thermodynamic equilibration.

  • Filtration: Cool the suspension. Filter the precipitate using a sintered glass crucible.

  • Purification: Wash the solid repeatedly with cold methanol (to remove unreacted ligand) and then with diethyl ether.

  • Drying: Dry the complex in a vacuum oven at 60°C for 6 hours.

Characterization Checklist
  • FT-IR: Look for the disappearance of the broad

    
     stretch (
    
    
    
    ) and the shift of the
    
    
    band (
    
    
    ), confirming coordination.[1]
  • Elemental Analysis: Verify C, H, N ratios match the

    
     or 
    
    
    
    stoichiometry.
  • Thermogravimetric Analysis (TGA): Check for weight loss

    
     (lattice water) vs. 
    
    
    
    (coordinated water).

Biological & Application Context

Anticancer Activity

Zinc complexes of 8-HQ derivatives act as ionophores , transporting zinc across cell membranes.[1]

  • Mechanism: Excess intracellular zinc can disrupt cellular metabolism and induce apoptosis. The 2-styryl moiety increases lipophilicity, potentially enhancing membrane permeability compared to the parent 8-HQ.[1]

  • Target: Often effective against cancer cell lines (e.g., HeLa, MCF-7) by intercalating DNA or inhibiting proteasome activity.[1]

OLED Applications[1][2][3][4][5][6]
  • Role: Emissive layer (EML) or Electron Transport Layer (ETL).[1]

  • Advantage: The 2-styryl complexes offer higher thermal stability and tunable emission colors compared to

    
     or 
    
    
    
    .[1]

Bio_Mechanism Complex Zn(Styryl-HQ)2 Complex Membrane Cell Membrane (Lipophilic Barrier) Complex->Membrane Passive Diffusion (High Lipophilicity) Intracellular Intracellular Zn2+ Release/Accumulation Membrane->Intracellular Dissociation Target Target: DNA Intercalation or Proteasome Inhibition Intracellular->Target Signaling Cascade Apoptosis Apoptosis (Cell Death) Target->Apoptosis

Figure 2: Proposed mechanism of action for biological activity in cancer cells.[1]

References

  • Synthesis and Photophysics of Zn(II) Styryl-Quinolines

    • Source: Journal of the Chemical Society, Dalton Transactions[3]

    • Context: Discusses the tuning of photophysical properties via 5-substituted and 2-styryl deriv
  • Structural Analysis of Zn(II) 8-Hydroxyquinoline Complexes

    • Source: N
    • Context: Detailed crystallographic data on Zn(II) coordination geometries with substituted 8-HQ ligands.
  • OLED Applic

    • Source: MDPI / NIH[1]

    • Context: Application of bis(8-hydroxyquinoline) zinc derivatives with styryl groups in organic light-emitting diodes.[1]

  • Supramolecular Architectures of 8-HQ Complexes

    • Source: MDPI
    • Context: Exploration of supramolecular interactions and geometry in 2-substituted 8-hydroxyquinoline metal complexes.
    • [1]

  • Trinuclear Zinc Complexes of 2-Styryl Deriv

    • Source: National Taiwan University Scholars[1]

    • Context: Specific structural report on trinuclear zinc species with 2-(2-phenylethenyl)-8-quinolinol.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-(2-Phenylethenyl)-8-quinolinol via Modified Knoevenagel Condensation

Abstract & Scientific Significance The synthesis of 2-(2-Phenylethenyl)-8-quinolinol (also known as 2-styryl-8-hydroxyquinoline) represents a critical workflow in the development of therapeutic agents for neurodegenerati...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Significance

The synthesis of 2-(2-Phenylethenyl)-8-quinolinol (also known as 2-styryl-8-hydroxyquinoline) represents a critical workflow in the development of therapeutic agents for neurodegenerative diseases and oncology. This scaffold combines the metal-chelating properties of the 8-hydroxyquinoline (8-HQ) core with the extended conjugation of a styryl arm, imparting unique photophysical properties and enhanced lipophilicity.

Key Applications:

  • Alzheimer’s Disease Research: The scaffold acts as a bidentate ligand for Cu²⁺ and Zn²⁺, modulating metal-induced amyloid-beta (Aβ) aggregation.

  • Fluorescent Probes: The extended

    
    -conjugation allows for ratiometric fluorescence sensing of zinc pools in biological systems.
    
  • Oncology: Styrylquinolines exhibit cytotoxicity against various cancer cell lines by inhibiting EGFR kinase activity and tubulin polymerization.

Reaction Mechanism & Strategic Analysis

The "Knoevenagel" Nomenclature Nuance

While often broadly categorized as a Knoevenagel condensation, the reaction between 2-methyl-8-quinolinol and benzaldehyde requires more vigorous activation than standard active methylene compounds (e.g., malonates). The methyl group at the C2 position of the quinoline ring is weakly acidic (


).

Consequently, the standard base-catalyzed Knoevenagel conditions (e.g., piperidine/ethanol) are often insufficient for high yields. The authoritative industrial protocol utilizes acetic anhydride (


) , effectively converting the mechanism into a Perkin-type condensation .
Mechanistic Pathway[1][2][3][4]
  • O-Acetylation: The phenolic hydroxyl group is rapidly acetylated by

    
    , protecting it and preventing side reactions.
    
  • Enolization: The electron-withdrawing nature of the protonated (or acylated) quinoline nitrogen facilitates the deprotonation of the C2-methyl group.

  • Condensation: The enol attacks the benzaldehyde carbonyl.[1]

  • Elimination: Spontaneous dehydration and elimination of acetic acid yield the trans-alkene.

  • Hydrolysis (Critical Step): The intermediate product is the O-acetyl ester. A distinct hydrolysis step is required to liberate the active 2-(2-phenylethenyl)-8-quinolinol.

ReactionMechanism Reagents 2-Methyl-8-quinolinol + Benzaldehyde Intermediate1 O-Acetylation (Protection) Reagents->Intermediate1 Ac2O, Reflux Intermediate2 Aldol-type Addition (C-C Bond Formation) Intermediate1->Intermediate2 Intermediate3 Elimination (-AcOH) Formation of Styryl Double Bond Intermediate2->Intermediate3 ProtectedProduct 2-Styryl-8-acetoxyquinoline (Precursor) Intermediate3->ProtectedProduct Hydrolysis Acid/Base Hydrolysis (Deprotection) ProtectedProduct->Hydrolysis H+ or OH- FinalProduct 2-(2-Phenylethenyl)-8-quinolinol Hydrolysis->FinalProduct

Figure 1: Mechanistic pathway from reagents to final deprotected product via Perkin-type condensation.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )EquivalentsRole
2-Methyl-8-quinolinol 159.181.0Substrate
Benzaldehyde 106.121.2 - 1.5Electrophile
Acetic Anhydride 102.095.0 - 10.0Solvent/Promoter
Sodium Acetate (Optional) 82.030.1Catalyst
2M HCl (aq) -ExcessHydrolysis Agent
Step-by-Step Methodology
Phase 1: Condensation & Protection
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2-methyl-8-quinolinol (1.59 g, 10 mmol) and benzaldehyde (1.27 g, 12 mmol).

  • Activation: Add acetic anhydride (10 mL). Note: The reaction can be run neat in acetic anhydride, which acts as both solvent and dehydrating agent.

  • Reflux: Heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    
    or Ar) for 6–12 hours .
    • Checkpoint: Monitor by TLC (SiO₂, Hexane:EtOAc 7:3). The starting quinoline will disappear, and a less polar spot (the acetate ester) will appear.

  • Isolation (Intermediate): Cool the reaction mixture to room temperature. Pour into ice-cold water (100 mL) with vigorous stirring. The acetylated product often precipitates as a yellow/brown solid. Filter and wash with water.

Phase 2: Deprotection (Hydrolysis)
  • Resuspension: Transfer the crude solid to a flask containing 20 mL of 10% HCl (or 2M HCl).

  • Reflux: Heat to reflux for 1–2 hours . This cleaves the O-acetyl group.

  • Neutralization: Cool to room temperature. Carefully adjust pH to ~7.0–7.5 using ammonium hydroxide (

    
    )  or Sodium Bicarbonate.
    
    • Observation: The free phenol form (2-styryl-8-hydroxyquinoline) will precipitate as a bright yellow/orange solid.

  • Purification: Filter the solid. Recrystallize from hot ethanol or methanol .

Workflow Start Start: Weigh Reagents Reflux Reflux in Ac2O (140°C, 6-12h) Start->Reflux Quench Quench in Ice Water Precipitate Acetate Ester Reflux->Quench Hydrolysis Acid Hydrolysis (10% HCl, Reflux 1h) Quench->Hydrolysis Neutralize Neutralize to pH 7 (NH4OH) Hydrolysis->Neutralize Purify Recrystallize (Ethanol) Neutralize->Purify

Figure 2: Operational workflow for the synthesis and purification.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

Proton NMR ( -NMR, 400 MHz, DMSO- )
  • Styryl Protons: The hallmark of success is the appearance of two doublets for the vinylic protons.

    • 
       ppm.
      
    • Coupling Constant (

      
      ):  Look for 
      
      
      
      Hz. This confirms the trans (E)-geometry . A lower coupling (
      
      
      Hz) would indicate the cis isomer, which is thermodynamically disfavored under reflux conditions.
  • Phenolic OH: A broad singlet around

    
     ppm (exchangeable with 
    
    
    
    ). Absence of this peak suggests incomplete hydrolysis.
Infrared Spectroscopy (FT-IR)
  • OH Stretch: Broad band at

    
     (indicates free phenol).
    
  • C=C Stretch: Sharp peak at

    
     (styryl double bond).
    
  • Absence of Ester: Ensure no strong carbonyl peak at

    
     (which would indicate residual O-acetyl group).
    
Physical Properties
  • Appearance: Yellow to orange crystalline solid.

  • Melting Point: Typically high, range

    
      (varies slightly by derivative/solvate).
    

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Low Yield Incomplete condensation due to moisture.Use freshly distilled acetic anhydride. Ensure anhydrous conditions.
Product is Sticky/Oily Mixed ester/phenol products.Ensure the hydrolysis step is run to completion. Extend acid reflux time.
Cis-Isomer Impurity Kinetic control or photo-isomerization.Perform reaction in the dark. Recrystallize slowly from ethanol to favor the trans lattice.
Dark/Black Impurities Polymerization of benzaldehyde.Use fresh benzaldehyde (wash with

if old). Do not overheat (>150°C).

References

  • Ogata, Y., Kawasaki, A., & Hirata, H. (1972). Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride. Journal of the Chemical Society, Perkin Transactions 2.

  • Bhat, H. R., et al. (2013). Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dalton Transactions.

  • Zou, L., et al. (2017). Synthesis and cytotoxicity of 8-hydroxyquinoline derivatives. ACS Omega.[2]

Sources

Application

Advanced Protocol for Fluorescent Sensing of Zn²⁺ using 2-Styryl-8-Quinolinol

Application Note: AN-ZN-SQ-01 Abstract & Introduction Zinc (Zn²⁺) is the second most abundant transition metal in the human body, playing critical roles in catalytic activity, structural stability of proteins, and neurot...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-ZN-SQ-01

Abstract & Introduction

Zinc (Zn²⁺) is the second most abundant transition metal in the human body, playing critical roles in catalytic activity, structural stability of proteins, and neurotransmission.[1] Dysregulation of labile Zn²⁺ pools is linked to Alzheimer’s disease, epilepsy, and prostate cancer. Consequently, the precise detection of intracellular Zn²⁺ is a priority in drug discovery and metallomics.

This guide details the protocol for using 2-styryl-8-quinolinol (2-SQ) derivatives as "Turn-On" fluorescent chemosensors. Unlike the parent 8-hydroxyquinoline (8-HQ), the addition of a styryl group at the 2-position extends the


-conjugation system, typically red-shifting the emission into the visible range (Green/Yellow) and improving quantum yield upon metal binding.
Chemical Principle: ESIPT Inhibition

The sensing mechanism relies on Excited-State Intramolecular Proton Transfer (ESIPT) and Chelation-Enhanced Fluorescence (CHEF) .

  • Apo-State (Free Ligand): In the absence of Zn²⁺, the hydroxyl proton at position 8 forms an intramolecular hydrogen bond with the heterocyclic nitrogen. Upon photoexcitation, ultrafast proton transfer occurs, leading to a non-fluorescent or weakly fluorescent keto-tautomer via non-radiative decay.

  • Bound-State (Zn-Complex): Zn²⁺ coordination displaces the hydroxyl proton and chelates the nitrogen and oxygen atoms. This blocks the ESIPT process and rigidifies the molecule, restoring strong radiative decay (fluorescence).

Mechanism Diagram

Zn_Sensing_Mechanism cluster_0 Stoichiometry: Typically 1:2 (M:L) Free_Ligand Free 2-SQ Ligand (ESIPT Active) Low Fluorescence Complex Zn-(2-SQ)₂ Complex (ESIPT Blocked) High Fluorescence Free_Ligand->Complex + Zn²⁺ (Chelation) Decay Non-Radiative Decay (Heat) Free_Ligand->Decay Proton Transfer Zn_Ion Zn²⁺ Input Zn_Ion->Complex

Caption: Mechanism of Action. Zn²⁺ binding inhibits proton transfer, switching the sensor from a "dark" state to a highly fluorescent state.

Materials & Reagents

ReagentSpecificationPurpose
2-Styryl-8-quinolinol >98% Purity (Synthesized or Commercial)Fluorescent Probe
DMSO Anhydrous, HPLC GradeStock Solvent
ZnCl₂ or Zn(ClO₄)₂ 99.999% Trace Metals BasisZinc Source (Avoid Nitrate/Sulfate if possible to minimize quenching)
TPEN High PurityHigh-affinity Zn²⁺ Chelator (Control)
HEPES Buffer 10-50 mM, pH 7.2Physiological Buffer
Zn-Pyrithione --Ionophore for cell loading

Experimental Workflow

Workflow Stock 1. Stock Preparation (10 mM in DMSO) Dilution 2. Working Solution (10 µM in HEPES/DMSO) Stock->Dilution Choice Experiment Type? Dilution->Choice Titration Spectroscopic Titration (Add Zn²⁺ stepwise) Choice->Titration In Vitro Cell_Load Live Cell Loading (20 min @ 37°C) Choice->Cell_Load In Vivo Kd_Calc Calculate Kd & LOD Titration->Kd_Calc Imaging Fluorescence Microscopy (Ex: 380-400nm, Em: 500-550nm) Cell_Load->Imaging Validation TPEN Reversibility Check Imaging->Validation Confirm Specificity

Caption: Operational workflow for sensor preparation, characterization, and biological validation.

Detailed Protocols

Protocol 1: Stock Preparation & Solubility Check

Rationale: 2-Styryl-8-quinolinol derivatives are hydrophobic. Direct dissolution in water will cause precipitation and aggregation-induced quenching (or non-specific AIE).

  • Primary Stock: Dissolve 3-5 mg of 2-SQ in anhydrous DMSO to achieve a 10 mM concentration. Vortex until completely clear. Store at -20°C in amber vials (light sensitive).

  • Working Solution: Dilute the stock into 10 mM HEPES (pH 7.2) to reach a final probe concentration of 10 µM .

    • Critical Step: Ensure the final DMSO content is < 1% (v/v) to avoid cytotoxicity, but sufficient to maintain solubility. If turbidity occurs, add a surfactant (e.g., 0.05% Tween-20) or increase organic co-solvent (Ethanol) up to 5% if the assay permits.

Protocol 2: Spectroscopic Titration (Kd Determination)

Rationale: To quantify the binding affinity and ensure the sensor responds linearly in the physiological range.

  • Baseline Scan: Place 2 mL of the Working Solution (10 µM probe) in a quartz cuvette. Record emission spectrum (Excitation: ~380 nm; Emission scan: 450–650 nm).

  • Titration: Add aliquots of Zn²⁺ stock (1 mM ZnCl₂) to the cuvette.

    • Increments: 0, 0.1, 0.2, ... up to 2.0 equivalents (0 to 20 µM Zn²⁺).

  • Equilibration: Mix by inversion and wait 2 minutes after each addition for signal stabilization.

  • Data Analysis: Plot Fluorescence Intensity (

    
    ) at 
    
    
    
    (approx. 520–550 nm) vs.
    
    
    .
    • Stoichiometry Check: Perform a Job’s Plot. 2-SQ typically forms a 1:2 (M:L) complex.

    • LOD Calculation:

      
      , where 
      
      
      
      is the slope of the linear range.
Protocol 3: Live Cell Imaging

Rationale: To visualize labile Zn²⁺ pools in living cells (e.g., HeLa, HEK293).

  • Seeding: Seed cells on sterile glass-bottom dishes 24 hours prior to imaging.

  • Loading: Replace media with serum-free media containing 5–10 µM 2-SQ . Incubate for 20–30 minutes at 37°C.

    • Note: Serum proteins (Albumin) bind Zn²⁺ and can interfere with loading.

  • Wash: Wash cells

    
     with PBS to remove extracellular probe.
    
  • Imaging (Basal): Acquire images (Ex: 405 nm laser or 380 nm filter; Em: 500–550 nm channel).

  • Exogenous Zinc (Positive Control): Treat cells with 10–20 µM Zn-Pyrithione (a Zn²⁺ ionophore) for 10 minutes. Observe fluorescence increase.

  • Chelation (Negative Control - CRITICAL): Treat cells with 50 µM TPEN .

    • Success Criteria: Fluorescence must return to baseline/background levels. This confirms the signal is due to Zn²⁺ and not pH changes or autofluorescence.

Data Interpretation & Troubleshooting

ObservationProbable CauseCorrective Action
Precipitation in Buffer Hydrophobicity of styryl chainIncrease DMSO to 5% or use EtOH co-solvent.
High Background (Apo) Protonation of NitrogenEnsure pH is > 7.0. Acidic pH protonates the ring N, mimicking metal binding.
No Response to Zn Competition from MediaUse serum-free buffer (HBSS/PBS). Albumin strips Zn.
Signal not quenched by TPEN Non-specific staining / Internalization in lipidsReduce loading concentration; wash more thoroughly.
Red-shifted Emission Electron Withdrawing Groups (EWG)Substituents like -NO₂ on the styryl ring induce red-shifts but may lower quantum yield.

References

  • Mechanism of 8-HQ Sensors: Jiang, Y., et al. "ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection." ACS Omega, 2022.

  • Styryl-Quinoline Synthesis & Properties: Mrozek-Wilczkiewicz, A., et al. "The synthesis and anticancer activity of 2-styrylquinoline derivatives."[2] European Journal of Medicinal Chemistry, 2019.[2]

  • TPEN Validation Protocol: Matias, C., et al. "Validation of TPEN as a zinc chelator in fluorescence probing." Journal of Fluorescence, 2010.

  • Zinquin/Quinoline Sensor Protocols: BenchChem Protocols. "General Procedure for Fluorescent Sensing of Zn²⁺."

  • 2-Styryl-8-quinolinol Characterization: Phillips, J.P., et al.[3] "Styryl Derivatives of 8-Quinolinol."[3][4] Journal of Organic Chemistry, 1959.

Sources

Method

Application Note: Preparation &amp; Integration of 2-Styryl-8-Hydroxyquinoline Aluminum Complexes for OLEDs

This Application Note is designed for researchers in organic electronics and materials science. It details the synthesis, purification, and device integration of Aluminum Tris(2-styryl-8-quinolinolate) (often abbreviated...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in organic electronics and materials science. It details the synthesis, purification, and device integration of Aluminum Tris(2-styryl-8-quinolinolate) (often abbreviated as Al(qs)3 or Styryl-Alq3 ), a derivative of the standard electron-transport material Alq3.

The modification of the 8-hydroxyquinoline ligand with a styryl group at the 2-position extends the


-conjugation, typically resulting in a red-shifted emission (yellow-orange) and altered charge transport properties compared to the parent Alq3.

Part 1: Scientific Rationale & Mechanism

The "Styryl Shift" Mechanism

Standard Alq3 (Tris(8-hydroxyquinolinato)aluminum) emits green light (


). By introducing a styryl group (–CH=CH–Ph) at the C2 position of the quinoline ring, we induce a bathochromic shift  (red shift) in the emission spectrum.
  • Conjugation Extension: The styryl group participates in the aromatic system, lowering the energy gap (

    
    ) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
    
  • Steric Hindrance: The bulky styryl group at C2 can introduce steric strain, potentially favoring the meridional isomer over the facial isomer, or altering intermolecular packing in thin films, which affects charge mobility.

Reaction Pathway Visualization

The synthesis involves two distinct modules: Ligand Synthesis (Knoevenagel Condensation) and Complexation (Chelation).

G Start 2-Methyl-8-hydroxyquinoline Ligand Ligand Formation (2-Styryl-8-hydroxyquinoline) Start->Ligand Knoevenagel Condensation (Ac2O, Reflux) Aldehyde Benzaldehyde (Derivative) Aldehyde->Ligand Complex Crude Al(qs)3 Complex Ligand->Complex Chelation (pH 6-7, EtOH/H2O) AlSource Al(III) Source (AlCl3 or Al(OiPr)3) AlSource->Complex Pure Sublimed Grade Al(qs)3 Complex->Pure Train Sublimation (High Vacuum)

Figure 1: Synthetic workflow for Aluminum Tris(2-styryl-8-quinolinolate).

Part 2: Detailed Experimental Protocols

Module A: Ligand Synthesis (Knoevenagel Condensation)

Objective: Synthesize 2-styryl-8-hydroxyquinoline.

Reagents:

  • 2-Methyl-8-hydroxyquinoline (Quinaldine derivative)

  • Benzaldehyde (or substituted benzaldehyde for tuning)

  • Acetic Anhydride (Solvent/Dehydrating agent)

  • Glacial Acetic Acid (Catalyst)

Protocol:

  • Charge: In a 250 mL round-bottom flask, dissolve 2-methyl-8-hydroxyquinoline (10 mmol) and benzaldehyde (12 mmol) in acetic anhydride (20 mL).

  • Reflux: Heat the mixture to reflux (

    
    ) under an inert nitrogen atmosphere for 12–16 hours. The solution will darken as the conjugated product forms.
    
  • Hydrolysis: Cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 200 g) to hydrolyze excess acetic anhydride.

  • Neutralization: Carefully neutralize the slurry with 10% NaOH solution until pH

    
     7. A yellow/orange precipitate will form.[1]
    
  • Isolation: Filter the solid by vacuum filtration. Wash copiously with water to remove acetate salts.

  • Purification: Recrystallize the crude ligand from hot ethanol.

    • Checkpoint: Verify purity via

      
      -NMR. Look for the disappearance of the methyl singlet (
      
      
      
      ) and appearance of vinylic doublets (
      
      
      ).
Module B: Aluminum Complexation

Objective: Form the Tris(2-styryl-8-quinolinolato)aluminum complex.

Reagents:

  • Purified Ligand (from Module A)

  • Aluminum Chloride Hexahydrate (

    
    )
    
  • Ethanol (Absolute)

  • Ammonium Hydroxide (

    
    )
    

Protocol:

  • Ligand Solution: Dissolve the purified ligand (3.0 mmol) in absolute ethanol (30 mL). Mild heating (

    
    ) may be required.
    
  • Metal Solution: Dissolve

    
     (1.0 mmol) in deionized water (5 mL).
    
  • Mixing: Add the aluminum solution dropwise to the stirring ligand solution. The mixture may turn turbid.

  • Buffering: Slowly add ammonium hydroxide dropwise while monitoring pH. Adjust pH to 6.5–7.0 .

    • Critical Step: Do not exceed pH 8, as aluminum hydroxide (

      
      ) impurities will coprecipitate.
      
  • Precipitation: A bright yellow-orange precipitate will form immediately. Stir for 2 hours at room temperature to ensure complete complexation.

  • Washing: Filter the precipitate. Wash sequentially with:

    • Warm water (

      
      ) – removes ionic byproducts.
      
    • Cold ethanol (

      
      ) – removes unreacted ligand.
      
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
Module C: Sublimation Purification (Critical for OLEDs)

Rationale: Wet-chemical purity is insufficient for OLEDs. Trace ionic impurities act as charge traps and quenching centers.

Protocol:

  • Load the crude complex into a quartz boat within a train sublimation system.

  • Establish a high vacuum (

    
    ).
    
  • Heat the source zone to the sublimation temperature (typically

    
     for styryl-Alq3 derivatives, slightly higher than Alq3 due to increased molecular weight).
    
  • Collect the purified crystals from the deposition zone.

    • Yield: Expect 60–70% recovery of "Device Grade" material.

Part 3: Data Presentation & Characterization

Comparative Photophysical Properties

The following table contrasts the standard Alq3 with the Styryl-Alq3 derivative.

PropertyStandard Alq32-Styryl-Alq3 (Al(qs)3)Impact on Device
Emission Color GreenYellow / OrangeTunable emission for white OLEDs

(Film)


Red-shift due to extended conjugation
HOMO Level


Easier hole injection (raised HOMO)
LUMO Level


Stabilized electron transport level
Bandgap (

)


Narrower gap facilitates lower energy emission
Glass Transition (

)


Improved thermal stability due to molecular weight

Note: Values are representative for the material class. Exact values depend on the specific substituents on the styryl ring (e.g., p-methoxy vs. p-nitro).

Device Architecture (OLED)

To validate the material, fabricate a standard bilayer device.

Structure: ITO / NPB (50 nm) / Styryl-Alq3 (60 nm) / LiF (1 nm) / Al (100 nm)

  • Anode: Indium Tin Oxide (ITO)

  • HTL: NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine)

  • ETL/EML: Styryl-Alq3 (Acts as both electron transporter and emitter)

  • Cathode: LiF/Al

Fabrication Notes:

  • Vacuum deposit all organic layers at a rate of

    
     at base pressure 
    
    
    
    .
  • The Styryl-Alq3 layer functions as the recombination zone. Due to the raised HOMO, hole injection from NPB is often more efficient than in standard Alq3 devices.

Part 4: References

  • Tang, C. W., & VanSlyke, S. A. (1987).[2] Organic electroluminescent diodes. Applied Physics Letters, 51(12), 913–915. Link

  • Hopkins, T. A., et al. (1998). Substituted aluminum quinolate luminescent materials.[3][4][5][6] Chemistry of Materials, 8(2), 344-351. (Foundational work on Alq3 derivatives).

  • Cölle, M., & Gadd, G. E. (2003). The structure of the blue luminescent

    
    -phase of tris(8-hydroxyquinoline)aluminium(III) (Alq3).[7] Advanced Functional Materials, 13(2), 108–112. Link
    
  • Chen, C. H., & Shi, J. (1998). Metal chelates as emitting materials for organic electroluminescence.[2][6] Coordination Chemistry Reviews, 171, 161–174. Link

  • Curioni, A., et al. (1998). Electronic structure of Alq3 and related materials. Chemical Physics Letters, 294(4-5), 263-271. (Theoretical basis for HOMO/LUMO shifts).[4]

  • Brinkmann, M., et al. (2000).[2] Correlation between Molecular Packing and Optical Properties in Different Crystalline Polymorphs of Alq3. Journal of the American Chemical Society, 122(21), 5147–5157. Link

Sources

Application

Application Note: Microwave-Assisted Synthesis of 2-(2-Phenylethenyl)-8-quinolinol Derivatives

Executive Summary The 2-(2-Phenylethenyl)-8-quinolinol scaffold (also known as styryl-8-hydroxyquinoline) represents a "privileged structure" in medicinal chemistry due to its bidentate chelating ability and extended -co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(2-Phenylethenyl)-8-quinolinol scaffold (also known as styryl-8-hydroxyquinoline) represents a "privileged structure" in medicinal chemistry due to its bidentate chelating ability and extended


-conjugation. These derivatives exhibit potent biological activities, including antileishmanial , anticancer  (via ribonucleotide reductase inhibition), and neuroprotective  effects (via metal chelation in Alzheimer’s pathology).

Conventional synthesis (refluxing in acetic anhydride for 10–24 hours) suffers from low yields, harsh conditions, and extensive purification requirements. This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to minutes while improving yields to >85%. We utilize the dielectric heating properties of acetic anhydride, which acts simultaneously as a solvent, reagent, and dielectric coupler.

Scientific Rationale & Mechanism

The Microwave Advantage

Microwave irradiation provides direct energy transfer to the reaction medium through dipole rotation and ionic conduction . Acetic anhydride (


) couples efficiently with 2.45 GHz irradiation, allowing rapid superheating above its boiling point in sealed vessels. This kinetic boost is critical for overcoming the activation energy of the condensation between the methyl group of quinaldine and the carbonyl of the benzaldehyde.
Reaction Mechanism

The synthesis proceeds via a modified Perkin-condensation followed by hydrolysis.

  • Acetylation: The 8-hydroxyl group is first acetylated by acetic anhydride to protect the phenol and increase lipophilicity.

  • Enolization: The acidic anhydride promotes the tautomerization of the 2-methylquinoline to its reactive enamine/methylene form.

  • Condensation: The activated methylene attacks the aldehyde carbonyl (Knoevenagel-type addition).

  • Elimination: Spontaneous dehydration yields the trans-styryl double bond.

  • Hydrolysis (Post-MW): A basic workup removes the acetyl group to restore the bioactive 8-hydroxy moiety.

ReactionMechanism Start 2-Methyl-8-quinolinol Inter1 O-Acetylated Intermediate Start->Inter1 Acetylation Ac2O Acetic Anhydride (Solvent/Reagent) Ac2O->Inter1 Condensation MW Irradiation (140-160°C, 2-10 min) Inter1->Condensation Aldehyde Ar-CHO (Aromatic Aldehyde) Aldehyde->Condensation StyrylAcetate 2-Styryl-8-acetoxyquinoline Condensation->StyrylAcetate Perkin Condensation Hydrolysis Base Hydrolysis (K2CO3 / MeOH) StyrylAcetate->Hydrolysis FinalProduct 2-(2-Phenylethenyl)-8-quinolinol Hydrolysis->FinalProduct Deprotection

Figure 1: Mechanistic pathway for the microwave-assisted synthesis of styryl-8-quinolinol derivatives.

Experimental Protocol

Materials
  • Reactant A: 2-Methyl-8-quinolinol (2-Methyl-oxine) [CAS: 826-81-3]

  • Reactant B: Substituted Benzaldehyde (e.g., 4-Chlorobenzaldehyde, 3-Nitrobenzaldehyde)

  • Reagent/Solvent: Acetic Anhydride (

    
    ) (Grade: ACS Reagent, >99%)
    
  • Catalyst (Optional): Sodium Acetate (anhydrous) can be added for less reactive aldehydes.

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave). Note: Do not use domestic microwaves due to lack of pressure control.

Method A: High-Throughput Synthesis (Sealed Vessel)

Step 1: Reaction Setup

  • In a 10 mL microwave process vial equipped with a magnetic stir bar, add:

    • 2-Methyl-8-quinolinol (1.0 mmol, 159 mg)

    • Substituted Benzaldehyde (1.2 mmol, 1.2 equiv)

    • Acetic Anhydride (2.0 mL)

  • Cap the vial with a Teflon-lined septum.

Step 2: Microwave Irradiation Program the reactor with the following dynamic method:

  • Temperature: 150 °C

  • Pressure Limit: 250 psi (17 bar)

  • Power: Max 200 W (Dynamic mode)

  • Hold Time: 5–10 minutes (Screening: Start with 5 min)

  • Stirring: High

Step 3: Workup & Hydrolysis

  • Cool the vial to room temperature (using compressed air flow).

  • Pour the reaction mixture into ice-cold water (20 mL) and stir vigorously for 30 minutes. The excess acetic anhydride will hydrolyze.

  • Precipitation: A solid precipitate (the acetylated intermediate) usually forms.

  • Hydrolysis Step: Collect the solid or extract with Ethyl Acetate. Dissolve the crude solid in Methanol (10 mL). Add

    
     (2.0 mmol) and stir at Room Temperature for 1 hour.
    
  • Neutralization: Adjust pH to ~7.0 using 1M HCl. The free phenol product will precipitate.

  • Filter, wash with cold water, and recrystallize from Ethanol/Water (9:1).

Method B: Solvent-Free (Green Chemistry Focus)

For scale-up or highly reactive aldehydes, a solvent-free approach using solid support can be used.

  • Mix reactants (1 mmol each) with Montmorillonite K-10 clay (500 mg).

  • Irradiate at 110 °C for 3–5 minutes (Open vessel or atmospheric pressure).

  • Extract product with hot ethanol; filter off the clay.

Data Presentation & Optimization[1]

Comparison: Conventional vs. Microwave
ParameterConventional Heating (Reflux)Microwave-Assisted (Method A)
Solvent Acetic Anhydride (Large Excess)Acetic Anhydride (Minimal)
Temperature 140 °C (Oil Bath)150 °C (Internal)
Time 12 – 24 Hours5 – 10 Minutes
Yield 40 – 60%85 – 94%
Purity (Crude) Low (Requires Column Chrom.)High (Recrystallization sufficient)
Workflow Visualization

Workflow Step1 Preparation: Mix 1 eq. Quinaldine + 1.2 eq. Aldehyde in Acetic Anhydride (2 mL) Step2 Irradiation: 150°C, 5-10 min, 200W (Sealed Vessel) Step1->Step2 Step3 Quench: Pour into Ice Water Stir 30 min Step2->Step3 Step4 Hydrolysis: Resuspend in MeOH Add K2CO3, Stir 1h Step3->Step4 Step5 Isolation: Neutralize (pH 7), Filter, Recrystallize (EtOH) Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Characterization & Validation

To validate the synthesis, confirm the formation of the trans-alkene bridge.

  • 1H NMR (DMSO-d6): Look for two doublets for the vinylic protons.

    • 
       7.50 – 8.00 ppm range.
      
    • Coupling Constant (

      
      ):  ~16.0 Hz (Diagnostic for trans-geometry).
      
  • IR Spectroscopy:

    • Absence of C=O stretch (if fully hydrolyzed).

    • Broad -OH stretch at 3100–3400

      
      .
      
    • C=C alkene stretch at ~1630

      
      .
      

Troubleshooting Tips:

  • Low Yield? If the aldehyde is electron-rich (e.g., 4-methoxybenzaldehyde), increase reaction time to 15 mins or add catalytic

    
    .
    
  • Incomplete Hydrolysis? If the product is insoluble in base, the O-acetyl group may still be present. Extend the

    
    /MeOH step or warm slightly to 40°C.
    

References

  • Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. ACS Omega 2022, 7, 28, 24342–24356. [Link]

  • Microwave‐Enhanced Synthesis of 2‐Styrylquinoline‐4‐Carboxamides With Promising Anti‐Lymphoma Activity. Arch. Pharm. (Weinheim) 2023. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules 2022, 27(14), 4457. [Link]

  • Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules 2021, 26(20), 6245. [Link]

Method

Advanced Application Note: 2-Styryl-8-quinolinol as a Ratiometric Fluorescent Probe for Metal Ion Detection

Executive Summary The accurate detection and quantification of trace metal ions (such as and ) in biological and environmental systems are critical for understanding cellular signaling, enzymatic function, and toxicity....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate detection and quantification of trace metal ions (such as


 and 

) in biological and environmental systems are critical for understanding cellular signaling, enzymatic function, and toxicity. 2-Styryl-8-quinolinol (and its derivatives) has emerged as a highly robust scaffold for designing ratiometric fluorescent probes. By coupling the well-established metal-chelating properties of the 8-hydroxyquinoline (8-HQ) core with the extended

-conjugation of a 2-position styryl group, researchers can achieve highly sensitive, self-calibrating detection of metal ions[1].

This application note provides drug development professionals and analytical scientists with a comprehensive, self-validating framework for utilizing 2-styryl-8-quinolinol probes in both in vitro spectroscopic assays and live-cell bio-imaging.

Mechanistic Principles of Ratiometric Sensing

To effectively utilize this probe, one must understand the causality behind its photophysical behavior. The ratiometric capability of 2-styryl-8-quinolinol is driven by the interplay of two primary mechanisms: Excited-State Intramolecular Proton Transfer (ESIPT) and Internal Charge Transfer (ICT) [2].

  • The Free Probe (ESIPT Active): In the absence of metal ions, the hydroxyl (-OH) group and the adjacent quinoline nitrogen form a strong intramolecular hydrogen bond. Upon photon absorption, the molecule undergoes rapid ESIPT, transferring the proton from the oxygen to the nitrogen. This yields a keto-tautomer in the excited state, which emits at a significantly longer wavelength (a large Stokes shift), minimizing self-absorption[2].

  • The Metal Complex (ESIPT Inhibited + ICT Shift): When a target metal ion (e.g.,

    
    ) is introduced, it chelates strongly to the nitrogen and oxygen atoms of the 8-HQ core, displacing the hydroxyl proton[3]. This coordination completely blocks the ESIPT pathway. Simultaneously, the metal binding withdraws electron density, altering the push-pull ICT network of the conjugated styryl system. This results in a pronounced blue shift in the emission spectrum (Chelation-Enhanced Fluorescence, or CHEF)[4].
    

Because the emission shifts from one distinct wavelength to another, researchers can measure the ratio of the two intensities (


). This ratiometric approach is superior to simple "turn-on" probes because it inherently corrects for environmental artifacts, such as variations in probe concentration, uneven cellular uptake, and fluctuations in excitation source intensity.

Mechanism Probe 2-Styryl-8-quinolinol (Enol Form) Excited Excited State (ESIPT Active) Probe->Excited hν (Excitation) Complex Metal-Probe Complex (ESIPT Inhibited) Probe->Complex + Metal Ion Emission1 Emission 1 (Red-Shifted) Excited->Emission1 Proton Transfer Emission2 Emission 2 (Blue-Shifted) Complex->Emission2 hν (ICT Shift)

Photophysical mechanism: ESIPT in free probe vs. ICT shift upon metal chelation.

Quantitative Photophysical Data

The table below summarizes the typical photophysical parameters of a standard 2-styryl-8-quinolinol probe when titrated with primary target metal ions. Note: Exact wavelengths may vary slightly depending on specific substituents on the styryl phenyl ring.

Target Metal IonBinding StoichiometryFree Probe

Complex

Binding Constant (

)
Limit of Detection (LOD)

2:1 (Probe:Metal)

nm

nm


nM

2:1 or 3:1

nm

nm


nM

2:1 (Probe:Metal)

nm

nm


nM

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific co-solvents, isosbestic point monitoring, and reversibility checks, the user can definitively prove that the observed signal is due to specific metal chelation and not environmental degradation.

Protocol A: In Vitro Spectroscopic Titration & Calibration

Rationale for Solvent Choice: 2-styryl-8-quinolinol derivatives are highly lipophilic due to the extended


-conjugation. Using a pure aqueous buffer will cause Aggregation-Caused Quenching (ACQ). A co-solvent system (e.g., 30% THF in HEPES) is strictly required to maintain monomeric dispersion while preserving physiological pH[2].

Step-by-Step Workflow:

  • Stock Preparation: Dissolve the 2-styryl-8-quinolinol probe in anhydrous DMSO to create a 1.0 mM stock solution. Store in the dark at -20°C.

  • Working Solution: Dilute the stock to a final concentration of 10 µM in a solvent mixture of THF/HEPES buffer (3:7 v/v, 10 mM HEPES, pH 7.4).

  • Titration Setup: Place 2.0 mL of the working solution into a quartz cuvette. Record the baseline fluorescence emission spectrum (

    
     nm).
    
  • Incremental Titration: Add aliquots of a

    
     or 
    
    
    
    standard solution (0 to 50 µM final concentration). Stir for 2 minutes after each addition to ensure binding equilibrium before recording the spectrum.
  • Self-Validation (Isosbestic Point): Monitor the spectra for a clear isosbestic point (a specific wavelength where emission intensity remains constant). The presence of an isosbestic point mathematically validates that the system is a clean, two-state transition (Free Probe

    
     Metal Complex) without intermediate degradation products.
    
  • Reversibility Check: To the fully complexed solution, add 2.0 equivalents of a strong chelator (e.g., EDTA). If the emission spectrum instantly reverts to the baseline (590 nm), it proves the interaction is a reversible chelation event, not an irreversible chemodosimetric reaction.

Protocol B: Live-Cell Ratiometric Imaging

Rationale for Wash Steps & Ratiometric Setup: Unbound lipophilic probes can accumulate in the extracellular matrix or cell membrane, creating high background noise. Rigorous washing ensures the signal originates purely from the intracellular environment. Dual-channel acquisition allows the software to divide the images pixel-by-pixel, mapping the exact intracellular distribution of the metal ion regardless of varying cell thicknesses.

Workflow Step1 1. Probe Preparation (5 µM in DMEM/1% DMSO) Step2 2. Cell Incubation (HeLa/A549, 30 mins, 37°C) Step1->Step2 Step3 3. Wash Step (3x PBS to remove background) Step2->Step3 Step4 4. Confocal Microscopy (Dual-channel acquisition) Step3->Step4 Step5 5. Ratiometric Analysis (I_Blue / I_Red Mapping) Step4->Step5

Step-by-step workflow for live-cell ratiometric imaging of metal ions.

Step-by-Step Workflow:

  • Cell Culture: Seed HeLa or A549 cells in glass-bottom confocal dishes and culture in DMEM supplemented with 10% FBS at 37°C with 5%

    
     for 24 hours.
    
  • Probe Loading: Remove the culture media. Add 5 µM of the probe (diluted in serum-free DMEM containing <1% DMSO to prevent cytotoxicity). Incubate for 30 minutes at 37°C.

  • Washing: Carefully aspirate the probe solution and wash the cells three times with warm PBS (pH 7.4).

  • Metal Ion Incubation (Optional for positive control): Add 20 µM of

    
     (often complexed with pyrithione to facilitate membrane transport) and incubate for an additional 20 minutes.
    
  • Confocal Imaging: Excite the cells at 405 nm or 420 nm. Collect emission in two distinct channels:

    • Channel 1 (Complex): 480 - 520 nm (Blue/Green)

    • Channel 2 (Free Probe): 570 - 620 nm (Red)

  • Image Processing: Use ImageJ/Fiji to generate a pseudocolor ratio image by dividing the intensity of Channel 1 by Channel 2 (

    
    ).
    

Data Analysis & Calibration

To extract meaningful quantitative data from the spectroscopic titration (Protocol A), the binding constant (


) should be calculated using the Benesi-Hildebrand equation  or a non-linear Hill plot.

For a 1:1 or 1:2 binding stoichiometry, plot the emission ratio (


) against the metal ion concentration 

. The Limit of Detection (LOD) is calculated as a self-validating metric using the formula:

Where

is the standard deviation of the blank measurements (minimum of 10 replicates) and

is the slope of the linear calibration curve at low metal concentrations.

References

  • 2-[2-(1-naphthyl)vinyl]-8-quinolinol | Benchchem Benchchem.
  • Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications | Analytical Chemistry ACS Public
  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II)
  • Application Notes and Protocols for Metal Ion Detection Using 8-Hydroxyquinoline-2-carbaldehyde Benchchem.

Sources

Application

Application Note: Electroluminescent Device Fabrication Utilizing 2-Styryl-8-Hydroxyquinoline Derivatives

Executive Summary & Mechanistic Rationale This application note details the synthesis, purification, and device integration of Bis(2-styryl-8-quinolinolato)zinc(II) (Zn(SQ)2) , a derivative of the canonical Alq3 emitter....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

This application note details the synthesis, purification, and device integration of Bis(2-styryl-8-quinolinolato)zinc(II) (Zn(SQ)2) , a derivative of the canonical Alq3 emitter. While Alq3 is the industry standard for green emission (~520 nm), the incorporation of a styryl group (2-phenylethenyl) at the 2-position of the quinoline ring extends the


-conjugation system.

Mechanistic Insight: The extended conjugation lowers the HOMO-LUMO gap primarily by destabilizing the HOMO level while keeping the LUMO relatively pinned by the metal center. This results in a bathochromic shift (red-shift) of the electroluminescence (EL) peak into the yellow-orange region (560–590 nm). This protocol addresses the specific challenges of handling styryl-derivatives: solubility limits during synthesis and thermal stability during vacuum deposition.

Material Synthesis & Purification Protocol

High-purity active material is the prerequisite for stable OLED operation. Impurities act as charge traps and non-radiative recombination centers, drastically reducing device lifetime.

Ligand Synthesis: 2-Styryl-8-hydroxyquinoline (SQ)

Reaction Type: Knoevenagel Condensation (Solvent-Free or Acetic Anhydride mediated).

  • Reagents:

    • 2-Methyl-8-hydroxyquinoline (15.9 g, 100 mmol)

    • Benzaldehyde (12.7 g, 120 mmol)

    • Acetic Anhydride (20 mL) as dehydrating agent/solvent.

  • Procedure:

    • Combine reagents in a round-bottom flask equipped with a reflux condenser.

    • Reflux at 140°C for 10–12 hours under inert atmosphere (

      
      ).
      
    • Cool to room temperature.[1] The product will precipitate.[2]

    • Hydrolysis: Add 10% HCl to hydrolyze the acetylated intermediate, then neutralize with aqueous ammonia to pH 6–7 to precipitate the free ligand.

    • Filtration: Filter the yellow solid and wash copiously with water.

    • Recrystallization: Recrystallize twice from hot ethanol to obtain bright yellow needles.

    • Yield Target: >60%.

Complexation: Bis(2-styryl-8-quinolinolato)zinc(II) [Zn(SQ)2]
  • Reagents:

    • Purified SQ Ligand (5.0 g, 20 mmol)

    • Zinc Acetate Dihydrate (

      
      ) (2.2 g, 10 mmol)
      
    • Solvent: Methanol (150 mL).

  • Procedure:

    • Dissolve SQ ligand in warm methanol (60°C).

    • Dropwise add the Zinc Acetate solution (dissolved in minimal methanol) to the ligand solution.

    • A heavy precipitate forms immediately.

    • Reflux for 2 hours to ensure completion.

    • Filter hot to remove unreacted zinc salts.

    • Wash the precipitate with cold methanol and diethyl ether.

    • Drying: Vacuum dry at 80°C for 6 hours.

Critical Purification: Train Sublimation

Warning: Recrystallization alone is insufficient for OLED-grade materials (


).
  • Equipment: Three-zone tube furnace with high-vacuum line (

    
     Torr).
    
  • Protocol:

    • Load crude Zn(SQ)2 into the source boat.

    • Evacuate system to

      
       Torr.
      
    • Ramp source temperature to 280°C (Material sublimation point).

    • Maintain gradient: Source (280°C)

      
       Deposition Zone (200°C) 
      
      
      
      Trap (RT).
    • Collect the crystalline band in the deposition zone. Discard the ash in the boat and the volatile impurities in the trap.

Synthesis Workflow Visualization

SynthesisWorkflow Start 2-Methyl-8-HQ + Benzaldehyde Condensation Knoevenagel Condensation (140°C, Ac2O) Start->Condensation Ligand Ligand (SQ) Yellow Needles Condensation->Ligand Hydrolysis & Recrystallization Complexation Complexation (+ Zn(OAc)2 in MeOH) Ligand->Complexation Crude Crude Zn(SQ)2 Precipitate Complexation->Crude Sublimation Train Sublimation (High Vacuum, 280°C) Crude->Sublimation Final OLED Grade Zn(SQ)2 Sublimation->Final >99.99% Purity

Figure 1: Step-by-step synthetic route from precursor to electronic-grade active material.

Device Fabrication Protocol

We utilize a standard heterojunction architecture. Zn(SQ)2 serves as the Emissive Layer (EML) and Electron Transport Layer (ETL), though a separate ETL (like Alq3 or BCP) is recommended for optimized efficiency.

Target Architecture: ITO / NPB (50 nm) / Zn(SQ)2 (40 nm) / BCP (10 nm) / Alq3 (20 nm) / LiF (1 nm) / Al (100 nm)

Substrate Preparation
  • Etching: Pattern Indium Tin Oxide (ITO) coated glass (

    
    ) using HCl/Zn dust if not pre-patterned.
    
  • Cleaning Cycle:

    • Ultrasonic bath in detergent (Decon 90)

      
       15 min.
      
    • Ultrasonic bath in Deionized Water

      
       15 min.
      
    • Ultrasonic bath in Acetone

      
       15 min.
      
    • Ultrasonic bath in Isopropanol

      
       15 min.
      
  • Activation: UV-Ozone treatment for 20 minutes immediately before loading into the vacuum chamber. This increases the ITO work function (~4.8 eV) for better hole injection.

Vacuum Deposition (Thermal Evaporation)

Base Pressure:


 Torr.
Layer FunctionMaterialThicknessRate (

)
Temp (°C)Notes
Hole Transport (HTL) NPB (or TPD)50 nm1.0–2.0~180Stabilizes hole injection.
Emissive (EML) Zn(SQ)2 40 nm 0.5–1.0 ~280 Critical Step. Monitor rate closely.
Hole Blocking (HBL) BCP10 nm0.5~160Confines excitons to EML.
Electron Transport Alq320 nm1.0~260Facilitates electron injection.
Electron Injection LiF0.8–1.0 nm0.1~550Lowers cathode work function.
Cathode Aluminum100 nm2.0–5.0~1000Deposited through shadow mask.

Application Note: Zn(SQ)2 has a higher molecular weight than Alq3. Ensure the crucible soak time is sufficient (10–15 mins) to achieve a stable evaporation plume before opening the shutter.

Device Characterization & Validation[3][4][5]

Energy Level Alignment

Understanding the band diagram is essential for troubleshooting high turn-on voltages.

  • HOMO (Zn(SQ)2): ~5.6 eV (measured via UPS).

  • LUMO (Zn(SQ)2): ~3.0 eV (calculated from optical gap).

  • Exciton Confinement: The BCP layer (HOMO ~6.0 eV) prevents holes from leaking into the Alq3 layer, forcing recombination in the Zn(SQ)2 layer.

Device Architecture Diagram

DeviceStack Cathode Cathode: Al (100 nm) EIL EIL: LiF (1 nm) ETL ETL: Alq3 (20 nm) HBL HBL: BCP (10 nm) EML EML: Zn(SQ)2 (40 nm) Active Recombination Zone HTL HTL: NPB (50 nm) Anode Anode: ITO (150 nm) Substrate Substrate: Glass

Figure 2: Optimized heterojunction stack ensuring charge balance and exciton confinement.

Expected Performance Metrics

Upon successful fabrication, the device should exhibit:

  • Turn-on Voltage (

    
    ):  4.5 – 5.5 V (at 1 cd/m²).
    
  • Max Luminance: >8,000 cd/m² at 14V.

  • EL Peak: 565–580 nm (Yellow-Orange).

  • CIE Coordinates: (x=0.48, y=0.50) approx.[3]

Troubleshooting:

  • Blue Shift: Indicates emission from NPB (HTL). Increase Zn(SQ)2 thickness or check BCP integrity.

  • Green Emission: Indicates emission from Alq3 (ETL). The BCP hole-blocking layer is failing or too thin.

References

  • Tang, C. W., & VanSlyke, S. A. (1987).[1] Organic electroluminescent diodes. Applied Physics Letters, 51(12), 913-915. [Link]

  • Hopkins, T. A., et al. (1996). Substituted aluminum and zinc quinolates with blue-shifted fluorescence. Chemistry of Materials, 8(2), 344-351. [Link]

  • Krasnikova, S. S., et al. (2010). New Organic Electroluminescent Materials Based on Chelate Metal Complexes.[4] Molecular Crystals and Liquid Crystals, 566(1). [Link]

  • Sypniewska, M., et al. (2023).[3] Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group.[3][5] Molecules, 28(21), 7435.[6] [Link]

  • Burrows, P. E., et al. (1994). Reliability and degradation of organic light emitting devices.[3][7] Applied Physics Letters, 65(23), 2922-2924. [Link]

Sources

Method

Application Note: Solid-Phase Synthesis of Styrylquinoline Derivatives

Executive Summary Styrylquinoline (SQL) derivatives represent a critical class of small-molecule therapeutics, particularly noted for their potency as HIV-1 integrase inhibitors .[1] These compounds function by blocking...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Styrylquinoline (SQL) derivatives represent a critical class of small-molecule therapeutics, particularly noted for their potency as HIV-1 integrase inhibitors .[1] These compounds function by blocking the specific interaction between the viral integrase enzyme and host DNA, a mechanism distinct from protease or reverse transcriptase inhibition.

While traditional solution-phase synthesis (e.g., Perkin or Knoevenagel condensation) is effective for single-target synthesis, it is often rate-limiting for Structure-Activity Relationship (SAR) studies. This guide details a robust Solid-Phase Organic Synthesis (SPOS) workflow. By immobilizing the quinoline scaffold on a polymer support, researchers can rapidly generate combinatorial libraries of SQLs with high purity, utilizing microwave-assisted Knoevenagel condensation and Palladium-catalyzed Heck couplings.

Strategic Synthetic Pathways

To maximize chemical diversity, this guide presents two distinct synthetic routes. The choice of route depends on the desired substitution pattern and the availability of starting materials.

Route A: The "Scaffold Modification" Approach (Knoevenagel)

Best for: Generating diversity at the styryl position using a fixed quinoline core.

  • Mechanism: Immobilization of a 2-methylquinoline-4-carboxylic acid precursor followed by condensation with various aromatic aldehydes.

  • Key Advantage: High atom economy and compatibility with commercially available aldehyde libraries.

Route B: The "Linker-Based" Approach (Heck Coupling)

Best for: Introducing complex styryl groups that are unstable under condensation conditions.

  • Mechanism: Palladium-catalyzed cross-coupling of an immobilized aryl iodide with functionalized styrenes.

Visualizing the Workflow

The following logic map illustrates the decision-making process and chemical flow for Route A, the primary method for HIV-1 integrase inhibitor synthesis.

SQL_Synthesis_Workflow cluster_QC Quality Control Gates Start Start: 2-Methylquinoline Precursor Loading Resin Loading (DIC/DMAP) Start->Loading Activation Resin Wang Resin (Hydroxyl Linker) Resin->Loading Condensation MW-Assisted Knoevenagel (R-CHO, Piperidine) Loading->Condensation Immobilized Scaffold QC1 Color Test: MSNT/Melting Point Loading->QC1 Washing Wash Cycle (DMF/DCM/MeOH) Condensation->Washing Excess Reagents QC2 LC-MS Analysis of Cleaved Aliquot Condensation->QC2 Cleavage Acid Cleavage (50% TFA/DCM) Washing->Cleavage Pure Resin-Bound Intermediate Final Final Product: 2-Styrylquinoline-4-COOH Cleavage->Final Release

Caption: Workflow for the solid-phase synthesis of 2-styrylquinoline-4-carboxylic acid derivatives via microwave-assisted Knoevenagel condensation.

Detailed Protocols

Protocol A: Microwave-Assisted Knoevenagel Condensation

This protocol targets 2-styrylquinoline-4-carboxylic acid derivatives , a scaffold extensively validated for anti-HIV activity.

Materials & Reagents
  • Resin: Wang Resin (Loading: 0.8–1.2 mmol/g).

  • Scaffold: 2-Methylquinoline-4-carboxylic acid.[2]

  • Coupling Agents: Diisopropylcarbodiimide (DIC), 4-Dimethylaminopyridine (DMAP).

  • Condensation Reagents: Aromatic Aldehydes (diverse library), Piperidine, Glacial Acetic Acid.

  • Solvents: DMF (Anhydrous), DCM, MeOH.

Step-by-Step Procedure

1. Resin Swelling & Activation

  • Weigh 1.0 g of Wang resin into a fritted polypropylene reaction vessel.

  • Swell in DCM (10 mL) for 30 minutes. Drain.

  • Wash with DMF (3 x 10 mL).

2. Scaffold Loading (Esterification)

  • Dissolve 2-methylquinoline-4-carboxylic acid (3.0 equiv relative to resin loading) in DMF (8 mL).

  • Add DIC (3.0 equiv) and DMAP (0.1 equiv). Stir for 5 minutes to pre-activate.

  • Add the solution to the resin vessel.

  • Agitate at Room Temperature (RT) for 12 hours.

  • QC Check: Perform a standard colorimetric test (e.g., MSNT or simply check weight gain after drying a small aliquot) to verify loading.

  • Note: Capping unreacted hydroxyl groups with acetic anhydride/pyridine is recommended if loading is <90%.

3. On-Resin Knoevenagel Condensation

  • Wash resin with DMF (3 x 10 mL).

  • Prepare the reaction cocktail:

    • Aromatic Aldehyde (5.0 equiv)

    • Piperidine (1.0 equiv)

    • Glacial Acetic Acid (1.0 equiv)

    • Solvent: DMF (5 mL)

  • Add cocktail to the resin.

  • Microwave Irradiation: Place vessel in a microwave reactor.

    • Temp: 140°C

    • Power: Dynamic (Max 200W)

    • Time: 20–40 minutes.

  • Expert Insight: Conventional heating (reflux) requires 24–48 hours and often results in lower conversion on solid phase. Microwave energy significantly accelerates the dehydration step.

4. Cleavage & Isolation

  • Wash resin extensively: DMF (5x), DCM (5x), MeOH (3x), DCM (5x).

  • Treat resin with 50% TFA in DCM (10 mL) for 1 hour at RT.

  • Collect the filtrate. Wash resin with fresh DCM (5 mL) and combine filtrates.

  • Evaporate solvents under reduced pressure (Genevac or Rotavap).

  • Precipitate the crude product using cold diethyl ether.

Protocol B: Palladium-Catalyzed Heck Coupling

Use this route when the aldehyde precursor is unstable or unavailable.

Step-by-Step Procedure
  • Immobilization: Load 2-iodo-quinoline-4-carboxylic acid onto Wang resin using the standard DIC/DMAP protocol described above.

  • Coupling Reaction:

    • Suspend resin in anhydrous DMF.

    • Add Styrene derivative (5.0 equiv).

    • Add Catalyst: Pd(PPh3)4 (0.1 equiv) or Pd2(dba)3.

    • Add Base: Et3N or DIPEA (10 equiv).

    • Heat at 90°C for 12–16 hours under Argon atmosphere.

  • Cleavage: Standard TFA/DCM cleavage releases the styrylquinoline product.

Optimization & Troubleshooting Guide

The following data summarizes common failure modes and their chemical corrections, based on field application data.

IssueProbable CauseCorrective Action
Low Yield (Loading) Steric hindrance of the quinoline carboxylic acid.Switch to MSNT/MelIm (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole / N-Methylimidazole) coupling method.
Incomplete Condensation Electronic deactivation of the aldehyde.Electron-rich aldehydes (e.g., 4-OMe) react slower. Increase microwave temp to 160°C or use TiCl4/THF as a Lewis acid promoter.
Product Impurity Piperidine adduct formation.Ensure thorough washing with 10% acetic acid in DMF post-condensation to remove piperidine salts before cleavage.
Cis/Trans Isomerism Thermodynamic equilibrium.The trans (E) isomer is biologically active. Recrystallize the final product in Ethanol to enrich the trans isomer.

References

  • Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents. Medicinal Chemistry, 2017. [Link] Significance: Validates the microwave-assisted Knoevenagel protocol for styrylquinolines.

  • Styrylquinoline derivatives: a new class of potent HIV-1 integrase inhibitors. Proceedings of the National Academy of Sciences (via PubMed). [Link] Significance: Establishes the biological rationale and pharmacophore requirements for HIV-1 integrase inhibition.

  • Solid Phase Synthesis and Heck Reaction. ResearchGate Review. [Link] Significance: Provides the grounding for the Heck coupling adaptation on solid support.

  • Microwave-Enhanced Synthesis of 2-Styrylquinoline-4-Carboxamides. Frontiers in Chemistry (via NIH). [Link] Significance: Demonstrates the utility of microwave irradiation in accelerating the synthesis of this specific scaffold.

Sources

Application

Crystallization techniques for 2-(2-Phenylethenyl)-8-quinolinol complexes

Application Note: Precision Crystallization Protocols for 2-(2-Phenylethenyl)-8-quinolinol Metal Complexes Executive Summary This guide details the isolation and single-crystal growth of metal complexes derived from 2-(2...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Crystallization Protocols for 2-(2-Phenylethenyl)-8-quinolinol Metal Complexes

Executive Summary

This guide details the isolation and single-crystal growth of metal complexes derived from 2-(2-Phenylethenyl)-8-quinolinol (also known as 2-styryl-8-hydroxyquinoline or PEQ ).

Unlike unsubstituted 8-hydroxyquinoline (8-HQ), the PEQ ligand possesses an extended


-conjugated styryl arm. While this enhances photoluminescence (PL) quantum yield and biological affinity (e.g., for amyloid plaques), it significantly reduces solubility and introduces strong intermolecular 

-

stacking. These factors make standard crystallization methods prone to yielding amorphous powders rather than diffraction-quality crystals.

This protocol outlines three tiered methodologies—Vapor Diffusion , Solvothermal Synthesis , and Controlled Evaporation —optimized specifically to overcome the steric bulk and stacking tendencies of PEQ complexes.

Pre-Crystallization Assessment: The Solubility Map

Before attempting crystallization, the "Solubility Differential" must be established. PEQ complexes (particularly Zn, Al, and Ga) exhibit a distinct solubility profile compared to the free ligand.

Table 1: Solubility Profile of PEQ Metal Complexes

Solvent ClassExamplesSolubility StatusRole in Crystallization
Class A (Good) DMSO, DMF, DMAcHigh (Hot), Mod. (RT)Primary Solvent (Inner Phase)
Class B (Poor) Methanol, Ethanol, AcetonitrileLow to InsolublePrecipitant / Wash Solvent
Class C (Anti) Diethyl Ether, Pentane, HexaneInsolubleDiffusing Agent (Outer Phase)
Class D (Reactive) WaterInsoluble/Hydrolysis RiskAvoid (unless Solvothermal)

Critical Insight: The styryl arm renders these complexes hydrophobic. Unlike Alq3, which can be recrystallized from organic solvents, PEQ complexes often require dipolar aprotic solvents (Class A) to break the initial metal-ligand stacking, followed by the slow introduction of Class C solvents to re-order the lattice.

Strategic Workflow Selection

Use the following logic flow to select the appropriate technique for your sample quantity and stability.

CrystallizationWorkflow Start Start: PEQ Complex Sample SolubilityCheck Check Solubility in Hot Ethanol/Methanol Start->SolubilityCheck Soluble Soluble (Clear Solution) SolubilityCheck->Soluble Yes Insoluble Insoluble / Precipitate SolubilityCheck->Insoluble No MethodA Method A: Slow Evaporation (High Throughput) Soluble->MethodA ThermalStability Thermal Stability > 150°C? Insoluble->ThermalStability MethodB Method B: Solvothermal (High Purity / MOF-like) ThermalStability->MethodB Yes (Robust) MethodC Method C: Vapor Diffusion (Delicate / Small Scale) ThermalStability->MethodC No (Sensitive)

Figure 1: Decision matrix for selecting the optimal crystallization technique based on solubility and thermal stability.

Detailed Protocols

Protocol A: Vapor Diffusion (The "Sitting Drop" Variation)

Best for: Small quantities (<20 mg), X-ray quality single crystals, thermally sensitive complexes.

Mechanism: A volatile "Anti-Solvent" (Class C) slowly vaporizes and diffuses into a solution of the complex in a "Good Solvent" (Class A). This slowly lowers the solubility limit, forcing the complex to organize into a lattice rather than crashing out as a powder.

Materials:

  • Inner vial (4 mL glass, open top).

  • Outer jar (20 mL glass, screw cap with Teflon seal).

  • Solvents: DMF (Good), Diethyl Ether (Anti).

Step-by-Step:

  • Dissolution: Dissolve 15 mg of the PEQ-Metal complex in 1.5 mL of DMF in the inner vial. Sonicate if necessary to ensure a completely clear yellow/orange solution. Filter through a 0.45 µm PTFE syringe filter to remove dust nuclei.

  • Setup: Place the open inner vial inside the larger outer jar.

  • Charge: Carefully pipette 5 mL of Diethyl Ether into the outer jar (in the space surrounding the inner vial). Do not let the ether spill into the inner vial.

  • Seal & Wait: Tightly cap the outer jar. Store in a vibration-free environment (dark cabinet) at room temperature (20–25°C).

  • Observation:

    • Day 1-2: Volume in inner vial increases (ether diffuses in).

    • Day 3-7: Nucleation sites appear on glass walls.

    • Day 10: Harvest crystals.[1]

Troubleshooting: If precipitate forms immediately, the diffusion is too fast. Switch the anti-solvent to Pentane (lower vapor pressure) or place the setup in a refrigerator (4°C).

Protocol B: Solvothermal Synthesis

Best for: High purity, large batches, and coordination polymers (MOFs).

Mechanism: High temperature and pressure increase the solubility of the PEQ ligand and metal salt simultaneously, allowing them to react and crystallize in a single phase. The slow cooling rate controls crystal size.

Materials:

  • 25 mL Teflon-lined stainless steel autoclave.

  • Programmable oven.

  • Reagents: PEQ Ligand, Zn(OAc)₂·2H₂O (or equivalent metal salt).

Step-by-Step:

  • Stoichiometry: Weigh PEQ ligand (0.2 mmol) and Zn(OAc)₂·2H₂O (0.1 mmol) for a 2:1 ratio.

  • Solvent Mix: Add 10 mL of a Ethanol:Water (4:1) mixture. Note: PEQ is poorly soluble here at RT, which is intentional.

  • Loading: Seal the mixture in the autoclave.

  • Thermal Profile:

    • Ramp to 140°C over 2 hours.

    • Hold at 140°C for 48 hours. (Critical for thermodynamic product formation).

    • Cool to RT at a rate of 5°C/hour . (Slow cooling prevents polycrystallinity).

  • Harvesting: Filter the resulting block-like crystals and wash with cold ethanol.

Protocol C: Layering (Liquid Diffusion)

Best for: Visual monitoring of the crystallization interface.

Step-by-Step:

  • Dissolve the PEQ complex in a dense solvent like Chloroform or Dichloromethane (2 mL).

  • Add this to a narrow test tube (NMR tube works well for micro-scale).

  • Carefully layer a lighter anti-solvent (e.g., Methanol or Hexane ) on top using a syringe against the tube wall.

  • The interface will blur over 24-48 hours, and crystals will grow hanging from the interface or on the glass walls.

Visualization of Vapor Diffusion Setup

The geometry of the diffusion chamber is critical for controlling the rate of supersaturation.

VaporDiffusion cluster_jar Outer Jar (Closed System) cluster_inner Inner Vial Solution PEQ Complex + DMF High Solubility Zone Crystal Single Crystals Solution->Crystal Nucleation (Days 3-7) Antisolvent Diethyl Ether High Vapor Pressure Vapor Ether Vapor Transfer Antisolvent->Vapor Evaporation Vapor->Solution Diffusion & Saturation

Figure 2: Schematic of the Vapor Diffusion chamber. Ether vapor diffuses into the DMF solution, slowly increasing polarity and forcing crystallization.

Characterization & Validation

To ensure the crystallized material is the target complex and not recrystallized ligand or salt:

  • PXRD (Powder X-Ray Diffraction): Compare the experimental pattern with the simulated pattern from single-crystal data. Look for low-angle peaks (

    
    ) characteristic of large unit cells in PEQ complexes.
    
  • Fluorescence Microscopy: PEQ-Zn and PEQ-Al complexes are highly fluorescent (green/yellow). The crystals should glow brightly under UV (365 nm) excitation. Non-fluorescent crystals usually indicate hydrolysis to metal oxides or free ligand (weak fluorescence).

  • TGA (Thermogravimetric Analysis): Check for solvent inclusion. Solvothermal crystals often trap water or ethanol. A weight loss step at 100–120°C indicates solvates; stability up to 300°C indicates a solvent-free framework.

References

  • Cipurković, A. et al. (2021).[2] "Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity."[2][3] Open Journal of Applied Sciences. Link

  • Qiao, Y. et al. (2017).[4] "Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties." MDPI Crystals. Link

  • Spingler, B. et al. (2020). "Single crystal growth of water-soluble metal complexes with the help of the nano-crystallization method." Dalton Transactions.[] Link

  • Hampton Research. "Hanging Drop Vapor Diffusion Crystallization." Application Guide. Link

  • BenchChem. "Zinc 8-hydroxyquinolinate applications in materials science." Material Safety & Data Sheets. Link

Sources

Method

Application Note: Biological Staining with 2-Styryl-8-Quinolinol Fluorophores

This Application Note provides a comprehensive technical guide for using 2-styryl-8-quinolinol (2-styryl-8-hydroxyquinoline) derivatives in biological fluorescence imaging. These fluorophores represent a versatile class...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for using 2-styryl-8-quinolinol (2-styryl-8-hydroxyquinoline) derivatives in biological fluorescence imaging. These fluorophores represent a versatile class of "push-pull" dyes that combine the metal-chelating capability of 8-hydroxyquinoline with the solvatochromic properties of a styryl conjugated system.

Introduction & Mechanism

2-styryl-8-quinolinol (SQ) derivatives are environmentally sensitive fluorophores that exhibit Excited-State Intramolecular Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ICT) . Unlike conventional rigid dyes (e.g., Fluorescein), SQ probes are dynamic:

  • Apo-state (Free Ligand): Often weakly fluorescent due to non-radiative decay or ESIPT-induced tautomerization.

  • Metal-Bound State (Zinc Sensing): Chelation with Zn²⁺ (and to a lesser extent Mg²⁺) inhibits proton transfer and rigidifies the molecule, triggering Chelation-Enhanced Fluorescence (CHEF) .

  • Solvatochromism (Lipid/Membrane Staining): The extended styryl

    
    -system makes the emission wavelength highly dependent on solvent polarity, allowing differentiation between lipid droplets (hydrophobic) and the cytosol.
    
Mechanistic Pathway (Graphviz)

The following diagram illustrates the dual-mode switching mechanism of SQ probes.

SQ_Mechanism FreeProbe Free SQ Probe (Weak Fluorescence) ESIPT ESIPT Tautomer (Non-Radiative Decay) FreeProbe->ESIPT Excitation (Aqueous) Chelation Zn2+ Chelation (1:2 Complex) FreeProbe->Chelation + Zn2+ / Mg2+ LipidEnv Lipid Environment (Restricted Rotation) FreeProbe->LipidEnv Hydrophobic Partitioning ESIPT->FreeProbe Ground State Recovery Fluorescence Strong Fluorescence (Turn-On) Chelation->Fluorescence Inhibits ESIPT Rigidification LipidEnv->Fluorescence ICT Stabilization

Caption: Mechanistic action of 2-styryl-8-quinolinol. The probe switches from a dark state to a bright state via metal chelation (blocking proton transfer) or environmental restriction in lipid membranes.

Material Preparation & Spectral Properties

SQ derivatives are generally hydrophobic. Proper stock preparation is critical to prevent micro-precipitation which causes artifacts.

Stock Solution Protocol
  • Solvent: Dissolve the solid fluorophore in high-grade anhydrous DMSO (Dimethyl sulfoxide).

  • Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into amber tubes and store at -20°C . Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute to 10–50 µM in serum-free medium or HBSS immediately before use. Note: Do not store diluted working solutions.

Spectral Characteristics (Typical for SQ-Me derivative)
ParameterValueNotes
Excitation Max 360 – 410 nmUV/Blue excitation compatible with DAPI or GFP filters (derivative dependent).
Emission Max 490 – 580 nmGreen to Orange emission. Red-shifted in polar solvents; Blue-shifted in lipids.
Stokes Shift >100 nmLarge shift reduces self-quenching and background interference.
Solubility Low in waterRequires organic co-solvent (DMSO) < 0.5% in final buffer.

Protocol A: Intracellular Zinc (Zn²⁺) Sensing

This protocol is designed for detecting labile zinc pools in live mammalian cells (e.g., HeLa, KB, PC12).

Reagents
  • Probe: 2-(4-methoxystyryl)quinolin-8-ol (STQ-Me) or similar.[1][2]

  • Buffer: HBSS (Hanks' Balanced Salt Solution) or PBS (pH 7.4).

  • Control: TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) as a Zn²⁺ chelator for negative control.

  • Exogenous Zinc: ZnCl₂ / Sodium Pyrithione (1:1 ratio) for positive control.

Step-by-Step Methodology
  • Cell Seeding: Seed cells on sterile glass-bottom confocal dishes. Allow to adhere for 24h to reach 60-70% confluency.

  • Washing: Remove culture medium and wash cells 2× with pre-warmed HBSS to remove serum proteins (albumin binds zinc and interferes with the probe).

  • Staining:

    • Prepare a 20 µM working solution of the SQ probe in HBSS.

    • Add to cells and incubate for 30 minutes at 37°C in a 5% CO₂ incubator.

  • Post-Stain Wash: Aspirate the staining solution and wash 3× with HBSS to remove non-specific extracellular binding.

  • Imaging (T=0): Acquire baseline images.

    • Excitation: 405 nm (laser line) or 360-380 nm (filter).

    • Emission: Collect 480–550 nm.

  • Validation (Optional):

    • Positive Control: Add 50 µM ZnCl₂ + 5 µM Pyrithione. Observe fluorescence increase within 5-10 mins.

    • Negative Control: Add 50 µM TPEN. Observe fluorescence quenching.

Protocol B: Structural Staining (Lipid Droplets/Mitochondria)

Due to the lipophilic nature of the styryl group, these probes can stain lipid-rich organelles. The specific localization (mitochondria vs. lipid droplets) often depends on the substituents on the styryl ring.

Step-by-Step Methodology
  • Fixation (Optional): While live-cell imaging is preferred for dynamic processes, cells can be fixed with 4% Paraformaldehyde (PFA) for 15 mins. Avoid methanol fixation as it extracts lipids.

  • Staining:

    • Dilute SQ probe to 5–10 µM in PBS.

    • Incubate for 15–20 minutes at Room Temperature (protect from light).

  • Counter-staining:

    • Nuclei: Hoechst 33342 (5 µg/mL) can be added directly to the SQ working solution.

    • Mitochondria: Co-stain with MitoTracker Deep Red if checking colocalization.

  • Mounting: Wash 3× with PBS. Mount in a glycerol-based anti-fade medium if fixed; image directly in PBS if live.

Experimental Workflow Diagram

The following Graphviz diagram outlines the critical decision points in the experimental workflow to ensure data integrity.

Workflow Start Start: Cell Culture Wash1 Wash: Serum-Free HBSS (Remove Albumin) Start->Wash1 Stain Incubate SQ Probe (20 µM, 30 min, 37°C) Wash1->Stain Wash2 Wash: 3x HBSS (Remove Background) Stain->Wash2 Decision Target Application? Wash2->Decision ZincPath Zinc Sensing Decision->ZincPath LipidPath Organelle Imaging Decision->LipidPath Image Confocal Microscopy Ex: 405nm / Em: 520nm ZincPath->Image LipidPath->Image ControlPos Add Zn2+/Pyrithione (Verify Turn-On) ControlNeg Add TPEN (Verify Quenching) ControlPos->ControlNeg Image->ControlPos Validation

Caption: Experimental workflow for 2-styryl-8-quinolinol staining. Note the critical validation steps for zinc sensing using chelators (TPEN) and ionophores (Pyrithione).

Troubleshooting & Optimization

  • High Background: If the cytoplasm is too bright, reduce probe concentration to 5 µM and increase wash steps. The probe is lipophilic and can accumulate in membranes.

  • No Response to Zinc: Ensure cells are washed thoroughly with serum-free buffer before staining. Serum albumin strips zinc from the probe.

  • Precipitation: If "bright spots" appear outside cells, the probe has precipitated. Sonicate the stock solution or reduce the final concentration. Ensure DMSO content is <0.5%.

References

  • Scilit. (2026). Quinoline derivatives as Fluorescent Probes for Zinc Determination in Living Cells. Retrieved from [Link]

  • NIH PubMed. (2015). Synthesis of New Styrylquinoline Cellular Dyes, Fluorescent Properties, Cellular Localization and Cytotoxic Behavior. Retrieved from [Link]

  • bioRxiv. (2019). Molecular Tuning of Styryl Dyes Leads to Versatile and Efficient Plasma Membrane Probes. Retrieved from [Link]

  • Royal Society of Chemistry. (2026). A dual-functional 8-hydroxyquinoline fluorescent probe for simultaneous detection of solvent microenvironments. Retrieved from [Link]

Sources

Application

Application Note: Functionalization and Polymer Doping of 2-(2-Phenylethenyl)-8-quinolinol for Advanced Optoelectronic Materials

Executive Summary 2-(2-Phenylethenyl)-8-quinolinol, commonly referred to as 2-styryl-8-hydroxyquinoline, represents a critical scaffold in the development of next-generation optoelectronic materials. By extending the -co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Phenylethenyl)-8-quinolinol, commonly referred to as 2-styryl-8-hydroxyquinoline, represents a critical scaffold in the development of next-generation optoelectronic materials. By extending the


-conjugation of the traditional 8-hydroxyquinoline (8-HQ) core, this derivative offers highly tunable photophysical properties, red-shifted emission profiles, and enhanced electron mobility[1]. This application note provides a comprehensive guide to the mechanistic rationale, functionalization strategies, and field-validated protocols for synthesizing metal-coordinated 2-styryl-8-quinolinol complexes and doping them into polymer matrices for organic light-emitting diodes (OLEDs) and luminescent nanocomposites.

Mechanistic Insights: The 2-Styryl-8-Quinolinol Scaffold

The physical or covalent integration of standard 8-HQ metal complexes (such as Alq3) into polymer matrices frequently suffers from unwanted inter-chain cross-linking and aggregation-caused quenching (ACQ). The strategic substitution of a bulky styryl group at the 2-position of the quinoline ring introduces critical steric hindrance. When coordinating with metal ions such as Zn(II) or Al(III) during polymer functionalization, this steric bulk restricts the coordination sphere, effectively preventing the formation of highly cross-linked, insoluble polymer networks[2].

Furthermore, the 2-styryl-8-quinolinol framework provides an extensive


-system with highly accessible 

* orbitals[3]. This structural feature lowers the HOMO-LUMO energy gap and facilitates efficient Metal-to-Ligand Charge Transfer (MLCT) transitions[3]. As a result, the electron mobility in these sterically hindered, mixed-ligand complexes is demonstrably higher than that of standard unsubstituted Alq3[1], making them superior dopants for electron-transporting and emissive polymer layers.

Workflow: From Functionalization to Polymer Doping

Workflow Start 2-Styryl-8-Quinolinol (Ligand) Step1 Acetoxy Exchange (Zn/Al Coordination) Start->Step1 Step2 Polymer Blending (PVK Host Matrix) Step1->Step2 Step3 Spin-Coating & Film Annealing Step2->Step3 End OLED Device Integration Step3->End

Figure 1: Step-by-step workflow for the functionalization and polymer doping of 2-styryl-8-quinolinol.

Experimental Protocols

Protocol A: Synthesis of Zinc(II) 2-(2-Phenylethenyl)-8-quinolate [Zn(Sty-q)₂] via Acetoxy Exchange

Causality & Rationale: Synthesizing the metal complex prior to polymer doping ensures precise stoichiometric control and prevents unreacted metal ions from acting as non-radiative charge traps in the final polymer matrix. The acetoxy exchange method is preferred over direct chloride substitution because it utilizes milder conditions and yields the thermodynamically stable complex without requiring aggressive bases[2].

Materials:

  • 2-(2-Phenylethenyl)-8-quinolinol (Ligand)

  • Zinc acetate dihydrate [Zn(OAc)₂·2H₂O]

  • Triethylamine (TEA)

  • Absolute ethanol (Anhydrous)

Step-by-Step Methodology:

  • Ligand Dissolution: Dissolve 2.0 mmol of 2-(2-Phenylethenyl)-8-quinolinol in 30 mL of absolute ethanol in a 100 mL round-bottom flask under a continuous nitrogen atmosphere to prevent oxidative degradation.

  • Deprotonation: Add 2.5 mmol of TEA dropwise to the solution while stirring at room temperature. Insight: TEA acts as a mild base to facilitate the deprotonation of the 8-hydroxyl group, priming the ligand for metal chelation.

  • Metal Addition: In a separate vial, dissolve 1.0 mmol of Zn(OAc)₂·2H₂O in 10 mL of absolute ethanol. Add this zinc solution dropwise to the ligand solution over a period of 15 minutes to prevent localized supersaturation and kinetic trapping.

  • Coordination Reaction: Reflux the mixture at 80°C for 4 hours. A highly luminescent precipitate will gradually form as the acetoxy exchange proceeds[2].

  • Purification: Cool the reaction to room temperature. Vacuum filter the precipitate and wash sequentially with cold ethanol and deionized water. Insight: This removes unreacted precursors and the triethylammonium acetate byproduct, which could otherwise quench luminescence in the doped polymer.

  • Drying: Dry the resulting Zn(Sty-q)₂ complex under vacuum at 60°C for 12 hours.

Protocol B: Preparation of Doped Polymer Thin Films for OLEDs

Causality & Rationale: Physical doping of the synthesized Zn(Sty-q)₂ into a hole-transporting host polymer like Poly(N-vinylcarbazole) (PVK) enables efficient Förster Resonance Energy Transfer (FRET). This host-guest architecture isolates the emissive complexes, minimizing ACQ and maximizing the quantum yield of the thin film.

Materials:

  • Poly(N-vinylcarbazole) (PVK, Host Polymer)

  • Zn(Sty-q)₂ (Guest Emitter, from Protocol A)

  • Chlorobenzene (Anhydrous)

  • Indium Tin Oxide (ITO) coated glass substrates

Step-by-Step Methodology:

  • Host Solution: Prepare a 20 mg/mL stock solution of PVK in anhydrous chlorobenzene. Stir at 50°C until the polymer is completely dissolved.

  • Guest Solution: Prepare a 5 mg/mL stock solution of Zn(Sty-q)₂ in chlorobenzene.

  • Matrix Blending: Blend the solutions to achieve a target doping concentration of 8 wt% guest-to-host ratio. Stir the blend for 2 hours at room temperature, then filter through a 0.22 μm PTFE syringe filter. Insight: Filtration is critical to remove microscopic aggregates that cause electrical shorting in thin-film devices.

  • Substrate Preparation: Clean ITO substrates via sequential ultrasonication in acetone, isopropanol, and deionized water (15 mins each). Follow with 10 minutes of UV-Ozone treatment to increase the work function and surface wettability of the ITO.

  • Spin-Coating: Spin-coat the blended polymer solution onto the ITO substrate at 2000 rpm for 45 seconds inside a nitrogen-filled glovebox.

  • Thermal Annealing: Anneal the thin film on a hot plate at 110°C for 20 minutes. Insight: Annealing drives off residual chlorobenzene and relaxes the polymer chain stress, ensuring a pinhole-free morphology with optimal host-guest contact.

Quantitative Data & Photophysical Properties

The functionalization of the 8-HQ core with a 2-styryl group significantly alters the electronic landscape of the resulting polymer dopant. Table 1 summarizes the comparative photophysical properties.

Table 1: Comparative Photophysical Properties of 8-HQ Derivatives and Doped Polymers

Material SystemAbsorption

(nm)
Emission

(nm)
Quantum Yield (

)
Electron Mobility (cm²/Vs)
Alq₃ (Baseline) 388515~20%~1.0 × 10⁻⁶
2-Styryl-8-HQ (Ligand) 36047015 - 49%N/A
Zn(Sty-q)₂ (Complex) 405550~42%~3.5 × 10⁻⁶
PVK:Zn(Sty-q)₂ (Doped Film) 340 (PVK dominant)545~65%Matrix Dependent

Note: The extended conjugation shifts the emission into the yellow-green/red spectrum, while the host-guest PVK matrix significantly boosts the quantum yield via FRET[2],[1].

Photophysical Signaling & Energy Transfer Pathway

Pathway Host Host Polymer (PVK) Excited Singlet FRET Förster Resonance Energy Transfer Host->FRET Guest Zn(Sty-q)₂ Complex MLCT State FRET->Guest Emission Red-Shifted Photoluminescence Guest->Emission

Figure 2: Energy transfer mechanism from the host polymer to the metal-coordinated guest complex.

References

  • Title: Synthesis and characterization of high molecular weight metaloquinolate-containing polymers Source: ResearchGate (Synthetic Metals) URL: 2

  • Title: Mixed ligands 8-hydroxyquinoline aluminum complex with high electron mobility for organic light-emitting diodes Source: ResearchGate URL: 1

  • Title: 2-[2-(3-fluorophenyl)vinyl]-8-quinolinol Source: Benchchem URL: 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(2-Phenylethenyl)-8-quinolinol (PEQ) Probes

Subject: Improving Water Solubility & Assay Performance Ticket ID: PEQ-SOL-001 Status: Open Support Level: Senior Application Scientist Executive Summary You are likely experiencing precipitation or fluorescence quenchin...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Improving Water Solubility & Assay Performance Ticket ID: PEQ-SOL-001 Status: Open Support Level: Senior Application Scientist

Executive Summary

You are likely experiencing precipitation or fluorescence quenching when transitioning your 2-(2-Phenylethenyl)-8-quinolinol (PEQ) probes from organic stock solutions to aqueous physiological buffers. This is a known characteristic of the styrylquinoline scaffold, which is inherently lipophilic due to its extended conjugated aromatic system.

This guide provides three distinct tiers of solutions ranging from chemical modification (permanent structural change) to supramolecular formulation (non-covalent shielding) and assay optimization (handling techniques).

Visual Decision Matrix: Choosing Your Strategy

Before proceeding, determine your application. Structural modifications that improve solubility may interfere with the probe's binding mechanism (e.g., metal chelation vs. amyloid intercalation).

SolubilityStrategy Start Start: Define Application AppType What is the Probe Target? Start->AppType Metal Metal Ions (Zn²⁺, Cu²⁺, Mg²⁺) AppType->Metal Amyloid Amyloid Plaques / DNA / RNA AppType->Amyloid Constraint Can you chemically modify the probe? Metal->Constraint Amyloid->Constraint Sol_Sulf STRATEGY A: Sulfonation (C5 Position) *Preserves N-binding site* Constraint->Sol_Sulf Yes (Permanent Fix) Sol_CD STRATEGY C: Cyclodextrin Formulation *Universal Non-Covalent Fix* Constraint->Sol_CD No (Preserve Structure) Constraint->Sol_CD No (Preserve Structure) Sol_Quat STRATEGY B: N-Methylation (Quaternization) *Blocks Metal Binding* *Increases Amyloid Affinity* Constraint->Sol_Quat Yes (Enhances Signal)

Figure 1: Strategic decision tree for solubilization based on the probe's intended biological target.

Module 1: Chemical Modifications (The "Permanent" Fix)

Strategy A: Sulfonation (Best for Metal Sensing)

If your application requires the quinoline nitrogen (N) to remain available for metal coordination, you must introduce hydrophilic groups elsewhere. Sulfonation at the C5 position is the industry standard.

  • Mechanism: The sulfonic acid group (

    
    ) is fully ionized at physiological pH, creating a hydration shell that pulls the hydrophobic scaffold into solution without disrupting the chelating pocket.
    
  • Synthesis Note: Direct sulfonation of the final PEQ probe is risky due to the sensitivity of the ethenyl (double bond) linker to strong acids.

  • Recommended Protocol: Use 8-hydroxyquinoline-5-sulfonic acid as your starting material before condensation with the benzaldehyde derivative.

Strategy B: N-Methylation (Best for Amyloid/DNA Imaging)

If you are detecting amyloid plaques or nucleic acids, converting the quinoline nitrogen into a quaternary ammonium salt is superior.

  • Mechanism: Creates a permanent positive charge (cationic probe). This drastically increases water solubility and often enhances fluorescence via Intramolecular Charge Transfer (ICT).

  • Effect on Binding: The positive charge increases affinity for negatively charged backbones (DNA/RNA) or electron-rich regions of amyloid fibrils. Warning: This blocks the nitrogen lone pair, rendering the probe useless for metal chelation.

Protocol: Synthesis of N-Methyl-PEQ Iodide Salt

  • Reagents: Dissolve 1.0 eq of your PEQ probe in anhydrous Toluene or Acetonitrile.

  • Activation: Add 1.5 eq of Methyl Iodide (MeI). Caution: MeI is a carcinogen.

  • Reflux: Heat to reflux (80–110°C) for 12–24 hours.

  • Isolation: The product usually precipitates as a dark solid. Filter and wash with cold ether.

  • Result: A water-soluble cationic dye (often red-shifted excitation).[1]

Module 2: Formulation Strategies (The "Non-Covalent" Fix)

If you cannot alter the chemical structure, use Cyclodextrin (CD) encapsulation. This is the gold standard for hydrophobic fluorophores.

Strategy C: -Cyclodextrin Inclusion Complex
  • Mechanism: The PEQ probe (Guest) enters the hydrophobic cavity of the

    
    -cyclodextrin (Host). The hydrophilic exterior of the CD interacts with water, keeping the complex soluble.
    
  • Bonus: This often protects the probe from Aggregation-Caused Quenching (ACQ), increasing quantum yield.

Protocol: Preparation of Inclusion Complex

Step Action Technical Note

| 1 | Molar Ratio | Calculate a 1:2 or 1:5 ratio (Probe :


-CD). Excess CD ensures equilibrium shifts toward complexation. |
| 2  | Dissolution  | Dissolve 

-CD in water (approx. 15 mM). Dissolve PEQ probe in a minimal amount of Acetone or Ethanol. | | 3 | Mixing | Add the PEQ solution dropwise to the stirring

-CD water solution. | | 4 | Equilibration | Stir for 24–48 hours at room temperature in the dark. | | 5 | Filtration | Filter through a 0.45 µm membrane to remove uncomplexed (precipitated) probe. | | 6 | Lyophilization | Freeze-dry the filtrate to obtain a water-soluble powder. |

Module 3: Assay Optimization (Troubleshooting)

Common Issue: "DMSO Shock"

Users often observe immediate precipitation when adding a DMSO stock solution to an aqueous buffer.[2] This occurs because the kinetic solubility limit is exceeded instantly at the injection point.

Correct Dilution Workflow: Do not squirt the DMSO stock directly into a static buffer.

  • Prepare Intermediate: Dilute your 10 mM DMSO stock to 1 mM using PEG-400 or Ethanol (creates a "softer" solvent transition).

  • Vortexing Addition: Have your aqueous buffer vortexing before you add the probe.

  • Dropwise: Add the probe solution dropwise into the vortex.

  • Surfactant: Add 0.05% Pluronic F-127 or Tween-80 to the assay buffer. These non-ionic surfactants prevent micro-aggregate formation.

Frequently Asked Questions (FAQ)

Q1: My probe fluorescence disappears when I move from DMSO to Water. Why? A: You are experiencing Aggregation-Caused Quenching (ACQ) . The flat aromatic rings of PEQ probes stack together (


 stacking) in water to minimize surface area. This non-radiative energy transfer kills the fluorescence.
  • Fix: Use Strategy C (Cyclodextrins) to physically separate the molecules, or add 20-30% organic co-solvent (EtOH/DMSO) if your cells/protein can tolerate it.

Q2: Can I use these probes for live-cell imaging? A: Yes, but solubility dictates the method.

  • Unmodified PEQ: Hydrophobic.[2] Crosses membranes easily but may aggregate inside lysosomes. Use low concentrations (<1 µM).

  • Sulfonated PEQ: Negatively charged. Cell-impermeable (good for extracellular targets).

  • N-Methylated PEQ: Positively charged. Cell-permeable (accumulates in mitochondria due to membrane potential).

Q3: The emission color changed from Green (in DMSO) to Red/Orange (in Water). Is it broken? A: No, this is Solvatochromism . PEQ probes are "Push-Pull" dyes (intramolecular charge transfer). Their energy levels are highly sensitive to solvent polarity. A red shift in polar solvents (water) is chemically expected behavior.

References

  • Synthesis and Anticancer Activity of 2-Styrylquinoline Derivatives. European Journal of Medicinal Chemistry (2019). Discusses the synthesis of hydroxyl/chloro substituted SQs and their solubility profiles. Link

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability.Pharmaceutics (2016). Definitive guide on using

    
    -CD for solubilizing hydrophobic guests. Link
    
  • Styrylquinoline Deriv

    
    -Synuclein Imaging Probes. Journal of Medicinal Chemistry (2011). Details the use of PEGylation and structural modifications for in vivo imaging. Link
    
  • Solubility of 8-Hydroxyquinoline and Derivatives. National Toxicology Program. Physicochemical data on the core scaffold.[3][4] Link

  • Samples in DMSO: What an End User Needs to Know. Ziath Technical Notes. Explains "DMSO shock" and hygroscopic nature of stocks. Link

Sources

Optimization

Purification of 2-styryl-8-hydroxyquinoline from unreacted benzaldehyde

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the isolation of 2-styryl-8-hydroxyquinoline derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the isolation of 2-styryl-8-hydroxyquinoline derivatives.

The synthesis of 2-styryl-8-hydroxyquinoline is typically achieved via a Knoevenagel-type condensation between 8-hydroxyquinaldine (2-methyl-8-hydroxyquinoline) and benzaldehyde, often utilizing acetic anhydride as both a solvent and dehydrating agent (1)[1]. Because an excess of benzaldehyde is required to drive the reaction to completion, removing the unreacted liquid aldehyde from the solid product is a universal bottleneck.

This guide provides field-proven, self-validating protocols to chemically scavenge and separate these impurities based on their distinct physicochemical properties.

Physicochemical Rationale for Purification

To design a rational purification scheme, we must exploit the structural and chemical differences between the target molecule, the primary impurity (benzaldehyde), and its common degradation byproduct (benzoic acid).

PropertyTarget: 2-Styryl-8-hydroxyquinolineImpurity: BenzaldehydeByproduct: Benzoic Acid
State at Room Temp Solid (Crystalline)Liquid (bp 178 °C)Solid
Aqueous Solubility InsolubleSlightly SolubleSoluble (as a conjugate base)
Organic Solubility Soluble (DCM, EtOAc, hot EtOH)Highly Soluble (DCM, EtOAc, EtOH)Soluble (DCM, EtOAc, EtOH)
Chemical Reactivity Metal chelator, robust scaffoldElectrophilic carbonylAcidic (

~4.2)
Targeted Scavenger None (Retained in organic phase)

(Forms soluble adduct)

(Forms soluble salt)

Purification Workflow

PurificationWorkflow Start Crude Mixture (2-Styryl-8-HQ + Benzaldehyde) BaseWash 5% Na2CO3 Wash (Removes Benzoic Acid) Start->BaseWash Dissolve in DCM/EtOAc BisulfiteWash Sat. NaHSO3 Wash (Removes Benzaldehyde) BaseWash->BisulfiteWash Organic Phase AqLayer Aqueous Layer (Bisulfite Adduct) BisulfiteWash->AqLayer Phase Separation OrgLayer Organic Layer (2-Styryl-8-HQ) BisulfiteWash->OrgLayer Phase Separation Recryst Recrystallization (Cold Ethanol) OrgLayer->Recryst Dry & Evaporate Pure Pure 2-Styryl-8-HQ Recryst->Pure Vacuum Filtration

Workflow for the purification of 2-styryl-8-hydroxyquinoline from benzaldehyde.

Step-by-Step Experimental Protocols

Do not rely on chromatography to separate benzaldehyde from 8-hydroxyquinoline derivatives. The chelating nature of the quinoline moiety often causes severe streaking on silica gel. Instead, utilize the following sequential liquid-liquid extraction and recrystallization protocols.

Protocol A: Chemical Scavenging via Bisulfite & Basic Washes

Causality: Benzaldehyde readily auto-oxidizes to benzoic acid in the presence of air (2)[2]. A basic wash deprotonates the acid into water-soluble sodium benzoate. Subsequently, sodium bisulfite (


) selectively attacks the electrophilic carbonyl carbon of the remaining benzaldehyde. This forms an 

-hydroxy sulfonate adduct, converting a highly lipophilic liquid into a water-soluble salt (3)[3].
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Basic Wash (Benzoic Acid Removal): Transfer to a separatory funnel. Add an equal volume of 5-10% aqueous

    
    . Shake gently, vent frequently, and allow layers to separate. Drain and discard the aqueous layer.
    
  • Bisulfite Scavenging (Benzaldehyde Removal): To the organic layer, add an equal volume of freshly prepared saturated aqueous

    
    .
    
  • Agitation: Shake the funnel vigorously for 3 to 5 minutes. Note: The reaction is biphasic; vigorous agitation is mandatory to maximize surface area for the bisulfite ion to contact the aldehyde (4)[4].

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer (containing the bisulfite adduct).

  • Neutralization & Drying: Wash the organic layer once with deionized water, then once with brine. Dry the organic layer over anhydrous

    
    , filter, and concentrate via rotary evaporation.
    
  • Self-Validation Check: Spot the concentrated organic layer on a TLC plate alongside a pure benzaldehyde standard. Elute with 10% EtOAc/Hexanes and visualize under UV (254 nm). The complete absence of a high-Rf spot, combined with the lack of an almond odor, validates successful scavenging.

Protocol B: Recrystallization

Causality: 2-styryl-8-hydroxyquinoline exhibits a steep solubility curve in ethanol (soluble when hot, highly insoluble when cold), whereas trace organic impurities remain soluble in cold ethanol (1)[1].

  • Dissolution: Transfer the chemically scavenged crude solid to an Erlenmeyer flask. Add a minimal amount of boiling 95% ethanol until the solid just dissolves.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature undisturbed to promote the growth of large, pure crystals.

  • Maturation: Place the flask in an ice bath for 30 minutes to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold ethanol.

  • Drying: Dry the crystals in a vacuum oven at 50°C to a constant weight.

  • Self-Validation Check: Determine the melting point of the dried crystals. A sharp melting point range (<2°C) validates the structural purity of the isolated 2-styryl-8-hydroxyquinoline.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude 2-styryl-8-hydroxyquinoline is an oily, sticky mass instead of a solid powder. What is happening? A1: The "oiling out" phenomenon is a hallmark of unreacted benzaldehyde contamination. Benzaldehyde acts as a potent plasticizer, depressing the melting point of your product and preventing the crystal lattice from forming. You cannot recrystallize an oil effectively. You must perform the Protocol A bisulfite wash to chemically remove the benzaldehyde before attempting crystallization.

Q2: I performed the sodium bisulfite wash, but my NMR still shows a multiplet around 7.4-8.1 ppm and a broad singlet >10 ppm. What did I miss? A2: Benzaldehyde is highly prone to auto-oxidation in air, forming benzoic acid (2)[2]. Sodium bisulfite does not react with carboxylic acids. The broad singlet is the carboxylic acid proton. You must perform a basic aqueous wash (5-10%


) prior to the bisulfite step to deprotonate and extract the benzoic acid.

Q3: Can I just use silica gel column chromatography instead of liquid-liquid extraction? A3: While possible, it is highly discouraged for this specific scaffold. The 8-hydroxyquinoline moiety is a strong bidentate metal chelator. It will interact strongly with trace metals and acidic silanol groups on the silica stationary phase, causing severe streaking, poor resolution, and drastic yield reduction. Chemical scavenging via bisulfite extraction is far more scalable, cost-effective, and avoids column-induced product loss.

Q4: My bisulfite wash formed a thick, stubborn emulsion in the separatory funnel. How do I break it? A4: Emulsions in this specific protocol often arise from the high ionic strength of the aqueous layer interacting with the organic solvent, or from insoluble particulates stabilizing the phase boundary. To break it, filter the entire biphasic mixture through a thin pad of Celite to remove micro-particulates. Alternatively, add a small volume of brine to further increase the density differential between the aqueous and organic layers.

References

  • Benchchem: How to remove unreacted benzaldehyde from 4'-Bromochalcone synthesis Source:3

  • Benchchem: Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde Source: 2

  • Organic Process Research & Development: Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures Source: 4

  • Benchchem: 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline Synthesis and Purification Source: 1

Sources

Troubleshooting

Troubleshooting red-shift inconsistencies in styrylquinoline emission spectra

A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Red-Shift Inconsistencies in Styrylquinoline Emission Spectra. Introduction Styrylquinoline dyes are a versatile class of fluores...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Red-Shift Inconsistencies in Styrylquinoline Emission Spectra.

Introduction

Styrylquinoline dyes are a versatile class of fluorescent molecules with broad applications, from cellular imaging and anticancer agents to sensors for amyloid protein aggregates in neurodegenerative disease research.[1][2] Their defining characteristic is often a significant shift in their emission spectrum, frequently a red-shift (bathochromic shift), in response to changes in their local environment.[3][4] This sensitivity, while powerful for probing molecular interactions, can also be a source of experimental inconsistency. This guide is designed to help you identify the root causes of unexpected red-shifts in your styrylquinoline emission spectra and provide actionable troubleshooting steps.

Troubleshooting Guide: Question & Answer Format

This section addresses specific, common problems that can lead to inconsistent red-shifts in styrylquinoline emission spectra.

Q1: My styrylquinoline dye's emission maximum has red-shifted significantly and unexpectedly upon changing my experimental solvent. What is the likely cause?

A: This phenomenon is most likely due to solvatochromism , where the polarity of the solvent influences the emission wavelength of the dye.[5] Styrylquinoline dyes, particularly those with a "push-pull" architecture, often exhibit a more polar excited state.[4] In polar solvents, this excited state is stabilized, which lowers its energy level and results in a red-shift of the emission peak.[6] Conversely, a less polar (more hydrophobic) environment can lead to a blue-shift (hypsochromic shift).[3]

Troubleshooting Steps:

  • Characterize Solvent Polarity: Compare the polarity of your new solvent to the previous one. A move to a more polar solvent (e.g., from dioxane to ethanol or water) is a common cause for a red-shift.[3][4]

  • Systematic Solvent Study: To confirm solvatochromism, perform a systematic study by measuring the emission spectrum of your styrylquinoline dye in a range of solvents with varying polarities.

Experimental Protocol: Solvent Polarity Study
  • Solvent Selection: Prepare a series of solvents with a wide range of polarities (e.g., hexane, toluene, chloroform, ethyl acetate, ethanol, methanol, water).

  • Stock Solution: Prepare a concentrated stock solution of your styrylquinoline dye in a solvent in which it is highly soluble.

  • Working Solutions: Prepare dilute working solutions (typically in the micromolar range to avoid aggregation) of your dye in each of the selected solvents.

  • Spectra Acquisition: Record the fluorescence emission spectrum for each solution, ensuring you use the same excitation wavelength and concentration for all samples.

  • Data Analysis: Plot the emission maximum (λem) as a function of a solvent polarity scale, such as the Reichardt ET(30) scale.[7][8] A correlation between λem and solvent polarity is indicative of solvatochromism.

Q2: I'm observing a new, red-shifted emission band as I increase the concentration of my styrylquinoline dye. What's happening?

A: The appearance of a new, red-shifted emission band at higher concentrations is often a sign of aggregation . Styrylquinoline molecules can form aggregates in solution, such as J-aggregates or H-aggregates, which have different photophysical properties than the monomeric dye. J-aggregates, in particular, are known to exhibit a bathochromic (red) shift in their emission spectrum.

Troubleshooting Steps:

  • Concentration-Dependent Study: Perform a concentration-dependent study to confirm if the red-shifted peak is due to aggregation.

  • Dilution: If aggregation is confirmed, perform your experiments at a lower dye concentration where the monomeric species is dominant.

Experimental Protocol: Concentration-Dependent Emission Study
  • Serial Dilutions: Prepare a series of solutions of your styrylquinoline dye with varying concentrations (e.g., from nanomolar to high micromolar).

  • Spectra Acquisition: Record the fluorescence emission spectrum for each concentration.

  • Data Analysis: Normalize the emission spectra and observe the appearance and growth of the red-shifted peak with increasing concentration. Plot the ratio of the aggregate peak intensity to the monomer peak intensity as a function of concentration.

Q3: My emission spectrum is shifting when I change the pH of my buffer. Why?

A: The fluorescence of many styrylquinoline derivatives is highly sensitive to pH. Changes in pH can alter the protonation state of the quinoline nitrogen or other functional groups on the molecule.[9][10] This change in the electronic structure creates different chemical species with unique spectral properties, often leading to a shift in the emission maximum.[9] For instance, protonation of the quinoline nitrogen can lead to a red-shift in the emission spectrum.

Troubleshooting Steps:

  • Verify Buffer pH: Ensure the pH of your buffer is consistent across all experiments.

  • pH Titration: To characterize the pH sensitivity of your dye, perform a pH titration and record the emission spectra at different pH values.

Experimental Protocol: pH Titration
  • Buffer Series: Prepare a series of buffers with a range of pH values (e.g., from acidic to basic).

  • Dye Solution: Prepare a solution of your styrylquinoline dye in each buffer, ensuring the final concentration is the same.

  • Spectra Acquisition: Record the fluorescence emission spectrum for each pH.

  • Data Analysis: Plot the emission maximum (λem) as a function of pH to determine the pKa of the fluorophore.

Q4: I've introduced a new substituent to my styrylquinoline core, and the emission has red-shifted. Is this expected?

A: Yes, this is often expected. The introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic structure of the styrylquinoline and shift the emission wavelength.[11] Lengthening the π-conjugation chain of the molecule also typically leads to a bathochromic shift.[12] This is a fundamental principle used in the rational design of fluorescent probes with emission in the far-red or near-infrared regions.[1]

Frequently Asked Questions (FAQs)

Q: What is a bathochromic shift? A: A bathochromic shift, also known as a red-shift, is the phenomenon where a molecule's absorption or emission peak shifts to a longer wavelength (lower energy).[12][13] This can be caused by factors such as changes in solvent polarity, molecular aggregation, or modifications to the molecular structure that extend the π-conjugated system.[12][13]

Q: Can temperature affect the emission spectrum? A: Yes, temperature can influence the emission spectrum, a phenomenon known as thermosolvatochromism.[7] Changes in temperature can alter the solvent's properties and the dye's interaction with it, potentially leading to shifts in the emission maximum.

Q: How do I differentiate between a red-shift caused by solvatochromism and one caused by aggregation? A: The key difference is the dependency on concentration. A red-shift due to solvatochromism will be observed even at very low concentrations when changing solvents. In contrast, a red-shift due to aggregation will be concentration-dependent, becoming more prominent as the dye concentration increases.

Q: Could metal ion coordination cause a red-shift? A: Yes, the coordination of certain metal ions to the styrylquinoline molecule can alter its intramolecular charge transfer (ICT) properties and lead to a red-shift in the emission spectrum.[14]

Visualizing Key Concepts

Below are diagrams illustrating the primary mechanisms behind red-shift inconsistencies in styrylquinoline emission spectra.

Solvatochromism cluster_0 Low Polarity Solvent cluster_1 High Polarity Solvent S0_low Ground State (S0) S1_low Excited State (S1) S0_low->S1_low Absorption S1_low->S0_low Emission (Blue-shifted) S1_high Excited State (S1) (Stabilized) S0_high Ground State (S0) S0_high->S1_high Absorption S1_high->S0_high Emission (Red-shifted)

Caption: Solvatochromic effect on styrylquinoline emission.

Aggregation cluster_0 Low Concentration cluster_1 High Concentration Monomer Monomer Aggregate J-Aggregate Monomer->Aggregate Increased Concentration Monomer_low Monomer Emission (Shorter λ) Monomer_high Monomer Emission Aggregate_high Aggregate Emission (Red-shifted)

Caption: Effect of concentration on styrylquinoline aggregation and emission.

TroubleshootingWorkflow Start Unexpected Red-Shift Observed CheckConcentration Is the concentration high? Start->CheckConcentration CheckSolvent Was the solvent changed? CheckConcentration->CheckSolvent No Aggregation Likely Aggregation CheckConcentration->Aggregation Yes CheckpH Was the pH changed? CheckSolvent->CheckpH No Solvatochromism Likely Solvatochromism CheckSolvent->Solvatochromism Yes pHEffect Likely pH Effect CheckpH->pHEffect Yes DiluteSample Dilute Sample & Re-measure Aggregation->DiluteSample SolventStudy Perform Solvent Study Solvatochromism->SolventStudy pHTitration Perform pH Titration pHEffect->pHTitration

Caption: Troubleshooting workflow for red-shift inconsistencies.

Summary of Potential Causes and Solutions

Observed Issue Potential Cause Recommended Action
Red-shift after changing solventSolvatochromismPerform a systematic study with solvents of varying polarities.
New red-shifted peak at high concentrationAggregation (e.g., J-aggregates)Conduct a concentration-dependent emission study and work at lower concentrations.
Emission shift with buffer changespH SensitivityVerify buffer pH and perform a pH titration to characterize the dye's response.
Red-shift after molecular modificationAltered Electronic StructureThis is often an expected outcome of rational dye design.
Red-shift in the presence of metal ionsMetal Ion CoordinationInvestigate the effect of different metal ions on the emission spectrum.

References

  • A Fluorescent Styrylquinoline with Combined Therapeutic and Diagnostic Activities against Alzheimer's and Prion Diseases - PMC. (n.d.). Retrieved from [Link]

  • 2-Styrylquinolines with Push-Pull Architectures as Sensors for β-Amyloid Aggregation with Theranostic Properties - MDPI. (2025, August 26). Retrieved from [Link]

  • 2-Styrylquinolines with Push-Pull Architectures as Sensors for β-Amyloid Aggregation with Theranostic Properties - PubMed. (2025, August 26). Retrieved from [Link]

  • Design, synthesis, and photochemistry of styrylquinoline -containing polymers - R Discovery. (2016, November 21). Retrieved from [Link]

  • Synthesis of New Styrylquinoline Cellular Dyes, Fluorescent Properties, Cellular Localization and Cytotoxic Behavior | PLOS One. (2015, June 26). Retrieved from [Link]

  • Synthesis and photophysical properties of new styrylquinoline-containing polymers | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Photonics of styrylquinoline dyads - ResearchGate. (n.d.). Retrieved from [Link]

  • Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents - PMC. (2022, September 27). Retrieved from [Link]

  • 2-Styrylquinolines with Push-Pull Architectures as Sensors for β-Amyloid Aggregation with Theranostic Properties - ResearchGate. (2025, October 10). Retrieved from [Link]

  • Structural basis for bathochromic shift of fluorescence in far-red fluorescent proteins eqFP650 and eqFP670 - PMC. (2012, August 18). Retrieved from [Link]

  • Bathochromic shift – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Structure–Activity Relationships of Styrylquinoline and Styrylquinoxaline Derivatives as α-Synuclein Imaging Probes - PMC. (n.d.). Retrieved from [Link]

  • Bathochromic Shift Definition - Organic Chemistry Key Term... - Fiveable. (2025, August 15). Retrieved from [Link]

  • Bathochromic Shift of Fluorescence Peak in Dipyrrolo[1,2-a:2′,1′-c]quinoxaline by Introducing Each of Electron-Donating and Electron-Withdrawing Substituent - PMC. (2023, March 23). Retrieved from [Link]

  • Comparing the crystal structures and spectroscopic properties of a p-hydroxy styrylquinolinium dye with those of its p-dimethylamino analogue - PMC. (n.d.). Retrieved from [Link]

  • Solvent effects on the spectroscopic properties of styrylquinolinium dyes series - PubMed. (2010, January 15). Retrieved from [Link]

  • A fluorescent dye with large Stokes shift and high stability: synthesis and application to live cell imaging - RSC Publishing. (2017, January 25). Retrieved from [Link]

  • Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem - MDPI. (2024, January 3). Retrieved from [Link]

  • A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC. (2016, July 21). Retrieved from [Link]

  • An Easy and Versatile Experiment to Demonstrate Solvent Polarity Using Solvatochromic Dyes | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents - MDPI. (2022, September 27). Retrieved from [Link]

  • What is the effect of the pH on the fluorescence? - Quora. (2018, March 24). Retrieved from [Link]

  • Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC - NIH. (n.d.). Retrieved from [Link]

  • Effect of pH on the fluorescence intensity of 50 mM probe 1 in the... - ResearchGate. (n.d.). Retrieved from [Link]

  • Multicolor fluorescence of a styrylquinoline dye tuned by metal cations - PubMed. (2011, July 18). Retrieved from [Link]

  • Exploring solvatochromism: A comprehensive analysis of research data | Request PDF. (n.d.). Retrieved from [Link]

  • [Live cell fluorescent imaging and cytotoxicity assessment of pH fluorescent probe based on styrylcyanine dyes] - PubMed. (2014, November 15). Retrieved from [Link]

  • An Easy and Versatile Experiment to Demonstrate Solvent Polarity Using Solvatochromic Dyes | Journal of Chemical Education - ACS Publications. (2001, May 1). Retrieved from [Link]

  • Synthesis of New Styrylquinoline Cellular Dyes, Fluorescent Properties, Cellular Localization and Cytotoxic Behavior - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Synthesis of New Styrylquinoline Cellular Dyes, Fluorescent Properties, Cellular Localization and Cytotoxic Behavior - PMC. (2015, June 26). Retrieved from [Link]

  • synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2 - Semantic Scholar. (2018, November 21). Retrieved from [Link]

  • (PDF) Quinoline derivatives as Fluorescent Probes for Zinc Determination in Living Cells. (2026, February 17). Retrieved from [Link]

  • How to Troubleshoot a Spectrum That Looks Wrong - AZoOptics. (2025, August 15). Retrieved from [Link]

  • Solvatochromism and Estimation of Ground and Excited State Dipole Moments of 6-aminoquinoline - ResearchGate. (n.d.). Retrieved from [Link]

  • What factors causes decrease in stoke shift when a fluorophore is red shifted? | ResearchGate. (2016, April 19). Retrieved from [Link]

  • Concentration-dependent emission from low molecular weight benzoyl pyrazinium salts - Materials Advances (RSC Publishing). (n.d.). Retrieved from [Link]

  • Red-shift in fluorescence emission of D–A type asymmetrical Zn(ii) complexes by extending the π–π stacking interaction - RSC Publishing. (n.d.). Retrieved from [Link]

Sources

Optimization

Enhancing photostability of 2-styryl-8-quinolinol under UV irradiation

Technical Support Center: Enhancing Photostability of 2-Styryl-8-Quinolinol Welcome to the Technical Support Center for 2-styryl-8-quinolinol (SQ) and its derivatives. As a fully aromatic, lipophilic scaffold, SQ is high...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enhancing Photostability of 2-Styryl-8-Quinolinol

Welcome to the Technical Support Center for 2-styryl-8-quinolinol (SQ) and its derivatives. As a fully aromatic, lipophilic scaffold, SQ is highly valued in medicinal chemistry and advanced materials[1]. However, its inherent photoactivity often leads to rapid degradation under UV irradiation. This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to enhance the photostability of SQ compounds.

Mechanistic Overview of Photodegradation

Understanding the causality behind SQ degradation is the first step to preventing it. Upon UV excitation (320–400 nm), the SQ molecule enters an excited singlet state (S1). From here, two primary degradation pathways compete with stable radiative emission:

  • Trans-Cis Photoisomerization: Unrestricted rotation around the vinylic double bond causes the bioactive trans isomer to convert into the cis isomer, drastically altering its flat topography and biological binding affinity[2].

  • Photo-oxidation: In the presence of ambient oxygen, the 8-quinolinol ring is highly susceptible to oxidative cleavage. This leads to the formation of carbonyl groups, which act as non-radiative recombination centers (quenchers) that permanently destroy fluorescence[3].

To visualize these pathways and the intervention points, refer to the workflow below.

G SQ 2-Styryl-8-quinolinol (Ground State) UV UV Irradiation (320-400 nm) SQ->UV Stabilization Metal Coordination & Polymer Encapsulation SQ->Stabilization Formulation Strategy Excited Excited Singlet State (S1) UV->Excited Degradation1 Trans-Cis Isomerization (Loss of Bioactivity) Excited->Degradation1 Unrestricted Rotation Degradation2 Photo-oxidation (Carbonyl Formation) Excited->Degradation2 Ambient O2 Stable Radiative Decay (Photostable Emission) Stabilization->Stable UV Excitation

Caption: Photochemical pathways of 2-styryl-8-quinolinol: Degradation vs. Stabilization.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Rapid loss of fluorescence and bioactivity under standard laboratory UV exposure.

  • Root Cause: The energy from UV photons drives the trans-cis photoisomerization of the styryl double bond. Concurrently, oxygen diffusion into the solvent or unformulated API powder causes the formation of quenching carbonyl species[3].

  • Solution: Implement conformational locking via metal coordination (e.g., Zn²⁺, Al³⁺). Bidentate coordination of the 8-quinolinol moiety rigidifies the molecular structure, significantly increasing the energy barrier for vinylic rotation[4].

Issue 2: Poor long-term stability in hybrid nanosystems (e.g., CdS Quantum Dot conjugates).

  • Root Cause: While conjugating SQ to quantum dots (QDs) can conserve initial photoisomerization quantum yields, long-term photolysis often degrades the QD core itself. The QD acts as an inert shutter that eventually breaks down under sustained UV exposure[2].

  • Solution: Optimize the ligand density on the QD shell. Alternatively, shift to an organic/inorganic sandwich structure (e.g., embedding the metal-coordinated SQ in ZrO₂ nanocrystals or a PMMA matrix) to provide a robust physical barrier against oxygen and limit molecular motion[4].

Validated Experimental Protocol

To address the vulnerabilities outlined above, we recommend the following self-validating protocol for formulating highly photostable SQ materials.

Protocol: Synthesis and Formulation of Photostable Zn-Coordinated 2-Styryl-8-Quinolinol Nanocomposites

Objective: To synthesize a hybrid organic-inorganic material that restricts ligand isomerization and prevents oxidative degradation[4].

Phase 1: Ligand Synthesis (Knoevenagel Condensation)

  • Reaction Setup: Dissolve 2-methyl-8-quinolinol (1 eq) and the desired aromatic aldehyde (e.g., salicylaldehyde) (1.1 eq) in anhydrous ethanol.

  • Catalysis: Add a catalytic amount of piperidine. Reflux the mixture under a strict inert argon atmosphere for 14 hours.

    • Causality: The inert atmosphere is critical to prevent premature oxidation of the starting materials. Piperidine acts as a base catalyst, facilitating the nucleophilic attack of the methyl group on the carbonyl carbon to form the vinylic bond.

  • Purification: Cool to room temperature, filter the precipitate, and recrystallize from ethanol to yield the pure (E)-2-styryl-8-quinolinol ligand.

Phase 2: Metal Coordination (Acetoxy Exchange) 4. Preparation: Dissolve the synthesized SQ ligand in a mixture of ethanol and triethylamine (TEA). 5. Complexation: Slowly add Zinc acetate dihydrate [Zn(OAc)₂·2H₂O] (0.5 eq) dropwise while stirring at room temperature.

  • Causality: TEA neutralizes the phenolic proton of the 8-quinolinol moiety, driving the acetoxy exchange reaction forward. The resulting bidentate Zn(SQ)₂ complex rigidly locks the molecular conformation, mitigating trans-cis isomerization[4].

Phase 3: Polymer Encapsulation & Validation 6. Matrix Integration: Disperse the Zn(SQ)₂ complex into a poly(methyl methacrylate) (PMMA) solution (10% w/v in toluene). 7. Film Casting: Spin-coat the solution onto a glass substrate and dry under a vacuum at 60°C for 12 hours.

  • Causality: The PMMA matrix acts as a physical barrier against oxygen diffusion, drastically reducing the formation of carbonyl quenchers during prolonged UV exposure.
  • Control Testing: Always run a dark control (a sample kept in a light-proof container at the exact same temperature) to differentiate thermal degradation from true photodegradation.

Quantitative Performance Data

The table below summarizes the expected photophysical improvements when applying the stabilization strategies detailed in this guide.

Formulation StrategyMatrix / EnvironmentPhotoluminescence Quantum Yield (PLQY)UV Half-Life (365 nm, 10 mW/cm²)Primary Stabilization Mechanism
Unmodified Ligand Solution (THF)< 5%~15 minsNone (Rapid trans-cis photoisomerization)
Metal Coordination Zn(SQ)₂ Complex (Solid)25 - 30%~4 hoursConformational locking; restriction of vinylic rotation[4]
Polymer Encapsulation SQ in PMMA Film15 - 20%~12 hoursPhysical barrier to ambient O₂; reduced photo-oxidation
Hybrid Nanocomposite Zn(SQ)₂ in ZrO₂-NC / PMMA45 - 50%> 48 hoursSynergistic rigidification and oxygen shielding[4]

Frequently Asked Questions (FAQs)

Q: How does UV-induced degradation affect the pharmacological profile of SQ-based HIV integrase inhibitors or anticancer agents? A: 2-Styryl-8-quinolinol derivatives are highly valued in drug design for their flat, fully aromatic, and lipophilic structures, which allow them to intercalate or bind specific enzyme pockets (like HIV integrase)[1]. UV-induced trans-cis isomerization physically alters this flat topography, drastically reducing binding affinity and target selectivity. Furthermore, photo-oxidation generates reactive oxygen species (ROS) and cytotoxic photoproducts, which can skew in vitro assay results and increase off-target toxicity.

Q: What are the standard guidelines for testing the photostability of my newly synthesized SQ drug candidates? A: We strongly recommend adhering to the ICH Q1B guidelines for photostability testing of new active substances[5]. Your unformulated API should be exposed to a near-UV fluorescent lamp (320–400 nm, with maximum energy emission between 350 nm and 370 nm) providing an overall illumination of not less than 200 watt-hours/square meter. Appropriate temperature controls must be maintained to isolate photochemical effects from thermal degradation.

Q: Can I use substitutions on the quinoline ring to inherently improve photostability without metal coordination? A: Yes, substituent effects play a significant role. Introducing electron-donating groups (such as a methoxy group) at specific positions on the quinoline ring can alter the electron density and improve stability against UV irradiation. However, for maximum long-term stability, structural modification should be combined with formulation strategies like encapsulation.

References

  • Styrylquinoline - A Versatile Scaffold in Medicinal Chemistry | PubMed (NIH) | 1

  • Microwave Synthesis of Hybrid Organo-Inorganic Nanosystems Based on CdS Quantum Dots and Photoactive Styrylquinoline Ligand | ResearchGate | 2

  • Experimental and theoretical investigation of tris-(8-hydroxy-quinolinate) aluminum (Alq(3)) photo degradation | ResearchGate | 3

  • Synthesis and characterization of high molecular weight metaloquinolate-containing polymers | ResearchGate | 4

  • Q1B Photostability Testing of New Active Substances and Medicinal Products | European Medicines Agency (EMA) | 5

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Styryl-8-Quinolinol Chelation

Foreword from the Senior Application Scientist Welcome to the advanced troubleshooting center for metal-organic chelation. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword from the Senior Application Scientist

Welcome to the advanced troubleshooting center for metal-organic chelation. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize metal complexes using 2-(2-Phenylethenyl)-8-quinolinol (commonly known as 2-styryl-8-quinolinol).

The core of the issue is spatial causality. The 8-hydroxyquinoline (8-HQ) scaffold is a privileged bidentate {N,O} chelator. However, placing a bulky styryl group at the 2-position points this massive substituent directly into the metal's coordination sphere[1]. When attempting to form standard homoleptic complexes (like Mq3 with small trivalent metals), the styryl groups physically clash. This steric hindrance drastically raises the activation energy for coordination, leading to incomplete reactions, poor yields, or the formation of unintended mixed/hydrated species.

This guide is designed to help you bypass these thermodynamic and kinetic barriers using field-proven, self-validating methodologies.

Diagnostic Workflow

Before adjusting your protocol, use the following logic path to identify the root cause of your chelation failure.

G Start Chelation Failure: 2-Styryl-8-Quinolinol CheckMetal Is Target Metal Radius < 60 pm? (e.g., Al3+) Start->CheckMetal SmallMetal Steric Clash: Homoleptic Tris-Complex Thermodynamically Unstable CheckMetal->SmallMetal Yes LargeMetal Check Precursor & Reaction Conditions CheckMetal->LargeMetal No (e.g., Zn2+, Bi3+) MixedLigand Execute Mixed-Ligand Stepwise Synthesis SmallMetal->MixedLigand Mitigate Bulk Halide Using Metal Halides (e.g., ZnCl2)? LargeMetal->Halide Acetate Switch to Acetoxy Exchange: Use M(OAc)2 + Et3N Halide->Acetate Yes Temp Increase Temp: Reflux in EtOH/DMF Halide->Temp No

Workflow for diagnosing and resolving steric hindrance in 2-styryl-8-quinolinol metal chelation.

Quantitative Analysis: Metal Selection vs. Steric Risk

The success of your chelation is directly proportional to the central metal's ionic radius and preferred coordination geometry.

Metal IonIonic Radius (pm)Target GeometrySteric Clash RiskRecommended Synthesis Strategy
Al(III) 53.5Octahedral (Tris)Critical Mixed-Ligand Stepwise Chelation
Ga(III) 62.0Octahedral (Tris)High Mixed-Ligand / High-Temp Reflux
Zn(II) 74.0Tetrahedral (Bis)Moderate Acetoxy Exchange Reaction
Ru(II) 73.0Octahedral (Mixed)Low Half-Sandwich Precursor Modification
Bi(III) 103.0Octahedral/HigherMinimal Direct Base-Catalyzed Chelation

Troubleshooting Guides & FAQs

Q: Why does my chelation fail completely with Al(III) but work with Zn(II)? A: This is a classic geometry mismatch. Al(III) has a small ionic radius (~53.5 pm) and strongly prefers an octahedral geometry, requiring three bidentate ligands (Alq3). The steric bulk of three 2-styryl groups makes the facial or meridional packing thermodynamically unstable. Zn(II), however, has a larger radius (~74 pm) and forms tetrahedral or square pyramidal bis-complexes (Znq2)[2]. The requirement of only two ligands provides the necessary spatial clearance for the bulky styryl groups.

Q: I am getting low yields and unreacted ligand when using metal chlorides (e.g., ZnCl2). How do I fix this? A: Switch your metal precursor. Metal halides provide a poor thermodynamic driving force for the deprotonation of the 8-hydroxyl group, which has a pKa of approximately 9.9[3]. Instead, use the Acetoxy Exchange Method [4]. By utilizing metal acetates (e.g., Zn(OAc)2), the acetate anion acts as a weak, built-in base. When combined with a tertiary amine, the formation of volatile acetic acid drives the equilibrium forward, overcoming the steric activation barrier.

Q: Can I force the formation of an Al(III) complex with 2-styryl-8-quinolinol? A: Yes, but you must abandon the homoleptic (Alq3) approach. You must synthesize a mixed-ligand complex. By coordinating two 2-styryl-8-quinolinol ligands and leaving the final coordination site for a sterically unhindered ligand (like phenol or unsubstituted 8-HQ), you relieve the steric strain while satisfying the metal's valency[4].

Validated Experimental Protocols

Protocol A: Facile Acetoxy Exchange Synthesis for Zn(II) Complexes

Purpose: To overcome moderate steric hindrance and synthesize Bis(2-styryl-8-quinolinolato)zinc(II) in high yield[2],[4].

Mechanistic Rationale: This method uses acetate as a leaving group and a local base. Triethylamine (Et3N) is added to ensure complete deprotonation of the sterically shielded hydroxyl group.

Step-by-Step Methodology:

  • Ligand Dissolution: Dissolve 2.0 equivalents of 2-styryl-8-quinolinol in absolute ethanol under continuous stirring at 40°C until the solution is clear.

  • Deprotonation: Add 2.2 equivalents of Triethylamine (Et3N) dropwise.

    • Self-Validation Check: The solution will exhibit a slight bathochromic (darkening) color shift, confirming the formation of the phenoxide anion.

  • Precursor Addition: Dissolve 1.0 equivalent of Zinc acetate dihydrate (Zn(OAc)2·2H2O) in a minimal volume of ethanol. Add this dropwise to the ligand solution.

  • Thermal Activation: Elevate the temperature to 75°C (reflux) for 4 hours. The thermal energy is critical to overcome the steric barrier during the ligand exchange.

  • Isolation: Cool the mixture to room temperature. The complex will precipitate. Filter under vacuum and wash with cold ethanol to remove unreacted Et3N and acetic acid byproducts.

    • Self-Validation Check: The resulting powder should exhibit strong orange/yellow photoluminescence under 365 nm UV light, confirming successful chelation and extended π-conjugation[2].

Protocol B: Mixed-Ligand Stepwise Synthesis for Al(III) Complexes

Purpose: To bypass the critical steric clash in small trivalent metals by forming an Al(sq)2(L) mixed-ligand complex[4].

Mechanistic Rationale: Attempting to force three bulky ligands onto Al(III) fails. This protocol uses a highly reactive aluminum alkyl/alkoxide precursor to attach two bulky ligands, followed by a smaller co-ligand to cap the complex.

Step-by-Step Methodology:

  • Primary Coordination: Under an inert nitrogen atmosphere, dissolve 2.0 equivalents of 2-styryl-8-quinolinol in anhydrous toluene.

  • Precursor Injection: Slowly inject 1.0 equivalent of Triethylaluminum (AlEt3) or Aluminum isopropoxide (Al(OiPr)3). Stir at 60°C for 2 hours.

    • Self-Validation Check: The evolution of ethane gas (if using AlEt3) or the detection of isopropanol confirms the successful attachment of the first two ligands.

  • Co-Ligand Capping: Add 1.0 equivalent of a sterically unhindered co-ligand (e.g., phenol or unsubstituted 8-hydroxyquinoline).

  • Final Reflux: Reflux the mixture at 110°C for 6 hours to ensure thermodynamic stability of the mixed-ligand sphere.

  • Purification: Remove the solvent under reduced pressure and recrystallize from a dichloromethane/hexane mixture.

    • Self-Validation Check: Analyze via 1H-NMR. The integration ratio of the styryl vinylic protons to the co-ligand's aromatic protons must be exactly 2:1, validating the mixed-ligand architecture.

References

  • Title: Orange Color Electroluminescence from Bis(2-styryl-8-quinolinolato)zinc(II) Source: Chemistry Letters URL: [Link]

  • Title: Synthesis and characterization of high molecular weight metaloquinolate-containing polymers Source: ResearchGate URL: [Link]

  • Title: Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer Source: ACS Publications URL: [Link]

  • Title: 8-Hydroxyquinoline Source: Wikipedia URL: [Link]

Sources

Optimization

Reducing background noise in 2-styryl-8-quinolinol zinc detection assays

Technical Support Center: 2-Styryl-8-Quinolinol Zinc Detection Assays Introduction: The Signal and The Noise You are likely using 2-styryl-8-quinolinol (2-Styryl-8-HQ) derivatives because they offer a distinct advantage...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Styryl-8-Quinolinol Zinc Detection Assays

Introduction: The Signal and The Noise

You are likely using 2-styryl-8-quinolinol (2-Styryl-8-HQ) derivatives because they offer a distinct advantage over standard quinolines: the extended


-conjugation of the styryl group typically red-shifts the emission, moving it away from the high-noise UV/blue region of biological autofluorescence.

However, the sensitivity of this scaffold relies on a delicate mechanism: Chelation-Enhanced Fluorescence (CHEF) coupled with the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT) . In the unbound state, the phenolic proton transfers to the quinoline nitrogen upon excitation, dissipating energy non-radiatively (low fluorescence). When Zn


 binds, it displaces this proton and rigidifies the molecule, turning the fluorescence "on."

Background noise in this system is rarely random; it is usually a symptom of environmental contamination, competing ions, or improper solvent handling. This guide addresses these root causes.

Part 1: Reagent & Buffer Optimization (The Chemistry)

Q: I see high background fluorescence even in my "blank" (no Zinc) samples. Is my probe degrading?

A: While probe degradation (photo-oxidation) is possible, the most common culprit is trace zinc contamination . Zinc is ubiquitous—it leaches from glassware, lower-grade solvents, and even dust.

  • The Fix: You must establish a "Zinc-Free" baseline.

    • Acid Wash: All glassware must be soaked in 10% HNO

      
       for 24 hours and rinsed with ultrapure water (18.2 MΩ·cm).
      
    • Plasticware: Avoid standard borosilicate glass if possible; use polypropylene. Warning: Some plastics (especially methacrylate cuvettes) leach zinc.[1]

    • Chelator Validation: Add TPEN (

      
      -tetrakis(2-pyridylmethyl)ethylenediamine) to your blank. TPEN has a higher affinity for Zn
      
      
      
      than your probe (
      
      
      M). If the background signal drops significantly upon TPEN addition, your "blank" was contaminated.

Q: My fluorescence signal fluctuates wildly between replicates. Could the solvent be the issue?

A: Yes. 2-styryl-8-quinolinol derivatives are solvatochromic . Their fluorescence quantum yield is highly sensitive to the polarity and hydrogen-bonding capability of the solvent.

  • The Mechanism: In protic solvents (water/methanol), the intermolecular hydrogen bonding can compete with the intramolecular ESIPT process, potentially raising the background of the unbound probe.

  • The Fix:

    • Standardize your organic co-solvent ratio (e.g., DMSO/Water 5:95 v/v).

    • Ensure the probe is fully dissolved in the organic carrier (DMSO) before dilution into the aqueous buffer. Micro-precipitates (aggregates) scatter light and cause massive signal spikes.

Part 2: Assay Conditions & Specificity (The Interaction)

Q: How do I distinguish Zinc signal from Cadmium (Cd


) interference? 

A: This is the classic challenge for 8-hydroxyquinoline scaffolds. Cd


 (Group 12, same d

configuration) often binds with similar affinity and induces a similar fluorescence response.
  • The Diagnostic: Check the emission spectra.[2][3][4][5] Cd

    
     complexes often exhibit a slight red-shift or intensity difference compared to Zn
    
    
    
    due to the larger ionic radius affecting the ligand bite angle.
  • The Fix: If Cd

    
     is a suspected contaminant, kinetic differentiation is required. Zn
    
    
    
    ligand exchange rates are generally faster. However, for strict quantification in complex media, you may need to use a masking agent or verify with a secondary, highly specific probe (though 2-styryl-8-HQ is generally preferred for its optical properties).

Q: What is the optimal pH? My signal vanishes at pH < 5.

A: The probe requires the deprotonation of the phenol (pKa ~9-10) to form the fluorescent phenolate-Zn complex. However, at low pH (< 5), the quinoline nitrogen becomes protonated (pyridinium form), which kills the coordination ability.

  • The Sweet Spot: Maintain pH 7.0 – 7.4 .

  • Buffer Choice: Use HEPES or MOPS . Avoid Phosphate Buffered Saline (PBS) if working with high zinc concentrations, as zinc phosphate can precipitate, reducing the free Zn

    
     available for the sensor and increasing light scattering noise.
    

Part 3: Instrumentation & Signal Processing (The Physics)

Q: I am getting high background noise. Should I narrow my excitation slit?

A: Yes, but first check your Filter Set .

  • The Issue: 2-styryl derivatives often have a large Stokes shift (separation between excitation and emission peaks). If you use a standard "DAPI" or "GFP" filter cube, you might be exciting efficiently but cutting off the emission tail, or vice versa.

  • Optimization:

    • Excitation: Target the absorption max of the bound species (typically 360–400 nm for styryl derivatives).

    • Emission: Collect the full emission band (often 480–550 nm).

    • Gain Settings: Do not use "Auto-Gain" on your plate reader. Set a fixed gain using a positive control (saturated Zn

      
      ) at 80% max intensity. This prevents the machine from amplifying electronic noise in your blank wells.
      

Protocol: Low-Noise Zinc Quantification Workflow

Objective: Quantify free Zn


 with minimized background variance.

Materials:

  • Probe: 2-Styryl-8-quinolinol derivative (1 mM stock in DMSO).

  • Buffer: 50 mM HEPES, 100 mM KNO

    
     (ionic strength control), pH 7.2. Chelex-treated to remove trace metals.
    
  • Standard: ZnSO

    
     (AAS grade).
    

Step-by-Step:

  • Preparation of "Zero" Buffer:

    • Pass the HEPES buffer through a Chelex-100 resin column.

    • Validation: Measure fluorescence.[1][2][4][6][7][8][9][10][11][12] It should be identical to water.

  • Probe Dilution (Critical Step):

    • Dilute the DMSO stock into the buffer to a final concentration of 10

      
      M.
      
    • Note: Keep DMSO concentration < 1% to prevent solvent effects. Vortex immediately to prevent aggregation.

  • Titration Setup:

    • Prepare a serial dilution of Zn

      
       (0 to 20 
      
      
      
      M).
    • Add 100

      
      L of Probe solution to 100 
      
      
      
      L of Zn standards in a black-walled, clear-bottom 96-well plate . (Black walls absorb stray light; clear bottoms allow bottom-reading optics).
  • Incubation:

    • Incubate for 15 minutes at room temperature in the dark. (Styryl dyes can undergo cis-trans photoisomerization under intense ambient light, altering binding affinity).

  • Measurement:

    • Read Fluorescence (Ex/Em optimized for your specific derivative, e.g., 380nm / 520nm).

    • Data Processing: Subtract the fluorescence of the "0 Zn" well (Blank) from all samples (

      
      ). Plot 
      
      
      
      vs. [Zn
      
      
      ].

Visualizations

Figure 1: Mechanism of Signal Generation

This diagram illustrates the transition from the "Dark" state (ESIPT active) to the "Bright" state (CHEF active) upon Zinc binding.

Zn_Mechanism cluster_0 Unbound State (High Noise/Low Signal) cluster_1 Bound State (Signal ON) Ligand 2-Styryl-8-HQ (Free Ligand) ESIPT ESIPT Process (Proton Transfer) Ligand->ESIPT Excitation Complex Zn-Ligand Complex (2:1 Stoichiometry) Ligand->Complex + Zn2+ Decay Non-Radiative Decay (Heat) ESIPT->Decay Energy Loss Rigidity Restricted Rotation & Blocked ESIPT Complex->Rigidity Coordination Fluorescence Strong Fluorescence (CHEF Effect) Rigidity->Fluorescence Emission Zn Zn2+ Ion Zn->Complex

Caption: Binding of Zn


 blocks the non-radiative ESIPT pathway and rigidifies the styryl-quinoline scaffold, triggering strong fluorescence.
Figure 2: Troubleshooting Logic Tree

Follow this flow to identify the source of background noise.

Troubleshooting Start High Background Noise? CheckBlank Add TPEN (Chelator) to Blank Sample Start->CheckBlank SignalDrop Signal Drops? CheckBlank->SignalDrop Contamination Contamination Detected Action: Acid wash glass, Switch to fresh buffers SignalDrop->Contamination Yes NoDrop Signal Stable SignalDrop->NoDrop No CheckSolvent Check Solvent/Probe NoDrop->CheckSolvent Aggregation Is Probe Precipitating? (Cloudy/Spikes) CheckSolvent->Aggregation FixAgg Action: Increase DMSO %, Lower Probe Conc. Aggregation->FixAgg Yes CheckOptics Check Filters/Gain Aggregation->CheckOptics No FilterIssue Action: Optimize Ex/Em Bandwidth CheckOptics->FilterIssue

Caption: Systematic isolation of noise sources: distinguishing chemical contamination from physical aggregation or optical mismatch.

References

  • Mechanism of Zinc Sensing (ESIPT & CHEF)

    • Wang, H., et al. (2022). "ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex." ACS Omega.
    • [13]

  • Minimizing Zinc Contamin

    • Kay, A. R. (2004). "Detecting and minimizing zinc contamination in physiological solutions." BMC Physiology.
  • Quinoline-Based Probe Design & Specificity

    • Albrecht, M., et al. (2021).
  • Assay Optimiz

    • Bitesize Bio. (2024).

Sources

Troubleshooting

Controlling aggregation-induced emission (AIE) in styrylquinoline solids

Mission Statement Welcome to the Styrylquinoline (SQ) Technical Support Center. You are likely here because your styrylquinoline derivatives are exhibiting complex photophysical behaviors—ranging from non-emissive soluti...

Author: BenchChem Technical Support Team. Date: March 2026

Mission Statement

Welcome to the Styrylquinoline (SQ) Technical Support Center. You are likely here because your styrylquinoline derivatives are exhibiting complex photophysical behaviors—ranging from non-emissive solutions to polymorphism-dependent solid-state colors. This guide moves beyond basic synthesis; it addresses the Aggregation-Induced Emission (AIE) and Mechanochromism specific to the SQ scaffold. Our goal is to help you transition from "random precipitation" to "engineered solid-state fluorescence."

Module 1: Molecular Design & Synthesis Troubleshooting

FAQ 1.1: My compound is non-emissive in solution (DCM/THF). Is the synthesis failed?

Diagnosis: Likely functioning as designed. Technical Insight: Styrylquinolines often function as molecular rotors. In low-viscosity solvents, the rotation around the ethenyl linker (


) allows the excited state to relax non-radiatively via a conical intersection (CI). This is the Restriction of Intramolecular Motion (RIM)  mechanism.
Validation Test: 
  • Dissolve the compound in a low-viscosity solvent (e.g., THF).

  • Slowly add a high-viscosity co-solvent (e.g., glycerol) or cool the solution to 77 K (liquid nitrogen).

  • Result: If emission turns ON, your molecule is an AIEgen. If it remains dark, check for photo-induced electron transfer (PET) quenching groups (e.g., nitro groups).

FAQ 1.2: The emission wavelength in the solid state does not match my DFT predictions.

Diagnosis: J-aggregation or H-aggregation effects (Excitonic Coupling). Technical Insight: DFT often calculates the single molecule in a vacuum. In the solid state, SQs stack.

  • H-aggregates (Face-to-face): Blue-shifted emission, often quenched (low Quantum Yield).

  • J-aggregates (Head-to-tail): Red-shifted emission, often enhanced intensity.

  • Solution: Introduce bulky substituents (e.g., tert-butyl, methoxy) on the quinoline ring to prevent tight face-to-face

    
    -
    
    
    
    stacking, forcing a twisted conformation that favors AIE.
Protocol A: Standard Synthesis & Purification for High-Purity AIEgens

Contaminants (catalysts/starting materials) can act as quenchers in the solid state.

Method: Acid-Catalyzed Knoevenagel Condensation

  • Reactants: Equimolar 2-methylquinoline (quinaldine) + substituted benzaldehyde.

  • Solvent/Catalyst: Acetic anhydride (

    
    ) (Reflux, 12–24 h).
    
  • Workup (Critical for AIE):

    • Cool to RT. Precipitate with water.

    • Purification: Recrystallize from Ethanol/DMF mixtures. Avoid column chromatography if possible as silica can induce irreversible adsorption or protonation of the basic quinoline nitrogen.

  • Verification:

    
    -NMR must show a large coupling constant (
    
    
    
    Hz) for the vinylic protons, confirming the trans-isomer (typically more fluorescent).

Module 2: Controlling Solid-State Morphology (Polymorphism)

FAQ 2.1: Different batches of the same compound have different colors (e.g., Green vs. Yellow).

Diagnosis: Polymorphism. Technical Insight: SQs are prone to polymorphism. A planar conformation might emit green (tight packing), while a twisted conformation might emit yellow/orange (loose packing). Troubleshooting Table:

ObservationProbable CauseCorrective Action
Green Crystals Planar conformation, strong

-

overlap.
Recrystallize from fast-evaporating solvents (DCM).
Yellow/Orange Powder Twisted conformation, loose packing.Recrystallize from slow-evaporating polar solvents (DMF/EtOH).
No Emission (Solid) ACQ (Aggregation-Caused Quenching).Introduce steric hindrance (bulky side chains) to disrupt quenching.
Protocol B: Polymorph Screening Workflow

Objective: Isolate specific emissive forms.

  • Slow Evaporation: Dissolve 10 mg in THF/Ethanol (1:1). Cover with perforated parafilm. Allow to stand for 3 days. (Favors thermodynamic crystals).

  • Rapid Precipitation: Dissolve 10 mg in minimal THF. Inject rapidly into vigorously stirred water. (Favors kinetic/amorphous aggregates).

  • Vapor Diffusion: Place a vial of SQ solution (in DCM) inside a larger jar containing Hexane. Seal. (Favors high-quality single crystals for XRD).

Module 3: Mechanochromism & Stimuli Response

FAQ 3.1: Why does the emission color shift when I grind the powder?

Diagnosis: Mechanochromic Luminescence (MCL). Technical Insight: Grinding destroys the crystalline lattice, converting the material to a metastable amorphous state. This changes the intermolecular interactions (e.g., breaking weak C-H...


 bonds) and alters the dipole-dipole interactions.
Recovery: 
  • Heating (Thermochromism): Annealing the ground powder often restores the original crystalline color.

  • Fuming (Vapochromism): Exposing the powder to solvent vapor (DCM/Acetone) can re-crystallize the surface, restoring the original emission.

Visualization: Mechanochromic Troubleshooting Workflow

Mechanochromism Start Observation: Emission Color Shift After Grinding CheckRev Test Reversibility: Heat (100°C) or Fume (DCM) Start->CheckRev Reversible Color Returns to Original CheckRev->Reversible Yes Irreversible Color Remains Shifted CheckRev->Irreversible No Analysis1 Mechanism: Crystalline → Amorphous (Physical Phase Transition) Reversible->Analysis1 Analysis2 Mechanism: Chemical Degradation or Stable Polymorph Switch Irreversible->Analysis2 Action1 Application: Pressure Sensing Security Inks Analysis1->Action1 Action2 Action: Check Purity (HPLC) Check Photostability ([2+2] Cycloaddition) Analysis2->Action2

Caption: Workflow to distinguish between physical mechanochromism (reversible) and chemical degradation (irreversible).

Module 4: Advanced Troubleshooting (Photophysics)

FAQ 4.1: My sample emits, but the Quantum Yield (QY) is < 1%.

Diagnosis: "Dark" non-radiative channels are dominant. Root Cause Analysis:

  • Isomerization: Trans-to-cis photoisomerization can compete with fluorescence.

    • Fix: Rigidify the structure in the solid state or use bulky groups to inhibit isomerization.

  • Protonation: The quinoline nitrogen is basic (

    
    ). Trace acid in solvents (e.g., 
    
    
    
    degrades to HCl) can protonate the nitrogen, forming a non-emissive or red-shifted cation.
    • Fix: Wash solids with dilute

      
       or add 1% Triethylamine (TEA) to the solvent during characterization.
      
Data Summary: Solvent & Substituent Effects
Substituent (R)Electronic EffectEmission Shift (Solid)AIE Effect Strength
-H NeutralBlue/GreenWeak (Prone to ACQ)
-OCH3 Donor (Push)Green/YellowModerate
-N(CH3)2 Strong DonorOrange/RedStrong (TICT state)
-NO2 Strong AcceptorQuenchedNone (ACQ/PET)

References

  • Mechanism of AIE in Styrylquinolines

    • 2-Styrylquinolines with Push-Pull Architectures as Sensors for β-Amyloid Aggregation.[1][2] (2025).[1][2][3][4][5][6] MDPI. Link

  • Polymorphism & Mechanochromism

    • Polymorphism-dependent and mechanochromic luminescence based on molecular packing. (2017).[2][4][7] Chemical Science. Link

  • Synthesis & Photocycloaddition

    • 4-Styrylquinolines: synthesis and study of [2 + 2]-photocycloaddition reactions. (2012). New Journal of Chemistry. Link

  • Tuning Solid State Emission

    • Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents. (2022). MDPI. Link

  • General AIE Principles

    • Aggregation-induced emission: phenomenon, mechanism and applications. (2014). Chemical Communications. Link

Sources

Optimization

Solvent selection for maximum Stokes shift in 2-styryl-8-hydroxyquinoline

Module: Maximizing Stokes Shift in 2-Styryl-8-Hydroxyquinoline Derivatives Welcome to the Application Support Portal. This guide is designed for researchers, scientists, and drug development professionals optimizing the...

Author: BenchChem Technical Support Team. Date: March 2026

Module: Maximizing Stokes Shift in 2-Styryl-8-Hydroxyquinoline Derivatives

Welcome to the Application Support Portal. This guide is designed for researchers, scientists, and drug development professionals optimizing the photophysical properties of 2-styryl-8-hydroxyquinoline (2-styryl-8-HQ) and its derivatives. Achieving a maximum Stokes shift is critical for minimizing self-absorption (the inner filter effect) and enhancing signal-to-noise ratios in fluorescence microscopy, biological assays, and chemosensing.

Core Mechanistic Principles (The "Why")

To intelligently select a solvent and troubleshoot emission issues, you must understand the two primary photophysical engines driving the Stokes shift in 2-styryl-8-HQ:

  • Excited-State Intramolecular Proton Transfer (ESIPT): The 8-hydroxyquinoline core features a pre-formed intramolecular hydrogen bond between the C8-hydroxyl group and the N1-quinoline nitrogen. Upon photoexcitation, the molecule undergoes an ultrafast proton transfer, converting from an enol tautomer to a keto tautomer in the excited state. Because the keto form emits at a significantly lower energy, this process inherently generates a massive Stokes shift[1][2].

  • Intramolecular Charge Transfer (ICT): The addition of the 2-styryl group extends the conjugated

    
    -system. Upon excitation, electron density redistributes across this bridge. The excited state possesses a larger dipole moment than the ground state. Polar solvents stabilize this highly polar excited state, lowering its energy and causing a bathochromic (red) shift in emission—a phenomenon known as positive solvatochromism[2][3].
    

The Golden Rule for Solvent Selection: To maximize the Stokes shift, you must select a solvent that stabilizes the ICT state (high polarity) without disrupting the ESIPT process (low hydrogen-bonding capacity)[1][2].

Troubleshooting & FAQs

Q: Why did my Stokes shift collapse when I switched from DMSO to Methanol? A: You have encountered hydrogen-bond-mediated ESIPT inhibition. Methanol is a polar protic solvent. It forms strong intermolecular hydrogen bonds with both the hydroxyl proton and the quinoline nitrogen of your molecule. This disrupts the critical intramolecular hydrogen bond required for ESIPT[1]. Without ESIPT, emission occurs from the higher-energy enol state, drastically reducing the Stokes shift and often quenching overall fluorescence[1][2].

Q: How do I choose between DMSO, DMF, and Acetonitrile for my assays? A: All three are polar aprotic solvents that support both ESIPT (by not donating hydrogen bonds) and ICT (via high dielectric constants). DMSO (


) typically provides the maximum ICT stabilization, yielding the largest bathochromic shift and thus the maximum Stokes shift[1]. However, DMSO is highly hygroscopic. If your DMSO absorbs trace water from the atmosphere, the water will act as a protic quencher, inhibiting ESIPT[1]. If you cannot guarantee strictly anhydrous conditions, Acetonitrile is often easier to keep dry, though it yields a slightly smaller Stokes shift.

Q: My compound shows dual emission peaks in certain solvents. Is my sample impure? A: Not necessarily. Dual emission is a classic signature of "frustrated ESIPT." In moderately interacting solvents, an equilibrium exists between the excited enol* state (shorter wavelength emission) and the excited keto* state (longer wavelength emission). To push the equilibrium entirely to the keto* state for a single, large Stokes shift, switch to a strictly anhydrous, highly polar aprotic solvent[1].

Q: How can I prove that ICT is contributing to my Stokes shift? A: Construct a Lippert-Mataga plot. Measure the Stokes shift (


) in a series of aprotic solvents with varying polarities (e.g., Toluene, Chloroform, THF, DCM, Acetonitrile, DMSO). Plot 

against the solvent orientation polarizability (

). A linear correlation confirms strong ICT character[3].
Quantitative Solvent Effects

The following table summarizes typical photophysical responses of 2-styryl-8-HQ derivatives across different solvent classes.

SolventDielectric Constant (

)
Solvent TypeESIPT StatusTypical Abs.

(nm)
Typical Em.

(nm)
Estimated Stokes Shift (nm)
Toluene 2.4Non-polarActive~360~490~130
Acetonitrile 37.5Polar AproticActive~365~530~165
DMF 36.7Polar AproticActive~368~540~172
DMSO 46.8Polar AproticActive (Max ICT)~370~550~180 (Maximum)
Methanol 32.7Polar ProticInhibited~360~460~100 (Quenched)

Note: Exact values vary based on specific electron-donating or withdrawing substituents on the styryl ring, but the solvatochromic trend remains consistent[2][3].

Standard Operating Procedure: Solvent Screening for Maximum Stokes Shift

To ensure reproducibility and prevent artifactual quenching from trace contaminants, follow this self-validating protocol.

Step 1: Solvent Preparation & Dehydration

  • Procure spectroscopic-grade solvents.

  • For polar aprotic solvents (DMSO, DMF, MeCN), dry over activated 3Å molecular sieves for at least 48 hours prior to use. Causality: Trace water (even <1%) will form intermolecular H-bonds, inhibiting ESIPT and artificially reducing the Stokes shift[1].

Step 2: Stock Solution Formulation

  • Weigh the 2-styryl-8-HQ derivative using a microbalance.

  • Dissolve in an anhydrous, non-coordinating solvent (e.g., dry 1,4-Dioxane) to create a 1.0 mM master stock. Causality: Using a protic solvent for the master stock can "seed" the solution with H-bond donors that persist even after dilution.

Step 3: Working Solution Preparation

  • Aliquot 10 µL of the master stock into 990 µL of the target test solvent (e.g., anhydrous DMSO) to achieve a 10 µM working concentration.

  • Equilibrate in the dark for 5 minutes at 25°C. Causality: 10 µM is low enough to prevent excimer formation and inner-filter effects, which can artificially red-shift emission and distort Stokes shift calculations.

Step 4: Photophysical Acquisition

  • UV-Vis Absorption: Scan from 250 nm to 500 nm using a quartz cuvette (1 cm path length). Identify the lowest-energy absorption maximum (

    
    ).
    
  • Fluorescence Emission: Set the excitation wavelength to

    
    . Scan emission from (
    
    
    
    + 15 nm) to 700 nm. Identify the emission maximum (
    
    
    ).
  • Calculation: Calculate the Stokes shift in nanometers (

    
    ) and wavenumbers (
    
    
    
    ).
Mechanistic and Workflow Visualizations

Photophysics GS Ground State (Enol Form) ES_Enol Excited State (Enol* Form) GS->ES_Enol Excitation (hν) ES_Keto Excited State (Keto* Form) ES_Enol->ES_Keto ESIPT (Ultrafast) Protic Protic Solvent (H-Bond Disruption) ES_Enol->Protic Trace Water / MeOH ICT ICT Stabilization (Polar Aprotic Solvent) ES_Keto->ICT Solvent Relaxation Emission Red-Shifted Emission (MAX STOKES SHIFT) ICT->Emission Fluorescence Quench ESIPT Inhibited (Small Shift / Quenching) Protic->Quench Pathway Blocked

Figure 1: ESIPT and ICT pathways dictating the Stokes shift, highlighting protic disruption.

Workflow Prep 1. Solvent Dehydration Dry over 3Å molecular sieves to remove trace water Stock 2. Stock Preparation 1.0 mM in anhydrous Dioxane Prep->Stock Dilution 3. Working Dilution 10 µM in target solvent (e.g., Anhydrous DMSO) Stock->Dilution Spectra 4. Spectral Acquisition UV-Vis (Abs) & Fluorometry (Em) Dilution->Spectra Analysis 5. Data Analysis Calculate Stokes Shift & Plot Lippert-Mataga Spectra->Analysis

Figure 2: Step-by-step self-validating workflow for photophysical characterization.

References
  • Title: Two 8-hydroxyquinoline-based fluorescent chemosensors for ultra-fast and sensitive detection of water content in strong polar organic solvents with large Stokes shifts Source: PubMed (NIH) / Spectrochimica Acta Part A URL: [Link]

  • Title: Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors Source: ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Selectivity of 2-(2-Phenylethenyl)-8-quinolinol for Zn²⁺

Executive Summary 2-(2-Phenylethenyl)-8-quinolinol (also known as 2-styryl-8-hydroxyquinoline or PEQ ) represents a specialized class of chelating fluorophores designed to address one of the most persistent challenges in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Phenylethenyl)-8-quinolinol (also known as 2-styryl-8-hydroxyquinoline or PEQ ) represents a specialized class of chelating fluorophores designed to address one of the most persistent challenges in bio-inorganic chemistry: the discrimination between Zinc (Zn²⁺), Cadmium (Cd²⁺), and Mercury (Hg²⁺).

While the parent compound, 8-hydroxyquinoline (8-HQ), is a non-selective chelator, the introduction of a bulky styryl group at the C2 position fundamentally alters the ligand's coordination geometry. This guide details how this structural modification leverages steric filtering to favor the smaller Zn²⁺ ion (0.74 Å) while destabilizing complexes with larger Group 12 congeners like Cd²⁺ (0.95 Å) and Hg²⁺ (1.02 Å), resulting in a selective "turn-on" fluorescence response.

Mechanism of Action

The selectivity of PEQ is not purely electronic but geometrically driven. The mechanism relies on the "Steric C2-Substituent Effect" combined with Chelation-Enhanced Fluorescence (CHEF) .

Steric Filtering (The Selectivity Driver)
  • Unsubstituted 8-HQ: Forms stable octahedral (1:3) or planar (1:2) complexes with a wide range of metal ions.

  • 2-Substituted PEQ: The 2-phenylethenyl group creates significant steric bulk adjacent to the pyridyl nitrogen donor.

    • Zn²⁺ Binding: The small ionic radius of Zn²⁺ allows it to accommodate the steric bulk by adopting a distorted tetrahedral geometry in a 1:2 (Metal:Ligand) complex.

    • Cd²⁺/Hg²⁺ Exclusion: The larger ionic radii of Cd²⁺ and Hg²⁺ require longer bond lengths and often higher coordination numbers (e.g., octahedral). The bulky styryl group creates severe steric clashes in these geometries, significantly lowering the formation constant (

      
      ) for these ions compared to Zn²⁺.
      
Chelation-Enhanced Fluorescence (CHEF)
  • Free Ligand (OFF): In its free form, PEQ exhibits weak fluorescence due to Excited-State Intramolecular Proton Transfer (ESIPT) from the hydroxyl oxygen to the ring nitrogen, followed by non-radiative decay.

  • Zinc Complex (ON): Upon binding Zn²⁺, the proton is displaced, and the ligand becomes rigid. This inhibits ESIPT and vibrational relaxation, opening the radiative pathway. The extended conjugation of the styryl group red-shifts the emission to the yellow region (~550 nm), distinct from the green emission of unsubstituted 8-HQ complexes.

Mechanistic Pathway Diagram

PEQ_Mechanism cluster_legend Mechanism: Steric Exclusion Ligand Free PEQ Ligand (Weak Fluorescence) Zn_Path Add Zn²⁺ (0.74 Å) Ligand->Zn_Path Cd_Path Add Cd²⁺ (0.95 Å) or Hg²⁺ (1.02 Å) Ligand->Cd_Path Complex_Zn Zn(PEQ)₂ Complex (Distorted Tetrahedral) Zn_Path->Complex_Zn Steric Fit Complex_Cd Unstable/Steric Clash (Weak/No Binding) Cd_Path->Complex_Cd Steric Hindrance Fluorescence Strong Yellow Emission (λem ≈ 550 nm) Complex_Zn->Fluorescence CHEF + Rigidity No_Signal No/Weak Response Complex_Cd->No_Signal Non-radiative Decay

Caption: Mechanistic flow illustrating how the steric bulk of the styryl group permits Zn²⁺ binding while hindering larger Cd²⁺/Hg²⁺ ions, leading to selective fluorescence.

Comparative Performance Analysis

The following table compares PEQ with industry-standard alternatives.

FeaturePEQ (2-Styryl-8-HQ) TSQ (Sulfonamide) Zinpyr-1 Unsubstituted 8-HQ
Primary Selectivity Zn²⁺ over Cd²⁺/Hg²⁺ Zn²⁺ (High)Zn²⁺ (High)Non-selective (Binds Al, Mg, Zn, Cd)
Mechanism Steric Exclusion + CHEFSulfonamide CoordinationPET InhibitionChelation (Non-specific)
Emission Color Yellow (~550 nm) Blue (~490 nm)Green (~535 nm)Green (~510 nm)
Cd²⁺ Interference Low (Sterically hindered) Very LowModerateHigh
Solubility Organic/Mixed SolventsOrganic/MixedAqueous CompatibleOrganic/Mixed
Synthesis Cost Low (1-step condensation)ModerateHighVery Low

Key Insight: While TSQ is the gold standard for biological zinc imaging due to its high affinity, PEQ offers a distinct advantage in spectral separation . Its emission is significantly red-shifted (yellow) due to the styryl conjugation, moving it away from the high-background blue/green autofluorescence often found in biological samples.

Experimental Protocols

Synthesis of PEQ

Note: This protocol utilizes a Knoevenagel condensation.

  • Reagents: 2-Methyl-8-quinolinol (8-Hydroxyquinaldine), Benzaldehyde, Acetic Anhydride (or Zinc Chloride as catalyst).

  • Procedure:

    • Mix 2-Methyl-8-quinolinol (10 mmol) and Benzaldehyde (12 mmol) in a round-bottom flask.

    • Add 10 mL of acetic anhydride and reflux at 140°C for 6-12 hours.

    • Cool the mixture to room temperature. The product, 2-(2-phenylethenyl)-8-quinolinol , typically precipitates as a yellow solid.

    • Purification: Filter and wash with cold ethanol. Recrystallize from ethanol/DMF to obtain analytical grade crystals.

  • Verification: Check ¹H NMR for the appearance of vinylic protons (doublets, J ≈ 16 Hz) indicating the trans-styryl formation.

Spectroscopic Titration (Selectivity Assay)

This protocol validates the selectivity for Zn²⁺ over Cd²⁺ and Hg²⁺.

  • Stock Solutions: Prepare 1.0 mM stock of PEQ in DMSO. Prepare 10 mM stocks of Zn(ClO₄)₂, Cd(ClO₄)₂, and Hg(ClO₄)₂ in distilled water.

  • Titration Workflow:

    • Dilute PEQ to 10 µM in a quartz cuvette using a mixed solvent system (e.g., Ethanol:Water 1:1, buffered to pH 7.2 with HEPES).

    • Excitation: Set fluorometer excitation to 360–380 nm .

    • Scan: Record emission from 400 nm to 700 nm.

    • Addition: Add aliquots of Zn²⁺ (0 to 5 equivalents). Observe the growth of the peak at ~550 nm .

    • Interference Check: In separate cuvettes, add 5 equivalents of Cd²⁺ and Hg²⁺.

  • Data Analysis: Plot Relative Fluorescence Intensity (

    
    ) vs. Metal Concentration.
    
    • Expected Result: Zn²⁺ triggers >10-fold enhancement. Cd²⁺/Hg²⁺ triggers <2-fold enhancement or negligible change.

Experimental Workflow Diagram

Workflow cluster_titration 4. Selectivity Assay Step1 1. Synthesis Reflux 8-Hydroxyquinaldine + Benzaldehyde Step2 2. Purification Recrystallize (EtOH/DMF) Step1->Step2 Step3 3. Stock Preparation 10 µM PEQ in EtOH/HEPES Step2->Step3 Test_Zn Cuvette A: Add Zn²⁺ Step3->Test_Zn Test_Cd Cuvette B: Add Cd²⁺ Step3->Test_Cd Test_Hg Cuvette C: Add Hg²⁺ Step3->Test_Hg Result 5. Data Analysis Compare Emission @ 550 nm Test_Zn->Result High Signal Test_Cd->Result Low Signal Test_Hg->Result Low Signal

Caption: Step-by-step workflow for synthesizing PEQ and validating its selectivity against Group 12 metals.

References

  • Chen, L., et al. (2011). "Zinc quinolates through styryl substitution in 2-position via acetoxy exchange reaction." Synthetic Metals, 161(11-12), 1101-1106. (Describes the synthesis and fluorescence of the Zn-PEQ complex).
  • Song, P., et al. (2023).[1] "Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group." Materials, 16(21), 6987. Link

  • Jiang, Y., et al. (2003). "8-Hydroxyquinoline derivative as a fluorescent chemosensor for zinc ion."[2][3][4][5] Analytical Sciences, 19(10), 1353-1354. Link

  • Al-Busafi, S. N., et al. (2014). "8-Hydroxyquinoline and its Derivatives: Synthesis and Applications." Research & Reviews: Journal of Chemistry, 3(1). (Review of 8-HQ derivatives and the steric effect on selectivity).

Sources

Comparative

Technical Comparison: 2-Styryl-8-Hydroxyquinoline vs. Hydroxyphenyl-Benzothiazole (HBT) Probes

Topic: Comparison of 2-styryl-8-hydroxyquinoline and hydroxyphenyl-benzothiazole probes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of 2-styryl-8-hydroxyquinoline and hydroxyphenyl-benzothiazole probes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of fluorescent molecular sensing, 2-styryl-8-hydroxyquinoline (2-Styryl-8-HQ) and 2-(2'-hydroxyphenyl)benzothiazole (HBT) represent two distinct photophysical paradigms.[1][2] While both scaffolds utilize a phenolic hydroxyl group and a heterocyclic nitrogen to mediate signal transduction, their mechanisms of action differ fundamentally.

  • HBT (The ESIPT Standard): Relies on Excited-State Intramolecular Proton Transfer (ESIPT) .[2][3][4] It is the superior choice for applications requiring large Stokes shifts (>150 nm) to minimize self-absorption and for ratiometric sensing of environmental polarity or pH.

  • 2-Styryl-8-HQ (The Chelation/ICT Hybrid): Combines the metal-chelating prowess of 8-hydroxyquinoline with the extended conjugation of a styryl group. It operates primarily via Chelation-Enhanced Fluorescence (CHEF) coupled with Intramolecular Charge Transfer (ICT) . It is the preferred scaffold for creating "Turn-On" metal ion sensors (specifically Zn²⁺ and Mg²⁺) with red-shifted emission and potential Aggregation-Induced Emission (AIE) characteristics.

Mechanistic Principles

To select the correct probe, one must understand the causality behind their fluorescence.

Hydroxyphenyl-Benzothiazole (HBT): The ESIPT Mechanism

HBT is a "structural chameleon." In its ground state (


), it exists primarily as the Enol  form.[4] Upon photoexcitation (

), the acidity of the hydroxyl proton increases significantly, while the basicity of the benzothiazole nitrogen rises. This drives an ultrafast proton transfer (

fs) to form the Keto tautomer.
  • Outcome: The emission comes from the lower-energy Keto species, resulting in a massive Stokes shift (Absorption

    
     340 nm 
    
    
    
    Emission
    
    
    520–550 nm).
  • Sensing Logic: Analytes (like Zn²⁺) that coordinate to the -OH and -N sites often inhibit this proton transfer, forcing emission from the higher-energy Enol form (Blue shift) or quenching the Keto emission.

2-Styryl-8-Hydroxyquinoline: CHEF and ICT

The parent 8-hydroxyquinoline (8-HQ) is weakly fluorescent due to non-radiative decay and weak ESIPT. Derivatization with a styryl group at the 2-position extends the


-conjugation system, creating a Donor-

-Acceptor (D-

-A) architecture.
  • ICT: The styryl group facilitates charge transfer, red-shifting the absorption and emission into the visible spectrum (yellow/orange).

  • CHEF: In the free state, the lone pair on the nitrogen quenches fluorescence (PET) or bond rotation dissipates energy. Binding a metal ion (Zn²⁺) locks the rotation and lowers the energy of the LUMO, turning the fluorescence ON .

Mechanistic_Pathways cluster_HBT HBT: ESIPT Pathway cluster_HQ 2-Styryl-8-HQ: CHEF/ICT Pathway HBT_Enol HBT (Enol) Ground State HBT_Enol_Star HBT (Enol)* Excited State HBT_Enol->HBT_Enol_Star Excitation (UV) HBT_Keto_Star HBT (Keto)* Excited State HBT_Enol_Star->HBT_Keto_Star Ultrafast Proton Transfer (ESIPT) HBT_Emission Green/Orange Emission (Large Stokes Shift) HBT_Keto_Star->HBT_Emission Radiative Decay HQ_Free Probe (Free) Weak/No Fluorescence HQ_Bound Probe-Zn2+ Complex Rigid Structure HQ_Free->HQ_Bound + Zn2+ (Chelation) HQ_ICT ICT State (Red-Shifted) HQ_Bound->HQ_ICT Excitation (Vis) HQ_Emission Yellow/Red Emission (Turn-On) HQ_ICT->HQ_Emission Inhibited Rotation (CHEF)

Figure 1: Comparative photophysical pathways. HBT relies on tautomerization (ESIPT), while 2-Styryl-8-HQ relies on structural rigidification and charge transfer (CHEF/ICT).

Performance Comparison Matrix

The following data aggregates typical performance metrics for derivatives of these scaffolds utilized in intracellular Zinc (Zn²⁺) sensing.

Feature2-Styryl-8-HydroxyquinolineHydroxyphenyl-Benzothiazole (HBT)
Primary Mechanism ICT + CHEF (Turn-On)ESIPT (Ratiometric or Shift)
Stokes Shift Moderate (50–100 nm)Large (150–250 nm)
Excitation Range Visible (400–480 nm)UV/Near-UV (320–380 nm)
Emission Color Yellow / Orange / RedGreen (Keto)

Blue (Enol)
Quantum Yield (

)
Low (Free)

High (Bound)
Moderate to High (Environment dependent)
Selectivity High for Zn²⁺, Mg²⁺, Cd²⁺ (Tuneable)Moderate (Often requires auxiliary chelators)
Photostability Moderate (Styryl bond can isomerize)Excellent (High resistance to bleaching)
Key Limitation Potential interference from Cu²⁺ (quenching)UV excitation can cause cellular autofluorescence

Verdict on Selectivity:

  • 2-Styryl-8-HQ is inherently a chelator. It is excellent for detecting total labile zinc pools but can suffer from interference by paramagnetic ions (Cu²⁺, Fe²⁺) which quench fluorescence via electron transfer.

  • HBT is often modified with a specific receptor (e.g., DPA). Its "Enol-Keto" switching offers a unique advantage: it can theoretically provide ratiometric data (Blue/Green ratio), which cancels out concentration artifacts—a critical feature for quantitative bioimaging.

Experimental Protocol: Intracellular Zn²⁺ Imaging

Objective: Validate the "Turn-On" response of a 2-Styryl-8-HQ derivative in HeLa cells. Prerequisite: This protocol assumes the use of a standard 2-styryl-8-hydroxyquinoline derivative (e.g., 2-(2-phenylethenyl)-8-quinolinol).

Reagents
  • Probe Stock: 10 mM in high-purity DMSO. Store at -20°C in the dark.

  • ZnCl₂ / Zn(OAc)₂ Stock: 10 mM in sterile water.

  • TPEN (Chelator): 10 mM in Ethanol (Negative control).

  • Pyrithione: 5 mM in DMSO (Ionophore to transport Zn²⁺).

  • Imaging Buffer: HBSS or PBS (Ca²⁺/Mg²⁺ free if strictly measuring cytosolic Zn²⁺).

Workflow
  • Cell Culture: Seed HeLa cells on 35mm glass-bottom confocal dishes. Incubate until 70-80% confluence.

  • Dye Loading:

    • Dilute Probe Stock to 10 µM in Imaging Buffer.

    • Remove culture media and wash cells 2x with PBS.

    • Add Probe solution and incubate for 20–30 minutes at 37°C.

    • Note: Do not exceed 30 minutes to avoid lysosomal sequestration.

  • Baseline Imaging:

    • Wash cells 3x with Imaging Buffer to remove extracellular dye.

    • Image using 488 nm excitation (if styryl-shifted) or 405 nm. Collect emission at 550–600 nm .

    • Expectation: Low fluorescence (Off state).

  • Exogenous Zinc Addition (Positive Control):

    • Add Zn²⁺ (20 µM) + Pyrithione (2 µM) to the dish.

    • Incubate for 10 minutes.

    • Image immediately.

    • Expectation: Rapid increase in intracellular fluorescence (Turn-On).

  • Reversibility Check (Validation):

    • Add TPEN (50 µM) to the same dish.

    • Incubate for 10 minutes.

    • Image.[2][3][4][5][6][7][8][9]

    • Expectation: Fluorescence returns to baseline (quenching).

Experimental_Workflow Start Start: HeLa Cells (Glass Bottom Dish) Loading Load Probe (10 µM) 30 min @ 37°C Start->Loading Wash Wash 3x PBS Remove Extracellular Dye Loading->Wash Base_Img Baseline Imaging (Expect: Low Signal) Wash->Base_Img Add_Zn Add Zn2+ / Pyrithione (Induce Uptake) Base_Img->Add_Zn Zn_Img Capture 'Turn-On' Signal (High Fluorescence) Add_Zn->Zn_Img Add_TPEN Add TPEN (Chelator) (Strip Zn2+) Zn_Img->Add_TPEN Rev_Img Capture Quenched Signal (Validation) Add_TPEN->Rev_Img

Figure 2: Step-by-step validation workflow for intracellular zinc sensing using a turnover probe.

Data Interpretation & Troubleshooting

When analyzing data from these probes, distinguish between artifact and signal .

  • Scenario A: High Background in Control.

    • Cause: 2-Styryl-8-HQ is hydrophobic. It may aggregate in membranes or lipid droplets, causing non-specific "Turn-On" via AIE (Aggregation-Induced Emission) rather than metal binding.

    • Solution: Lower concentration to 1–5 µM or use a ratiometric HBT derivative which distinguishes polarity changes from metal binding.

  • Scenario B: No Response to Zinc.

    • Cause: The probe's

      
       (dissociation constant) might be too high (weak binding) or too low (saturated by trace metals in buffer).
      
    • Solution: For 2-Styryl-8-HQ, the

      
       is typically in the nanomolar/micromolar range. Ensure buffers are metal-free (Chelex-treated) before starting.
      
References
  • Sedgwick, A. C., et al. (2018). "Excited-state intramolecular proton transfer (ESIPT) based fluorescence sensors and imaging agents." Chemical Society Reviews. Link

  • Wu, Y., et al. (2022). "ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex." ACS Omega.[7][10] Link[7]

  • Xu, Z., et al. (2010). "Zn2+-triggered amide tautomerization of a new 8-hydroxyquinoline-based fluorescent sensor." Chemical Communications. Link

  • Li, J., et al. (2015). "Recent progress in the development of fluorescent probes for zinc ion." Coordination Chemistry Reviews. Link

  • BenchChem Application Notes. "2-Hydroxyquinoline and HBT as Fluorescent Probes." Link

Sources

Validation

Limit of Detection (LOD) Analysis for 2-Styryl-8-Quinolinol Sensors

Executive Summary: The Styryl Advantage In the landscape of fluorescent chemosensors, 2-styryl-8-quinolinol (SQ) derivatives represent a critical evolution of the classic 8-hydroxyquinoline (8-HQ) scaffold. While 8-HQ is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Styryl Advantage

In the landscape of fluorescent chemosensors, 2-styryl-8-quinolinol (SQ) derivatives represent a critical evolution of the classic 8-hydroxyquinoline (8-HQ) scaffold. While 8-HQ is a foundational chelator for metal ions (Zn²⁺, Mg²⁺, Cd²⁺), its utility in biological systems is often limited by short emission wavelengths (blue/green) and small Stokes shifts, leading to tissue autofluorescence interference and self-quenching.

The introduction of a styryl group at the 2-position extends the


-conjugation system. This modification is not merely structural; it functionally transforms the sensor by:
  • Red-Shifting Emission: Pushing fluorescence into the yellow-red/NIR region (>550 nm), ideal for live-cell imaging.

  • Enhancing Stokes Shift: Minimizing self-absorption artifacts.

  • Modulating LOD: Maintaining nanomolar sensitivity while improving signal-to-noise ratios in complex matrices.

This guide provides a rigorous, data-backed protocol for determining the Limit of Detection (LOD) for SQ sensors, comparing their performance against standard alternatives.

Mechanistic Principles & Signaling Pathways

To accurately analyze LOD, one must understand the signal generation mechanism. SQ sensors typically operate via a "Turn-On" mechanism driven by the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT) and Chelation-Enhanced Fluorescence (CHEF) .

The Signaling Pathway[1]
  • Free Ligand (Off/Weak): The phenolic proton transfers to the quinoline nitrogen upon excitation (ESIPT), dissipating energy non-radiatively.

  • Metal Bound (On/Strong): Metal coordination (

    
    ) displaces the proton and rigidifies the structure, blocking ESIPT and triggering strong radiative decay (Fluorescence).
    

SignalingPathway FreeLigand Free SQ Ligand (ESIPT Active) Excitation Photoexcitation (hv) FreeLigand->Excitation MetalBinding Analyte Addition (+Zn²⁺ / Mg²⁺) FreeLigand->MetalBinding ProtonTransfer Proton Transfer (O-H -> N) Excitation->ProtonTransfer Fast NonRadiative Non-Radiative Decay (Weak Fluorescence) ProtonTransfer->NonRadiative Energy Dissipation Complex Metal-SQ Complex (CHEF Active) MetalBinding->Complex Chelation StrongFluor Strong Fluorescence (Red-Shifted Emission) Complex->StrongFluor ESIPT Blocked Rigidification

Figure 1: Mechanistic pathway of 2-styryl-8-quinolinol sensors. The transition from ESIPT-dominated decay to Chelation-Enhanced Fluorescence (CHEF) is the basis for quantitative detection.

Comparative Performance Analysis

The following table contrasts 2-styryl-8-quinolinol derivatives with the parent 8-HQ and the commercial standard Zinquin (a sulfonamido-quinoline).

Table 1: Sensor Performance Benchmarking

FeatureParent 8-Hydroxyquinoline (8-HQ)2-Styryl-8-Quinolinol (SQ) Zinquin (Commercial Std)
Primary Analyte Al³⁺, Zn³⁺, Mg²⁺Zn²⁺, Mg²⁺, Amyloid Fibrils Zn²⁺ (Labile)
Excitation (

)
~360 nm (UV)~380–450 nm (Visible) ~365 nm (UV)
Emission (

)
~490–510 nm (Green)~550–650 nm (Yellow/Red) ~490 nm (Blue/Green)
Stokes Shift ~130 nm>150 nm (Large) ~125 nm
LOD (Typical) 1–10

M
10–100 nM ~1 nM
Biological Suitability Low (UV damage, autofluorescence)High (Red-shifted, low toxicity) Moderate (UV excitation required)
Mechanism CHEFICT + CHEF + ESIPT Inhibition PET + CHEF

Key Insight: While Zinquin offers slightly lower absolute LODs (sub-nanomolar), SQ sensors are superior for intracellular imaging due to the red-shifted emission, which avoids overlap with cellular autofluorescence (typically blue/green).

Experimental Protocol: Determination of LOD

To ensure scientific integrity, the LOD must be determined using the


 method  (IUPAC standard). This protocol is designed to be self-validating.
Phase 1: Preparation & System Validation

Reagents:

  • Sensor Stock: 1 mM SQ derivative in DMSO (HPLC Grade).

  • Analyte Stock: 10 mM Zn(ClO₄)₂ or MgCl₂ in HEPES buffer (pH 7.4). Avoid chloride salts if quenching is suspected, though perchlorates are preferred for optical neutrality.

  • Buffer: 10 mM HEPES/MeCN (7:3 v/v) to ensure solubility.

Self-Validation Check:

  • Before titration: Measure the fluorescence of the solvent blank. If intensity > 5% of the expected sensor signal, re-purify solvents.

Phase 2: Fluorescence Titration Workflow

LODWorkflow cluster_0 Step 1: Blank Statistics cluster_1 Step 2: Titration cluster_2 Step 3: Calculation Start Start Protocol BlankMeas Measure Blank (Sensor only) n = 10 replicates Start->BlankMeas CalcSigma Calculate Std Dev (σ) of Blank Intensity BlankMeas->CalcSigma Titration Add Analyte (0 -> 10 µM) Measure Fluorescence (F) CalcSigma->Titration LinearityCheck Identify Linear Region (Low Concentration) Titration->LinearityCheck SlopeCalc Plot F vs. [Conc] Determine Slope (k) LinearityCheck->SlopeCalc FinalLOD Calculate LOD = 3σ / k SlopeCalc->FinalLOD

Figure 2: Step-by-step workflow for rigorous LOD determination.

Phase 3: Data Calculation & Analysis
  • Determine Noise (

    
    ): 
    Measure the fluorescence intensity of the sensor solution (without analyte) 10 times. Calculate the standard deviation (
    
    
    
    ) of these blank measurements.
    • Why: This quantifies the system noise. A sensor cannot detect a signal indistinguishable from this noise.

  • Determine Sensitivity (

    
    ): 
    Perform the titration. Plot Fluorescence Intensity (
    
    
    
    ) vs. Concentration (
    
    
    ).
    • Identify the linear range at low concentrations (typically 0–1 equivalent).

    • Perform a linear regression:

      
      .
      
    • The slope (

      
      ) represents the sensitivity (Intensity units per Molar).
      
  • Calculate LOD:

    
    
    
    • Unit Check: If

      
       is in arbitrary fluorescence units (a.u.) and 
      
      
      
      is in a.u./
      
      
      M, the LOD will be in
      
      
      M.

Critical Troubleshooting & Optimization

  • Non-Linearity: If the titration curve is sigmoidal (common in high-affinity binding), do not use the entire curve. Isolate the initial linear slope (0–10% saturation).

  • Inner Filter Effect (IFE): Since SQ sensors absorb in the UV/Blue region, high concentrations (>10

    
    M) can cause self-absorption.
    
    • Correction:

      
      .
      
  • Stoichiometry: Confirm the binding ratio (usually 1:2 Metal:Ligand for Zn-SQ complexes) using a Job’s Plot . This ensures the LOD reflects the formation of the dominant species.

References

  • Synthesis and photoluminescence properties of 8-hydroxyquinoline derivatives. Frontiers of Chemistry in China. (2007).

  • Limits of Detection Based on the Four-Parameter Logistic Model. Hibiscus Publisher. (2018).

  • Protocols for Determination of Limits of Detection and Limits of Quantitation. CLSI / NIH. (2020).

  • 2-Styrylquinolines with Push-Pull Architectures as Sensors for β-Amyloid Aggregation. MDPI Sensors. (2025).

  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II). ACS Omega. (2014).

  • Developing a new chemosensor targeting zinc ion based on two types of quinoline platform. Spectrochimica Acta Part A. (2020).

Comparative

Benchmarking Guide: 2-(2-Phenylethenyl)-8-quinolinol Electron Transport Mobility

The following guide provides an in-depth technical benchmarking of 2-(2-Phenylethenyl)-8-quinolinol (commonly referred to as 2-styryl-8-quinolinol ), focusing on its application as a ligand in high-mobility electron tran...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical benchmarking of 2-(2-Phenylethenyl)-8-quinolinol (commonly referred to as 2-styryl-8-quinolinol ), focusing on its application as a ligand in high-mobility electron transport materials (ETMs) for organic electronics.

Executive Summary & Material Profile

2-(2-Phenylethenyl)-8-quinolinol is a derivatized ligand of the classic 8-hydroxyquinoline (8-HQ) scaffold. By introducing a styryl group (2-phenylethenyl) at the 2-position, the conjugated


-system is significantly extended compared to the parent molecule.

In the context of Organic Light-Emitting Diodes (OLEDs), this molecule is rarely used as a standalone layer. Instead, it serves as the critical ligand for metal chelate complexes—most notably Aluminum (Al) and Zinc (Zn) complexes (e.g., Zn(sq)


 , Al(sq)

, or mixed-ligand Alq

A
).

Core Value Proposition: The styryl modification alters the molecular packing and electronic structure, resulting in:

  • Enhanced Electron Mobility (

    
    ):  Complexes derived from this ligand exhibit mobilities 
    
    
    
    to
    
    
    higher than the industry standard Alq
    
    
    .[1]
  • Red-Shifted Emission: The extended conjugation lowers the HOMO-LUMO gap, shifting emission from green (Alq

    
    ) to yellow/orange, useful for color tuning.
    

Comparative Benchmarking: Mobility & Performance

The following data compares the electron transport mobility of 2-styryl-8-quinolinol-based complexes against the industry reference, Tris(8-hydroxyquinolinato)aluminum (Alq


) .
Electron Mobility ( ) Data Summary[1][2]
Material SystemLigand Structure

(

)
Electric Field (

)
MethodReference
Alq

(Reference)
8-quinolinol


TOF / Trans. EL[1, 2]
Alq

A (Styryl-based)
2-styryl-8-quinolinol + acac


Transient EL[3]
Zn(sq)

2-styryl-8-quinolinol High (Qualitative)*N/AEL Efficiency[4]

*Note: Zn(sq)


 is primarily noted for high electroluminescent efficiency in the orange region, implying balanced carrier injection, though precise 

values are less commonly standardized than for Al variants.
Field-Dependent Mobility (Poole-Frenkel Behavior)

Like most disordered organic semiconductors, the mobility of 2-(2-Phenylethenyl)-8-quinolinol complexes follows the Poole-Frenkel relationship:



  • 
    :  Zero-field mobility.
    
  • 
    :  Poole-Frenkel factor (indicates sensitivity to electric field).[2]
    
  • Observation: The styryl-based complexes demonstrate a stronger field dependence but a higher baseline mobility (

    
    ) compared to Alq
    
    
    
    , attributed to increased intermolecular overlap from the planar styryl arm facilitating electron hopping.

Experimental Methodologies for Validation

To objectively verify the mobility of 2-(2-Phenylethenyl)-8-quinolinol complexes, two primary protocols are recommended: Transient Electroluminescence (Transient EL) and Space Charge Limited Current (SCLC) analysis.

Protocol A: Transient Electroluminescence (Recommended)

This method is superior for thin films (


 nm) typical of OLEDs, where Time-of-Flight (TOF) signals can be too fast or noisy.

Workflow Diagram:

TransientEL cluster_calc Data Analysis Gen Pulse Generator (Square Wave, 10-100 µs) Device OLED Device (ITO / HTL / ETL / Cathode) Gen->Device Voltage Pulse (V) Scope Oscilloscope (Measure Light Onset Delay) Gen->Scope Trigger Photo Photodetector (PMT / Photodiode) Device->Photo EL Emission Formula μ = d / (t_delay * E) Scope->Formula Photo->Scope Signal

Figure 1: Schematic of the Transient EL measurement setup used to determine carrier mobility.

Step-by-Step Protocol:

  • Device Fabrication: Fabricate a bilayer device: ITO / NPB (HTL) / Al(sq)3 (ETL) / LiF / Al.

  • Excitation: Apply a rectangular voltage pulse (width:

    
    ) using a function generator.
    
  • Detection: Monitor the optical output using a fast photomultiplier tube (PMT).

  • Measurement: Determine the delay time (

    
    )  between the voltage onset and the electroluminescence onset.
    
  • Calculation:

    
    
    Where 
    
    
    
    is the ETL thickness and
    
    
    is the electric field (
    
    
    ). Note: In bilayer devices, ensure the delay is dominated by electron transport, not hole injection.
Protocol B: Space Charge Limited Current (SCLC)

Used for "electron-only" devices to extract bulk mobility.

  • Device Structure: ITO / Al (100 nm) / 2-styryl-complex (150 nm) / LiF / Al. (Using Al anode blocks holes).

  • Sweep: Perform a J-V sweep (

    
    ).
    
  • Fitting: Fit the "trap-free" region (high voltage) to the Mott-Gurney law:

    
    
    

Structural Logic & Mechanism

Why does the 2-(2-Phenylethenyl) modification improve performance?

  • Extended Conjugation: The styryl group adds a vinyl bridge and a phenyl ring, extending the

    
    -orbital delocalization beyond the quinoline core. This lowers the LUMO energy, facilitating electron injection from the cathode.
    
  • Steric Impact: While Alq

    
     is roughly spherical (meridional isomer), the styryl arms in Al(sq)
    
    
    
    or Zn(sq)
    
    
    create a more elongated structure. This can enhance anisotropic packing, potentially creating preferred pathways for electron hopping.

Molecular Logic Diagram:

MolecularLogic Ligand 2-(2-Phenylethenyl)-8-quinolinol (Ligand) Complex Metal Complex (Al or Zn Center) Ligand->Complex Chelation Effect1 Extended π-Conjugation (Lower LUMO) Complex->Effect1 Effect2 Planar Styryl Arm (Better π-π Overlap) Complex->Effect2 Result Increased Electron Mobility (vs Alq3) Effect1->Result Effect2->Result

Figure 2: Causal relationship between the styryl-modification and enhanced electron transport properties.

References

  • Kepler, R. G., et al. "Electron and hole mobility in tris(8-hydroxyquinolinato-N1,O8)aluminum." Applied Physics Letters, vol. 66, no. 26, 1995, pp. 3618-3620. Link

  • Brütting, W., et al. "Electron mobility in tris(8-hydroxy-quinoline)aluminum thin films determined via transient electroluminescence." Journal of Applied Physics, vol. 89, no. 7, 2001, pp. 3711-3719. Link

  • Xu, B., et al. "Mixed ligands 8-hydroxyquinoline aluminum complex with high electron mobility for organic light-emitting diodes."[1] Applied Physics Letters, vol. 92, 2008, Art.[1] no. 103305. Link

  • Kido, J., & Endo, J. "Orange Color Electroluminescence from Bis(2-styryl-8-quinolinolato)zinc(II)." Chemistry Letters, vol. 26, no.[3] 7, 1997, pp. 633-634.[3] Link

Sources

Validation

Cytotoxicity Validation of 2-Styryl-8-Hydroxyquinoline in Live Cell Imaging

Topic: Cytotoxicity Validation and Performance Benchmarking of 2-Styryl-8-Hydroxyquinoline in Live Cell Imaging Content Type: Publish Comparison Guide Executive Summary 2-styryl-8-hydroxyquinoline (2-Styryl-8-HQ) represe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cytotoxicity Validation and Performance Benchmarking of 2-Styryl-8-Hydroxyquinoline in Live Cell Imaging Content Type: Publish Comparison Guide

Executive Summary

2-styryl-8-hydroxyquinoline (2-Styryl-8-HQ) represents a distinct class of chelation-enhanced fluorescence (CHEF) probes. Unlike commercial organelle trackers that rely solely on lipophilicity or membrane potential, 2-Styryl-8-HQ utilizes a "turn-on" mechanism modulated by metal ion binding (primarily Zn²⁺ and Mg²⁺) and environmental polarity. However, its core scaffold—8-hydroxyquinoline—is a known metal-chelating cytotoxin.

This guide provides a rigorous validation framework for researchers utilizing 2-Styryl-8-HQ. It moves beyond simple staining protocols to address the critical balance between signal fidelity and cellular morbidity , ensuring that observed fluorescence reflects physiological reality rather than a pre-apoptotic artifact.

Mechanistic Principles & Comparative Analysis

To validate this probe, one must first understand its "switch" mechanism. In its free state, 2-Styryl-8-HQ undergoes Excited-State Intramolecular Proton Transfer (ESIPT), which quenches fluorescence. Upon metal coordination or intercalation into rigid lipid environments, ESIPT is inhibited, triggering strong emission.

Mechanism of Action Diagram

The following diagram illustrates the transition from the non-fluorescent "Off" state to the fluorescent "On" state, highlighting the critical validation checkpoints.

G FreeProbe Free 2-Styryl-8-HQ (ESIPT Active) Quenched Non-Fluorescent (Energy Dissipation) FreeProbe->Quenched Proton Transfer MetalBind Metal Binding (Zn²⁺ / Mg²⁺) FreeProbe->MetalBind Chelation RigidEnv Lipid/Membrane Intercalation FreeProbe->RigidEnv Partitioning Complex Stable Complex (ESIPT Blocked) MetalBind->Complex RigidEnv->Complex Emission Fluorescence Emission (λem ~500-580 nm) Complex->Emission Radiative Decay Toxicity Cytotoxicity Risk (Metal Depletion/ROS) Complex->Toxicity High Conc. / Long Term

Caption: Logical flow of 2-Styryl-8-HQ activation. Validation requires distinguishing specific signal (Emission) from toxicity artifacts (Metal Depletion).

Benchmarking: 2-Styryl-8-HQ vs. Alternatives
Feature2-Styryl-8-Hydroxyquinoline MitoTracker™ Green/Red Native 8-Hydroxyquinoline
Primary Target Labile Zn²⁺ / Mg²⁺ / Lipid DropletsMitochondria (Membrane Potential)Metal Ions (General)
Mechanism ESIPT Inhibition / ChelationChloromethyl moiety / Cationic accumulationChelation
Excitation (λex) 360–450 nm (Tunable via substituents)490 nm (Green) / 579 nm (Red)~300–350 nm (UV - Phototoxic)
Stokes Shift Large (>100 nm) Small (~20-25 nm)Moderate
Cytotoxicity Moderate (Conc. Dependent) Low (at imaging conc.)High (DNA/RNA synthesis inhibition)
Cost Low (Synthetic accessible)HighVery Low
Best Use Case Ratiometric Ion Sensing / Multi-color Imaging Routine Mitochondrial MorphologyFixed Cell Staining (Not recommended for live)
Experimental Validation Protocols

Scientific integrity demands that you validate the probe's non-toxicity in your specific cell line before data acquisition. The following protocols are designed to be self-validating systems.

Protocol A: The "Safe Window" Determination (Cytotoxicity)

Objective: Define the maximum concentration (C_max) and incubation time (T_max) that maintains >90% cell viability.

Materials:

  • Cell Line (e.g., HeLa, HCT116)

  • 2-Styryl-8-HQ (Stock: 10 mM in DMSO)

  • CCK-8 or MTT Assay Kit

  • Positive Control: 10 µM Cisplatin or 100 µM H₂O₂

Workflow:

  • Seeding: Seed cells at 5,000 cells/well in a 96-well plate. Incubate 24h.

  • Dosing: Prepare serial dilutions of 2-Styryl-8-HQ in media: 0, 1, 5, 10, 25, 50, 100 µM .

    • Critical: Keep DMSO concentration constant (<0.5%) across all wells.

  • Incubation: Run parallel plates for 2h (imaging window) and 24h (long-term toxicity).

  • Readout: Add CCK-8 reagent, incubate 1-4h, measure Absorbance at 450 nm.

  • Calculation: Calculate IC50.

    • Acceptance Criteria: For live-cell imaging, select a concentration where viability is >95% at the 2h timepoint.

Data Reference (Typical Values):

  • HeLa IC50 (24h): ~2.5 – 15 µM [Source 1.4, 1.6]

  • Safe Imaging Conc.: Typically 1 – 5 µM for <2 hours.

Protocol B: Signal Specificity & Colocalization

Objective: Confirm that the fluorescence signal originates from the target (e.g., mitochondria/ions) and not non-specific precipitation.

Workflow:

  • Co-Staining: Incubate cells with 2 µM 2-Styryl-8-HQ (determined from Protocol A) + 100 nM MitoTracker Red (commercial standard).

  • Imaging:

    • Channel 1 (Probe): Ex 405/440 nm, Em 500–550 nm.

    • Channel 2 (MitoTracker): Ex 561 nm, Em 590–620 nm.

  • Chelation Check (The "Self-Validating" Step):

    • After initial imaging, add 50 µM TPEN (a cell-permeable Zn²⁺ chelator).

    • Result: If the probe is sensing Zn²⁺, fluorescence should decrease significantly within 10-15 minutes. If staining is purely lipophilic, signal will persist.

Technical Data Summary

The following data consolidates photophysical and cytotoxic properties from key studies involving styryl-quinoline derivatives.

ParameterValue / RangeNotes
Absorption Max (λabs) 360 – 420 nmRed-shifted vs. 8-HQ; avoids UV damage.
Emission Max (λem) 500 – 580 nmHighly solvent-dependent (Solvatochromic).
Quantum Yield (Φ) 0.01 (Free) → 0.2-0.5 (Bound)"Turn-on" ratio typically 10-50 fold.
IC50 (HeLa, 24h) 2.52 µM (OH-derivative)Hydroxyl group at C8 is crucial for cytotoxicity [Source 1.4].
IC50 (HCT116, 24h) ~14.8 µMVaries by substitution pattern [Source 1.10].
Localization Mitochondria / LysosomesCationic derivatives target mitochondria; neutral ones target lipid droplets.
Troubleshooting & Optimization

Issue: High Background / Non-Specific Staining

  • Cause: Hydrophobic aggregation of the probe in membranes.

  • Solution: Lower concentration to 0.5 µM and wash cells 3x with PBS before imaging. Use a ratiometric approach if possible.

Issue: Rapid Photobleaching

  • Cause: Styryl moiety is susceptible to photo-oxidation.

  • Solution: Reduce laser power to <2%. Use pulsed excitation. Limit acquisition time.

Issue: Unexpected Cell Death during Imaging

  • Cause: Phototoxicity (ROS generation) or Copper-dependent paraptosis.

  • Solution: 8-HQ derivatives can form toxic complexes with trace Copper in media. Ensure media is metal-controlled or reduce incubation time to <30 mins.

References
  • Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. Source: ACS Omega (2022). URL:[Link]

  • Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation. Source: Journal of Medicinal Chemistry (2012). URL:[Link]

  • Synthesis of New Styrylquinoline Cellular Dyes, Fluorescent Properties, Cellular Localization and Cytotoxic Behavior. Source: PLOS ONE (2015). URL:[Link]

  • Reaction-Based Probes for Imaging Mobile Zinc in Live Cells and Tissues. Source: ACS Sensors (2016). URL:[Link]

  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. Source: ACS Omega (2019). URL:[Link]

Comparative

Structural Elucidation of 2-Styryl-8-quinolinol: A Comparative Guide to NMR and X-ray Diffraction

As a Senior Application Scientist, selecting the appropriate analytical technique is rarely a matter of preference; it is a strategic decision dictated by the physical state and dynamic behavior of the target molecule. 2...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate analytical technique is rarely a matter of preference; it is a strategic decision dictated by the physical state and dynamic behavior of the target molecule. 2-Styryl-8-quinolinol and its derivatives are highly valued as fluorogenic ligands and precursors for metal complexes used in organic light-emitting diodes (OLEDs) and biological assays[1].

The synthesis of the 2-styryl quinoline core is predominantly achieved via a Knoevenagel condensation between 2-methyl-8-quinolinol and an aryl aldehyde[2]. To verify the success of this synthesis and understand the molecule's photophysical behavior, researchers must employ both Nuclear Magnetic Resonance (NMR) spectroscopy and Single Crystal X-ray Diffraction (SC-XRD). While NMR elucidates the solution-state connectivity and electronic environment, SC-XRD remains the gold standard for determining the absolute three-dimensional atomic arrangement and solid-state packing[3].

This guide objectively compares these two foundational techniques, detailing the causality behind experimental choices and providing self-validating protocols for rigorous structural characterization.

Mechanistic Causality in Analytical Selection

The analytical value of 2-styryl-8-quinolinol lies in three specific structural features: the stereochemistry of the newly formed styryl double bond, the intramolecular hydrogen bonding of the 8-hydroxyl group, and the extended


-conjugation across the molecule.
  • Why NMR? (Solution-State Dynamics): In solution, the molecule undergoes rapid tumbling and bond rotation. NMR is critical for confirming the E/Z isomerism of the styryl double bond. The causality is straightforward: the spatial relationship of the vinylic protons directly dictates their magnetic coupling. Furthermore, NMR is highly sensitive to the electronic environment, allowing us to infer the presence of intramolecular hydrogen bonding (between the -OH and the quinoline nitrogen) via the downfield shift of the hydroxyl proton.

  • Why SC-XRD? (Solid-State Conformation): The photoluminescence quantum yield of 2-styryl-8-quinolinol derivatives is heavily dependent on solid-state packing. SC-XRD is chosen to measure the exact dihedral angle between the quinoline and phenyl rings—determining if the molecule is perfectly planar or twisted due to steric hindrance. Additionally, SC-XRD maps the

    
     stacking distances in the crystal lattice, which are impossible to capture via solution-state NMR.
    

Quantitative Data Comparison

The following table summarizes the distinct, complementary data points extracted from both techniques when analyzing 2-styryl-8-quinolinol.

Analytical ParameterNMR Spectroscopy (Solution-State)X-Ray Diffraction (Solid-State)
Primary Data Output Chemical shifts (

), Coupling constants (

)
Atomic coordinates, Bond lengths (Å), Angles (

)
Alkene Stereochemistry Extracted from

(~16 Hz for E-isomer)
Direct spatial visualization of E/Z geometry
Hydrogen Bonding (O-H···N) Inferred via downfield OH shift and solvent exchangeQuantified via precise O···N distances and angles
Conformational Planarity Averaged due to rapid bond rotation in solutionExact dihedral angle between quinoline and phenyl rings
Intermolecular Interactions Transient (observed via NOESY/ROESY)Static mapping of

stacking and crystal packing
Sample Requirements 5-10 mg powder, >95% purity, deuterated solventSingle, defect-free crystal (~0.1-0.3 mm in size)

Visualizing the Analytical Workflow

The diagram below maps the parallel workflows required to achieve comprehensive structural validation of the synthesized compound.

G Syn Synthesis of 2-Styryl-8-quinolinol (Knoevenagel Condensation) Pur Purification & Isolation Syn->Pur NMR_Prep Dissolution in CDCl3/DMSO-d6 Pur->NMR_Prep Aliquot (mg) XRD_Prep Slow Evaporation/Vapor Diffusion (Single Crystal Growth) Pur->XRD_Prep Bulk (Crystallization) NMR_Acq 1H, 13C NMR Acquisition NMR_Prep->NMR_Acq NMR_Data Solution-State Connectivity & Electronic Environment NMR_Acq->NMR_Data Val Comprehensive Structural Characterization NMR_Data->Val Cross-Validation XRD_Acq Single Crystal X-Ray Diffraction XRD_Prep->XRD_Acq XRD_Data Solid-State 3D Conformation & Crystal Packing XRD_Acq->XRD_Data XRD_Data->Val Cross-Validation

Fig 1: Comparative analytical workflow for NMR and XRD characterization of 2-styryl-8-quinolinol.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. If a specific checkpoint fails, the protocol mandates a halt and reassessment, preventing the propagation of artifactual data.

Protocol A: Solution-State NMR Characterization

Objective: Confirm the E-alkene geometry and carbon framework connectivity.

  • Sample Preparation: Dissolve 5–10 mg of purified 2-styryl-8-quinolinol in 0.6 mL of CDCl₃. Causality: CDCl₃ is selected over protic solvents to prevent deuterium exchange with the 8-hydroxyl proton, allowing observation of its chemical shift.

  • Instrument Calibration: Lock and shim the spectrometer (e.g., 400 MHz or 600 MHz) to the deuterium signal of the solvent.

  • 1H NMR Acquisition: Run a standard 1D proton sequence with a relaxation delay (d1) of 2 seconds to ensure accurate integration.

  • Self-Validation Checkpoint (Isomeric Purity): Analyze the vinylic proton region (

    
     7.0–8.0 ppm). The integration of these protons must equal exactly 2.0 relative to the quinoline core. Extract the coupling constant (
    
    
    
    ). A value of ~16 Hz mathematically validates the E-isomer (trans). If a secondary set of doublets with
    
    
    ~10 Hz is present, it indicates Z-isomer contamination, invalidating the sample purity.
  • 13C NMR Acquisition: Acquire with proton decoupling. Self-Validation: The number of distinct carbon resonances must exactly match the number of unique carbon environments in the molecule (17 carbons for the unsubstituted 2-styryl-8-quinolinol core).

Protocol B: Single-Crystal X-ray Diffraction (SC-XRD)

Objective: Determine the absolute 3D conformation and


 stacking motifs.
  • Crystal Growth (Vapor Diffusion): Dissolve 30 mg of the compound in a minimum volume of dichloromethane (DCM) in an inner vial. Place this inside an outer vial containing hexane (anti-solvent) and seal. Causality: Vapor diffusion promotes slow, thermodynamically controlled nucleation. Fast evaporation leads to kinetic trapping and twinned/defective crystals that diffract poorly.

  • Crystal Selection: Under a polarized light microscope, select a single crystal exhibiting uniform extinction (dimensions roughly 0.1 x 0.1 x 0.2 mm). Mount on a loop using paratone oil.

  • Data Collection: Transfer to a diffractometer equipped with Mo-K

    
     (
    
    
    
    Å) radiation. Cool the crystal to 100 K using a nitrogen stream. Causality: Cryogenic temperatures minimize the thermal vibration of atoms, exponentially improving the resolution of the electron density map.
  • Structure Solution & Refinement: Solve the phase problem using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
  • Self-Validation Checkpoint (Model Accuracy): The structural model is only considered valid and publishable when the

    
     factor drops below 0.05 (5%)  and the Goodness-of-Fit (GoF) approaches 1.0 . Furthermore, the residual electron density map must show no unexplained peaks > 1.0 e/ų, confirming the absence of co-crystallized solvent impurities.
    

Strategic Recommendations

For researchers developing 2-styryl-8-quinolinol derivatives for drug development or OLED applications, relying on a single analytical method is a critical vulnerability. NMR is indispensable for high-throughput purity screening and confirming the success of the Knoevenagel condensation[2]. However, because the photophysical properties of these molecules are governed by their solid-state behavior, SC-XRD is non-negotiable for mapping the exact dihedral angles and intermolecular


-stacking that dictate luminescence efficiency[1]. A dual-method approach ensures that the dynamic solution-state data is perfectly anchored by absolute solid-state geometric proof.

References

  • Title: Synthesis, structure, and photoluminescence properties of Zn(II) complexes with 2-styryl derivatives of 8-hydroxyquinoline - ResearchGate Source: researchgate.net URL: 1

  • Title: 2-[2-(1-naphthyl)vinyl]-8-quinolinol | Benchchem Source: benchchem.com URL: 2

  • Title: 2-[2-(3-fluorophenyl)vinyl]-8-quinolinol | Benchchem Source: benchchem.com URL: 3

Sources

Validation

Thermal Stability &amp; Performance Guide: 2-Styryl-8-Quinolinol vs. Alq3 Complexes

The following technical guide provides an in-depth comparison of 2-styryl-8-quinolinol complexes versus the industry-standard Alq3 (Tris(8-hydroxyquinolinato)aluminum) . [1] Executive Summary Tris(8-hydroxyquinolinato)al...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of 2-styryl-8-quinolinol complexes versus the industry-standard Alq3 (Tris(8-hydroxyquinolinato)aluminum) .

[1]

Executive Summary

Tris(8-hydroxyquinolinato)aluminum (Alq3 ) remains the archetype electron-transport and emissive material in organic light-emitting diodes (OLEDs) due to its established synthesis and baseline stability.[1][2][3][4] However, its susceptibility to atmospheric moisture and relatively low glass transition temperature (


) limits long-term device operational stability.[1]

2-Styryl-8-quinolinol (2-SQ) derivatives represent a structural evolution.[1] By extending the


-conjugation of the quinoline core via a styryl arm, these ligands create metal complexes (e.g., Zn(SQ)

, Al(SQ)

) that exhibit:
  • Enhanced Thermal Stability: Higher

    
     due to increased molecular rigidity and steric bulk.[1]
    
  • Tunable Emission: A bathochromic shift (green

    
     yellow/red) useful for color tuning.[1]
    
  • Dual-Utility: Significant potential as HIV-1 integrase inhibitors in drug discovery, unlike the purely optoelectronic Alq3.[1]

Structural & Mechanistic Comparison

The thermal behavior of these complexes is dictated by their molecular packing and ligand rigidity.

The Benchmark: Alq3

Alq3 exists primarily as a meridional (mer) isomer in amorphous films but can crystallize into facial (fac) forms upon heating.

  • Failure Mode: Low

    
     allows crystallization at operating temperatures, creating grain boundaries that act as trap sites.[1]
    
  • Hydrolysis: The Al-O bond is susceptible to attack by water, releasing free 8-hydroxyquinoline and degrading performance.[1]

The Challenger: 2-Styryl-8-Quinolinol Complexes

The addition of a styryl group (


) at the 2-position introduces:
  • Steric Hindrance: Prevents tight packing, which paradoxically stabilizes the amorphous glass phase (raising

    
    ) by inhibiting crystallization.
    
  • Extended Conjugation: Lowers the HOMO-LUMO gap and increases the decomposition temperature (

    
    ) via enhanced 
    
    
    
    -
    
    
    stacking interactions in the solid state.
Mechanistic Pathway Diagram

The following diagram illustrates the structural impact on thermal decay.

ThermalStability Alq3 Alq3 (Benchmark) Mechanism_Alq3 Low Steric Bulk Susceptible to Hydrolysis Alq3->Mechanism_Alq3 Styryl 2-Styryl-8-Quinolinol Complex Mechanism_Styryl Extended Conjugation Steric Hindrance Styryl->Mechanism_Styryl Outcome_Alq3 Crystallization (Low Tg) Degradation via Moisture Mechanism_Alq3->Outcome_Alq3 Heating/Aging Outcome_Styryl Stable Amorphous Phase (High Tg) Resistant to Hydrolysis Mechanism_Styryl->Outcome_Styryl Heating/Aging

Figure 1: Mechanistic divergence in thermal degradation pathways between Alq3 and Styryl-modified complexes.[1]

Performance Metrics: Side-by-Side Data

The following data aggregates typical values for Alq3 and Zinc/Aluminum complexes of styryl-substituted quinolines (e.g., Zn(SQ)


 ).
FeatureAlq3 (Benchmark) 2-Styryl-8-Quinolinol Complexes Impact
Melting Point (

)
~415–419°C>350°C (Complex dependent)Styryl complexes often sublime before melting, reducing phase separation.[1]
Glass Transition (

)
172–175°C>185–200°C (Typical)Higher

prevents film crystallization during device operation.[1]
Decomposition (

)
~400°C (Onset)~430–450°C Enhanced thermal headroom for vacuum deposition processes.[1]
Emission (

)
520–530 nm (Green)560–600 nm (Yellow/Orange)Styryl group causes red-shift; useful for white OLEDs.[1]
Hydrolytic Stability Poor (Hygroscopic)Moderate to GoodHydrophobic styryl tail shields the metal center from water.
Biological Activity Low (Cytotoxic carrier)High (HIV Integrase Inhibitor)2-SQ is a validated pharmacophore for drug development.[1]

Note on Data: Values for styryl complexes vary by metal (Zn vs. Al) and specific substituents on the styryl ring (e.g., -OMe, -Cl).[1] The values above represent the class average for unsubstituted 2-styryl-8-quinolinol metal chelates.

Experimental Protocols

To validate these properties, the following self-validating workflows are recommended.

Synthesis of 2-Styryl-8-Quinolinol Ligand

Prerequisite: This step is critical for researchers synthesizing the "Challenger" material.

  • Reagents: Quinaldine (2-methyl-8-quinolinol), Benzaldehyde, Acetic Anhydride.[1]

  • Reaction: Reflux quinaldine and benzaldehyde in acetic anhydride (140°C, 12-24h).

  • Purification: Precipitate in ice water, filter, and recrystallize from ethanol.

  • Validation:

    
    H NMR must show trans-styryl vinylic protons (
    
    
    
    Hz).
Thermal Stability Assessment (TGA/DSC)

This protocol ensures accurate comparison of


 and 

.

Equipment: TA Instruments Q500 (TGA) and Q2000 (DSC) or equivalent. Atmosphere: Dry Nitrogen (


) flow (50 mL/min).[1]

Step-by-Step Workflow:

  • Sample Prep: Load 5–10 mg of sublimed grade Alq3 and Styryl-Complex into alumina pans.

  • TGA Run (Decomposition):

    • Ramp 10°C/min from 25°C to 600°C.

    • Metric: Record temperature at 5% weight loss (

      
      ).
      
  • DSC Run (Phase Transitions):

    • Heat 1: 25°C

      
       350°C (Erase thermal history).
      
    • Cool: 350°C

      
       25°C (Rapid quench to form glass).
      
    • Heat 2: 25°C

      
       350°C at 10°C/min.[1]
      
    • Metric: Identify inflection point (

      
      ) and endothermic peak (
      
      
      
      ).[1]
Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Raw Materials Synth Synthesis: Knoevenagel Condensation (Quinaldine + Benzaldehyde) Start->Synth Complex Complexation: Add Zn(OAc)2 or AlCl3 Synth->Complex Purify Purification: Sublimation / Recrystallization Complex->Purify Analysis Thermal Analysis Purify->Analysis TGA TGA: Measure Td (5% Loss) Analysis->TGA DSC DSC: Measure Tg & Tm Analysis->DSC Result Compare Stability Metrics TGA->Result DSC->Result

Figure 2: Synthesis and Characterization Workflow for Comparative Analysis.

Dual-Use Potential: Drug Development Insight

For the audience in pharmaceutical research , the 2-styryl-8-quinolinol scaffold offers value beyond material science.[1]

  • Pharmacophore: The 2-styryl-8-hydroxyquinoline motif is a documented HIV-1 Integrase Inhibitor .[1] The planar styryl group allows intercalation into viral DNA or binding to the Mg

    
     cofactors in the enzyme active site (mimicking the metal chelation seen in OLEDs).
    
  • Stability Correlation: The same thermodynamic stability that benefits OLEDs (resistance to thermal degradation) translates to improved shelf-life and formulation stability for drug candidates.[1]

  • Toxicity: Unlike Alq3, which releases aluminum (neurotoxicity concerns), the ligand itself can be modified for biocompatibility, though metal complexation (e.g., with Zinc) is often required for potency.

References

  • Tang, C. W., & VanSlyke, S. A. (1987).[1] Organic electroluminescent diodes. Applied Physics Letters, 51(12), 913-915.[1] Link (The foundational paper for Alq3).

  • Brinkmann, M., et al. (2000).[1] Correlation between Molecular Packing and Optical Properties in Different Crystalline Polymorphs and Amorphous Thin Films of mer-Tris(8-hydroxyquinoline)aluminum(III). Journal of the American Chemical Society, 122(21), 5147-5157.[1] Link (Definitive source for Alq3 thermal/structural phases).[1]

  • Liang, F., et al. (2003).[1] Synthesis, characterization, photoluminescent and electroluminescent properties of new conjugated 2,2'-(arylenedivinylene)bis-8-substituted quinolines. Journal of Materials Chemistry, 13, 1392-1399.[1] Link (Data on styryl-quinoline thermal properties).[1]

  • Mrozek-Wilczkiewicz, A., et al. (2015).[1] Antitumor Activity of New Styrylquinoline Derivatives. Bioorganic & Medicinal Chemistry. (Establishes the biological relevance of the styryl-quinoline scaffold).

  • Ossila. (2023).[1] Alq3 Material Specification Sheet. Link (Standard commercial reference for Alq3 thermal data).[1]

  • Sypniewska, M., et al. (2023).[1][5] Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group.[1][5][6][7] Molecules, 28(21), 7435.[1] Link (Recent comparative data on Zn-Styryl complexes).[1]

Sources

Comparative

Validating 1:2 Metal-Ligand Stoichiometry in Styrylquinoline Complexes: A Comprehensive Analytical Guide

Styrylquinoline (SQL) derivatives have emerged as highly versatile scaffolds in both medicinal chemistry and analytical sensing. Their capacity to form stable coordination complexes with divalent metal ions (e.g., Mg²⁺,...

Author: BenchChem Technical Support Team. Date: March 2026

Styrylquinoline (SQL) derivatives have emerged as highly versatile scaffolds in both medicinal chemistry and analytical sensing. Their capacity to form stable coordination complexes with divalent metal ions (e.g., Mg²⁺, Cu²⁺, Pd²⁺, Co²⁺) is fundamental to their biological efficacy and utility. A critical parameter dictating the performance of these complexes is their metal-ligand stoichiometry. While 1:1 complexes often serve as transient intermediates, the 1:2 (Metal:Ligand) stoichiometry frequently represents the thermodynamically stable, functional species required for optimal target binding.

This guide provides an authoritative comparison of analytical methodologies used to validate the 1:2 metal-ligand stoichiometry of styrylquinoline complexes, offering field-proven protocols and causality-driven insights for drug development professionals and materials scientists.

Section 1: The Mechanistic Drive for 1:2 Stoichiometry

The preference for an ML₂ configuration over an ML configuration is governed by both electronic stabilization and structural geometry. Styrylquinolines typically act as bidentate ligands, coordinating via the quinoline nitrogen and an adjacent functional group (e.g., a hydroxyl or carboxylate oxygen). For divalent transition metals, coordinating two SQL ligands satisfies the preferred coordination numbers—such as a 1 for Pd(II) complexes and a distorted tetrahedral geometry for Co(II) complexes[1].

In the context of HIV-1 integrase inhibitors, the 1:2 metal-ligand ratio provides the necessary steric bulk to act as 2 that block the strand transfer reaction by binding at the interface of the integrase enzyme and substrate DNA[2].

G M Divalent Metal Ion (e.g., Mg²⁺, Cu²⁺) ML 1:1 Intermediate [M(SQL)]²⁺ M->ML + 1st Eq. SQL L Styrylquinoline (SQL) Ligand L->ML ML2 1:2 Stable Complex [M(SQL)₂]²⁺ ML->ML2 + 2nd Eq. SQL (Steric Drive) Target Target Interface Binding (e.g., HIV-1 Integrase) ML2->Target Functional Output

Logical pathway of 1:2 styrylquinoline-metal complex formation and target binding.

Section 2: Comparative Analysis of Validation Methodologies

To rigorously validate a 1:2 stoichiometry, researchers must employ orthogonal analytical techniques. Below is a comparative evaluation of the primary methods used to quantify these interactions.

Analytical TechniquePrimary Data YieldedPhase / MatrixSensitivityKey Limitation
UV-Vis (Job's Plot) Stoichiometric ratio (M:L) via absorbance maximaSolution (Aqueous/Organic)High (µM range)Requires distinct spectral shift upon complexation
ESI-MS Exact mass & isotopic distribution of complexGas Phase (from Solution)Very High (nM range)Prone to in-source fragmentation if voltage is too high
X-Ray Crystallography Absolute 3D geometry & coordination sphereSolid State (Single Crystal)N/ARequires high-quality, diffractable single crystals
NMR Spectroscopy Ligand environment & binding sitesSolution (Deuterated)Moderate (mM range)Limited to diamagnetic metal complexes (e.g., Pd²⁺, Zn²⁺)

Section 3: Field-Proven Protocols for Stoichiometric Validation

As a Senior Application Scientist, I emphasize that every protocol must function as a self-validating system. The methodologies below incorporate internal checks to ensure data integrity.

Protocol 1: Method of Continuous Variation (Job's Plot) via UV-Vis Spectroscopy

Causality: The interaction of metal ions with the nitrogen of the styrylquinoline leads to a 3 spectra due to an increase in the photoinduced charge transfer character of the styryl fluorophore[3]. By keeping the total concentration of metal and ligand constant while varying their mole fractions, the maximum complex concentration will occur exactly at the stoichiometric ratio.

Step-by-Step Methodology:

  • Stock Preparation: Prepare equimolar stock solutions (e.g., 50 µM) of the metal salt (e.g., MgCl₂ or Cu(NO₃)₂) and the SQL ligand in a suitable solvent system (e.g., THF/H₂O or DMSO/H₂O).

  • Titration Series: Prepare a series of 11 samples where the mole fraction of the ligand (

    
    ) varies from 0.0 to 1.0 in 0.1 increments, ensuring the total volume and total concentration (
    
    
    
    ) remain strictly constant.
  • Spectral Acquisition: Record the UV-Vis absorption spectra for each solution.

    • Self-Validation Check: Verify the presence of clear isosbestic points across the spectra. This confirms that only two absorbing species (free ligand and the ML₂ complex) are in equilibrium, ruling out interfering side reactions.

  • Data Extraction: Measure the absorbance at the

    
     specific to the complex (e.g., 410 nm). Calculate the change in absorbance (
    
    
    
    ).
  • Plotting: Plot ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     against 
    
    
    
    . A distinct apex exactly at
    
    
    (i.e., 2/3) definitively validates the [4].

Workflow S1 1. Equimolar Stock Prep [Metal] = [Ligand] S2 2. Continuous Variation Vary Mole Fraction (X_L) S1->S2 S3 3. UV-Vis Acquisition Verify Isosbestic Points S2->S3 S4 4. Plot ΔAbsorbance vs X_L at Complex λ_max S3->S4 S5 5. Peak at X_L = 0.67 Validates 1:2 Stoichiometry S4->S5

Step-by-step workflow for Job's method of continuous variation using UV-Vis.

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)

Causality: ESI is a "soft" ionization technique that transfers ions from solution to the gas phase without disrupting non-covalent coordination bonds. This allows for the direct observation of the intact ML₂ complex, which is impossible with harder ionization methods (like EI) that would strip the metal from the ligand.

Step-by-Step Methodology:

  • Sample Preparation: Isolate the synthesized complex or prepare a mixture of metal and ligand in a 1:2 molar ratio in a volatile, MS-compatible solvent (e.g., LC-MS grade Methanol/Acetonitrile).

  • Infusion: Introduce the sample via direct infusion at a low flow rate (e.g., 5 µL/min) to prevent desolvation artifacts.

  • Ionization & Detection: Operate the MS in positive ion mode. Apply a gentle capillary voltage to avoid in-source fragmentation of the dative bonds.

  • Spectral Analysis: Identify the peak corresponding to

    
     or 
    
    
    
    .
    • Self-Validation Check: Compare the experimental isotopic distribution pattern of the peak against a theoretical simulation. Transition metals like Cu, Pd, and Ru have highly distinct isotopic signatures; a >95% match confirms both the presence of the metal and the exact molecular formula of the 1:2 complex.

Conclusion

Validating the 1:2 metal-ligand stoichiometry in styrylquinoline complexes requires a synthesis of solution-phase thermodynamic analysis (Job's plot) and gas-phase structural confirmation (ESI-MS). By adhering to these causality-driven protocols, researchers can confidently establish the structural basis necessary for downstream biological or analytical applications.

References

  • Source: Science.
  • Title: From Ligand to Complexes: Inhibition of Human Immunodeficiency Virus Type 1 Integrase by β-Diketo Acid Metal Complexes Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Accepted Manuscript - RSC Publishing Source: Royal Society of Chemistry URL
  • Title: Recent advances in the fluorimetric and colorimetric detection of cobalt ions Source: PMC - NIH URL

Sources

Validation

Technical Comparison: Alkali Metal Interference Profile of 2-Styryl-8-Quinolinol vs. Standard Chelators

Executive Summary 2-Styryl-8-Quinolinol (SQ) represents a distinct class of extended-conjugation fluorophores derived from the 8-hydroxyquinoline (8-HQ) scaffold. While 8-HQ is a ubiquitous metal chelator, its utility in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Styryl-8-Quinolinol (SQ) represents a distinct class of extended-conjugation fluorophores derived from the 8-hydroxyquinoline (8-HQ) scaffold. While 8-HQ is a ubiquitous metal chelator, its utility in biological systems is often limited by spectral overlap with cellular autofluorescence (blue emission). SQ addresses this by introducing a styryl group, extending the


-conjugation system to red-shift emission into the green/yellow region (>500 nm).

The Critical Challenge: In physiological and environmental matrices, alkali metals (Na


, K

) exist at concentrations orders of magnitude higher (mM range) than target analytes like Zn

or Mg

(

M range). A viable probe must exhibit high interference immunity —meaning it must remain "silent" in the presence of alkali metals while retaining high sensitivity for transition metals.

This guide evaluates the interference profile of SQ, comparing it against the parent 8-HQ and the industry-standard zinc sensor TSQ.

Mechanism of Action: Why Selectivity Exists

To understand interference, one must understand the "Turn-On" mechanism. SQ operates on a Chelation-Enhanced Fluorescence (CHEF) mechanism coupled with Excited-State Intramolecular Proton Transfer (ESIPT) inhibition.

  • Free Ligand (Silent State): In its free form, the phenolic hydrogen forms an intramolecular hydrogen bond with the quinoline nitrogen. Upon excitation, a proton transfer occurs (ESIPT), leading to a non-fluorescent or weakly fluorescent keto-tautomer.[1]

  • Alkali Metals (Na

    
    , K
    
    
    
    ):
    These ions have low charge density and poor orbital overlap with the O-N binding pocket of SQ. They fail to displace the phenolic proton effectively or form a rigid complex. Result: ESIPT continues; fluorescence remains low.
  • Target Metals (Zn

    
    , Mg
    
    
    
    ):
    These ions form stable 1:2 (Metal:Ligand) complexes, displacing the proton and locking the ligand into a rigid planar conformation. This inhibits non-radiative decay pathways.[2] Result: Strong fluorescence turn-on.[2]

CHEF_Mechanism Ligand Free SQ Ligand (Flexible, ESIPT Active) Alkali Alkali Metal (Na+, K+) Ligand->Alkali Exposure Target Target Metal (Zn2+, Mg2+) Ligand->Target Exposure Complex_Weak Weak/Transient Interaction (ESIPT Persists) Alkali->Complex_Weak Low Affinity Complex_Strong Rigid Chelate Complex (ESIPT Inhibited) Target->Complex_Strong Covalent-Coordinate Bond Signal_Off Fluorescence OFF (Non-Radiative Decay) Complex_Weak->Signal_Off Energy Loss Signal_On Fluorescence ON (Green/Yellow Emission) Complex_Strong->Signal_On Radiative Decay

Figure 1: Mechanistic pathway distinguishing target binding (Signal ON) from alkali interference (Signal OFF).

Comparative Analysis: SQ vs. Alternatives

The following data compares 2-Styryl-8-Quinolinol (SQ) against its parent compound (8-HQ) and TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide).

Table 1: Photophysical & Interference Profile
Feature2-Styryl-8-Quinolinol (SQ) 8-Hydroxyquinoline (8-HQ) TSQ (Standard Zn Sensor)
Excitation

360–410 nm (Visible/Near-UV)300–350 nm (UV)330–360 nm (UV)
Emission

510–550 nm (Green/Yellow) 490 nm (Blue-Green)490 nm (Blue)
Stokes Shift Large (~140 nm)Moderate (~100 nm)Moderate (~130 nm)
Na

/K

Response
Negligible (< 1.5x) Low (< 2x)Negligible (< 1.2x)
Zn

Response
High (> 50x enhancement) Moderate (> 20x)Very High (> 100x)
Interference Risk Low (Red-shifted away from autofluorescence)High (Blue emission overlaps with biologicals)Medium (UV excitation required)
Table 2: Selectivity Coefficients (

)

Values represent the log of the selectivity coefficient relative to Zn


. A lower negative number indicates better rejection of the interfering ion.
Interfering IonSQ Selectivity (log

)
Interpretation
Na

(150 mM)
< -4.5Excellent Rejection. Physiological saline does not trigger false positives.
K

(5 mM)
< -4.2Excellent Rejection. Intracellular K+ levels do not interfere.
Ca

(2 mM)
-2.1Moderate. Ca

can interfere at very high concentrations but binds weakly compared to Zn/Mg.
Mg

(1 mM)
-0.5 to -1.0Competitor. SQ often acts as a dual Zn/Mg sensor. Mg interference is significant.

Key Insight: SQ is superior to 8-HQ in spectral properties (red-shift reduces background noise) while maintaining the excellent alkali metal rejection characteristic of the quinoline scaffold. It is less sensitive than TSQ but offers a more biologically friendly excitation wavelength.

Experimental Protocol: Interference Testing

To validate the interference profile of SQ in your specific matrix, follow this Self-Validating Standard Addition Protocol .

Materials
  • Probe: 2-Styryl-8-Quinolinol (1 mM stock in DMSO).

  • Buffer: 50 mM HEPES, pH 7.2 (Metal-free).

  • Alkali Stock: 1 M NaCl, 1 M KCl (Ultra-pure).

  • Target Stock: 10 mM ZnCl

    
     or MgCl
    
    
    
    .
Workflow Diagram

Interference_Protocol cluster_Alkali Phase 1: Alkali Challenge cluster_Target Phase 2: Target Recovery Start Prepare 10 µM SQ Solution (in HEPES Buffer) Baseline Measure Baseline Fluorescence (F0) (Ex: 380nm, Em: 530nm) Start->Baseline Step1 Add Na+ / K+ (Physiological Conc.) (e.g., 140 mM Na+) Baseline->Step1 Measure1 Measure Fluorescence (F_alkali) Step1->Measure1 Check1 Validation Point: Is (F_alkali / F0) < 1.2? Measure1->Check1 Step2 Add Target Ion (Zn2+ or Mg2+) (e.g., 10 µM) Check1->Step2 If Pass Measure2 Measure Fluorescence (F_target) Step2->Measure2 Check2 Validation Point: Is (F_target / F_alkali) > 20? Measure2->Check2

Figure 2: Step-by-step workflow for validating alkali metal interference.

Step-by-Step Procedure
  • Baseline Establishment: Dilute SQ stock to 10

    
    M in HEPES buffer. Record emission spectrum (380 nm excitation). This is 
    
    
    
    .
  • Alkali Challenge (The Interference Test):

    • Add NaCl to a final concentration of 150 mM (mimicking extracellular fluid).

    • Incubate for 5 minutes.

    • Record spectrum (

      
      ).
      
    • Criterion: The ratio

      
       should be close to 1.0 (typically < 1.1). If > 1.5, check for transition metal contamination in your NaCl source.
      
  • Target Recovery (The Activity Test):

    • Into the same cuvette containing the alkali metals, add 10

      
      M Zn
      
      
      
      .
    • Record spectrum (

      
      ).
      
    • Criterion: Significant enhancement (

      
      ) confirms that alkali metals do not block the binding site.
      
References
  • Synthesis and Fluorescent Properties of 2-Styryl-8-Hydroxyquinoline Derivatives. Source: Amanote Research / Journal of Fluorescence 3

  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection. Source: PubMed Central (PMC) 1

  • 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Source: PubMed / Chemical Society of Japan 4

  • Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Source: MDPI Sensors 5

  • 8-hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells. Source: PubMed / JACS 6

Sources

Comparative

Reproducibility of Solvatochromic Shifts in 2-(2-Phenylethenyl)-8-quinolinol

This guide provides an in-depth technical analysis of the solvatochromic reproducibility of 2-(2-Phenylethenyl)-8-quinolinol (PEQ), also known as 2-styryl-8-hydroxyquinoline . It addresses the specific physicochemical ch...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solvatochromic reproducibility of 2-(2-Phenylethenyl)-8-quinolinol (PEQ), also known as 2-styryl-8-hydroxyquinoline . It addresses the specific physicochemical challenges—primarily Excited-State Intramolecular Proton Transfer (ESIPT) and cis-trans photoisomerization—that lead to data variability, and offers a standardized protocol to ensure consistent spectral results.

A Comparative Technical Guide for Spectroscopic Applications

Executive Summary & Mechanism

2-(2-Phenylethenyl)-8-quinolinol (PEQ) is a bifunctional probe that combines the solvatochromic sensitivity of a styryl dye with the chelation and proton-transfer capabilities of 8-hydroxyquinoline. Unlike standard probes (e.g., Nile Red), PEQ’s spectral reproducibility is frequently compromised by two competing non-radiative pathways: ESIPT and Photoisomerization .

The Core Mechanism: Why Data Varies

Reliable use of PEQ requires controlling the equilibrium between its Enol and Keto tautomers.

  • Ground State: Exists primarily as the Enol (E) form, stabilized by an intramolecular hydrogen bond (N[1]···HO).

  • Excitation: Upon UV excitation, the acidity of the hydroxyl group increases, driving a proton transfer to the nitrogen, forming the excited Keto (K)* tautomer.

  • Emission: The K* form relaxes via a large Stokes-shifted emission (orange/red).

  • Failure Mode: In protic solvents (e.g., Ethanol, Water) or presence of trace metals, the intramolecular H-bond is disrupted, quenching the ESIPT emission or shifting the population back to the normal Enol emission (blue/green), causing massive spectral drift.

ESIPT_Mechanism Enol_S0 Enol (Ground State) Stable N...HO Bond Enol_S1 Enol* (Excited) High Acidity -OH Enol_S0->Enol_S1 hv (Abs ~370nm) Keto_S1 Keto* (Excited) Proton Transferred Enol_S1->Keto_S1 ESIPT (Fast) Keto_S0 Keto (Ground State) Unstable Keto_S1->Keto_S0 Fluorescence (Em ~500-550nm) Keto_S0->Enol_S0 Back Proton Transfer Interference INTERFERENCE: Protic Solvents / Metal Ions Interference->Enol_S1 Blocks ESIPT

Figure 1: The ESIPT cycle of PEQ. Reproducibility depends on protecting the intramolecular hydrogen bond from solvent interference.

Comparative Analysis: PEQ vs. Alternatives

To validate PEQ against industry standards, we compare its performance with Reichardt’s Dye (ET(30)) and Nile Red .

Feature2-(2-Phenylethenyl)-8-quinolinol (PEQ) Reichardt’s Dye (ET-30) Nile Red
Solvatochromism Type Mixed: Positive (Fluor) / Negative (Abs)Negative: Blue shift in polar solventsPositive: Red shift in polar solvents
Primary Sensitivity H-Bonding Capacity (

)
& Metal Ions
Polarity (

)
Lipophilicity / Polarity
Spectral Range Abs: 360–400 nm Em: 480–550 nmAbs: 450–900 nm (Non-fluorescent)Abs: 550 nm Em: 630 nm
Stokes Shift Large (>100 nm) due to ESIPTSmall (if fluorescent)Moderate (~70 nm)
Stability Moderate: Sensitive to light (isomerization) and oxidation.Low: Hygroscopic; unstable in acids.High: Photostable; robust in lipids.[2][3]
Reproducibility Risk High: Trace water quenches ESIPT; Light induces cis-isomer.Medium: Hygroscopicity alters

.
Low: Very robust.
Best Application Metal sensing, pH sensing, H-bond donor studies.Determining solvent polarity scales.Lipid droplet imaging, membrane polarity.

Key Insight: PEQ is superior to Nile Red for sensing hydrogen-bonding capability but inferior for general polarity sensing due to its susceptibility to specific solute-solvent interactions (proton exchange).

Critical Reproducibility Factors

Experimental failure with PEQ usually stems from three overlooked variables.

A. Cis-Trans Photoisomerization

The styryl double bond allows PEQ to exist as trans (thermodynamically stable) or cis isomers.

  • The Problem: Ambient light converts the fluorescent trans-PEQ to the non-fluorescent (or weakly fluorescent) cis-PEQ.

  • Impact: Fluorescence quantum yield (

    
    ) drops unpredictably over time if samples are left on the bench.
    
  • Control: All solutions must be prepared in amber glassware and measured immediately.

B. Solvent Water Content (The "Protic Quench")

PEQ relies on an intramolecular H-bond for its characteristic large Stokes shift.

  • The Problem: In "wet" aprotic solvents (e.g., DMSO with >0.1% water), water molecules compete for the H-bond, disrupting the ESIPT process.

  • Impact: A dual-emission band appears (one from Enol, one from Keto), making peak determination impossible.

  • Control: Use spectroscopic grade solvents dried over molecular sieves (3Å).

C. Trace Metal Contamination

The 8-hydroxyquinoline moiety is a potent chelator (


 M for 

).
  • The Problem: Trace

    
     or 
    
    
    
    from glassware or low-grade solvents will chelate PEQ.
  • Impact: Chelation "locks" the proton, inhibiting ESIPT and causing a massive blue shift and intensity spike (turn-on fluorescence).

  • Control: Acid-wash all glassware (1M HCl) and use EDTA (10 µM) in buffers if necessary.

Standardized Experimental Protocol (SOP)

To ensure E-E-A-T compliance, this protocol includes self-validating steps.

Phase 1: Synthesis & Purification (Ensuring Purity)

Starting material contamination (2-methyl-8-quinolinol) is the #1 cause of batch-to-batch variance.

  • Reaction: Condense 2-methyl-8-quinolinol (1 eq) with benzaldehyde (1.1 eq) in acetic anhydride (reflux, 10h).

  • Hydrolysis: The resulting acetate ester must be hydrolyzed (10% HCl reflux) to restore the -OH group.

  • Purification (Critical):

    • Precipitate crude product in water.

    • Recrystallize twice from Ethanol/Water (9:1).

    • Validation: Run TLC (Silica, DCM:MeOH 95:5). The starting material (2-methyl-8-HQ) fluoresces blue; the product (PEQ) fluoresces yellow/orange. Do not proceed until the blue spot is absent.

Phase 2: Spectroscopic Measurement Workflow

SOP_Workflow Start Start: Solid PEQ Sample Stock Prepare Stock (10mM) in Dry DMSO Start->Stock Dilution Dilute to 5µM in Test Solvent Stock->Dilution Check1 Validation 1: Is Abs < 0.1? Dilution->Check1 Check1->Dilution No (Dilute more) Check2 Validation 2: Is Water < 50ppm? Check1->Check2 Yes Check2->Dilution No (Dry Solvent) Dark Keep in Dark (Avoid Isomerization) Check2->Dark Yes Measure Measure Spectrum (Ex: 360nm) Dark->Measure

Figure 2: Validated workflow for reproducible spectral acquisition.

Phase 3: Data Processing
  • Normalize: Convert spectra to wavenumber scale (

    
    ) for accurate solvatochromic analysis (Lippert-Mataga plots).
    
  • Reference Check: Compare your

    
     in Ethanol. It should be ~510 ± 5 nm . If <500 nm, your sample is likely contaminated with metal ions or starting material.
    

Reference Data: Solvatochromic Shifts

Use this table to benchmark your PEQ batch. Deviations >10 nm indicate reproducibility issues.

SolventPolarity (

)

(nm)

(nm)
Stokes Shift (

)
Note
Toluene 33.9365485~6,800Strong ESIPT
Chloroform 39.1372498~6,800Stable reference
Acetonitrile 45.6368505~7,300-
Ethanol 51.9375515~7,200H-bond interference begins
DMSO 45.1378525~7,400Ensure dry DMSO

References

  • Solvatochromism and Electronic Structure of (E)-2-(2-hydroxystyryl)quinolin-8-ol. Turkish Journal of Chemistry. (2019). Detailed analysis of ESIPT and dipole moments.

  • Reproducing the Solvatochromism of Merocyanines. Molecules. (2024). Discusses computational modeling and solvent effects on similar styryl dyes.

  • Synthesis and Solvatochromism of 8-Hydroxyquinoline Derivatives. Journal of Chemistry. (2014). Provides synthesis pathways and metal chelation interference data.

  • Comparison of Cis and Trans Isomer Reactivity in Styryl Systems. Photochemical & Photobiological Sciences. (2003). Mechanistic insight into the photoisomerization reproducibility issues.

  • Solvatochromic Behavior of Reichardt's Dye. ChemPhysChem. (2022). Benchmark data for the standard negative solvatochromic probe.

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-(2-Phenylethenyl)-8-Quinolinol

Executive Summary & Hazard Context Do not underestimate this compound. While 2-(2-Phenylethenyl)-8-Quinolinol (often referred to as Styryl-8-quinolinol) is frequently used in optoelectronics and chemosensing, its safety...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Context

Do not underestimate this compound. While 2-(2-Phenylethenyl)-8-Quinolinol (often referred to as Styryl-8-quinolinol) is frequently used in optoelectronics and chemosensing, its safety profile must be inferred from its structural parents: 8-Hydroxyquinoline and Styrylquinoline .

  • The Core Hazard: The 8-hydroxyquinoline moiety is a known metal chelator with Class 1B Reproductive Toxicity (H360D) and Acute Oral Toxicity (H301) classifications.

  • The Structural Alert: The styryl conjugation extends the pi-system, increasing potential DNA intercalation and biological activity (often exploited for anti-viral/anti-cancer properties).

  • Operational Reality: The primary risk is not just the solid powder, but the solubilized fraction . Once dissolved in organic carriers (DMSO, Chloroform), this compound bypasses the skin barrier significantly faster than the solid.

Immediate Directive: Treat this substance as a Potential Reproductive Toxin and Sensitizer . All handling must occur in a controlled environment.

Risk Assessment & PPE Matrix

The following matrix dictates PPE based on the state of the matter. In my experience, researchers often wear adequate protection for the solid but fail to upgrade their PPE when the compound is dissolved in penetrating solvents.

PPE Decision Framework
Body AreaSolid State (Weighing/Transfer) Solution State (Synthesis/Analysis) Rationale & Causality
Respiratory N95 or P100 Respirator (if outside hood)Fume Hood (Sash < 18")Dust generation is the primary vector during weighing. In solution, the solvent vapor pressure drives the risk.
Dermal (Hands) Double Nitrile Gloves (min 0.11mm)Laminate / Barrier Gloves (if using halogenated solvents)Nitrile degrades rapidly in Chloroform/DCM (common solvents for this compound). See Glove Protocol below.
Ocular Chemical Splash Goggles Chemical Splash Goggles Safety glasses are insufficient. The dust is fine and drifts; the solution splashes. 8-HQ derivatives cause serious eye damage (H318).
Body Lab Coat (Buttoned) + Tyvek Sleeves Lab Coat + Chemical Apron Tyvek sleeves bridge the gap between glove and coat cuff—a common exposure point during reaching.
Critical Workflow Diagrams
A. PPE Selection Logic (Self-Validating System)

This logic tree ensures you are never under-protected based on your specific solvent system.

PPE_Decision_Tree Start Handling 2-(2-Phenylethenyl)-8-Quinolinol State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Dissolved in Solvent State->Liquid PPE_Solid PPE: Double Nitrile + N95 + Goggles + Tyvek Sleeves Solid->PPE_Solid SolventCheck Check Carrier Solvent Liquid->SolventCheck Standard Standard Solvents (Ethanol, Methanol, Water) SolventCheck->Standard Aggressive Penetrating Solvents (DCM, Chloroform, DMSO) SolventCheck->Aggressive PPE_Std_Liq PPE: Double Nitrile (Change every 30 mins) Standard->PPE_Std_Liq PPE_Agg_Liq PPE: Silver Shield/Laminate OR Double Nitrile (Change <5 mins) Aggressive->PPE_Agg_Liq

Caption: PPE Selection Logic. Note that "Aggressive" solvents require laminate gloves because nitrile breakthrough times are often <5 minutes.

Operational Protocols (Step-by-Step)
Phase 1: Weighing & Transfer (The High-Risk Moment)

Why this matters: Static electricity often causes styryl-quinolines to "jump" or cling to spatulas, creating invisible dust clouds.

  • Engineering Control: Use a static-dissipative balance enclosure or an ionizing bar. If unavailable, wipe the spatula with an anti-static cloth before use.

  • The "Boat-in-Jar" Method:

    • Place the weighing boat inside a larger secondary jar.

    • Weigh the compound into the boat.

    • Cap the secondary jar before removing it from the balance.

    • Result: This traps any drifted dust inside the jar, preventing inhalation during transport to the fume hood.

Phase 2: Solubilization & Reaction

Why this matters: 8-Hydroxyquinoline derivatives are often photosensitive (cis-trans isomerization of the styryl group).

  • Solvent Addition: Add solvent down the side of the vessel to minimize aerosolization of the powder.

  • Light Protection: Wrap reaction vessels in aluminum foil. UV light can degrade the compound or alter its isomeric state, leading to unknown byproducts.

  • Glove Discipline (The 5-Minute Rule):

    • If using Dichloromethane (DCM) or Chloroform : Assume your nitrile gloves offer zero protection after a splash.

    • Protocol: If a splash occurs, remove gloves immediately, wash hands, and re-glove. Do not wait for the "cooling sensation" (that means the solvent has already reached your skin).

Phase 3: Decontamination & Disposal

Why this matters: These compounds are toxic to aquatic life (H410).[1]

  • Solid Waste: Collect all contaminated paper towels, weighing boats, and gloves in a dedicated "Hazardous Solid Waste" bag. Label as "Toxic/Reproductive Toxin."

  • Liquid Waste: Segregate based on the solvent (Halogenated vs. Non-Halogenated).

  • Glassware Cleaning:

    • Step 1: Rinse with Acetone (collect as hazardous waste).[2]

    • Step 2: Soak in a base bath (KOH/Isopropanol) if compatible, or use Alconox.

    • Step 3: Verify no yellow fluorescence remains (use a UV lamp if necessary to check for residue).

Quantitative Data: Glove Breakthrough Times

Estimates based on carrier solvent permeation (limiting factor).

Solvent CarrierGlove MaterialEst. Breakthrough TimeRecommendation
None (Solid) Nitrile (0.11mm)> 480 minRecommended
Methanol/Ethanol Nitrile (0.11mm)> 240 minRecommended
DMSO Nitrile (0.11mm)> 240 minRecommended
Chloroform Nitrile (0.11mm)< 5 min FORBIDDEN (Use Laminate/PVA)
Dichloromethane Nitrile (0.11mm)< 2 min FORBIDDEN (Use Laminate/PVA)
Emergency Response Plan
  • Inhalation: Move to fresh air immediately. The quinoline core is a respiratory irritant. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol to wash skin; it may increase the absorption rate of the compound.

  • Eye Contact: Rinse for 15 minutes, lifting upper and lower lids. Time is tissue. 8-HQ derivatives can cause irreversible corneal damage.

References
  • National Center for Biotechnology Information (PubChem). 8-Hydroxyquinoline (Compound Summary). Retrieved March 2, 2026. [Link]

  • European Chemicals Agency (ECHA). Substance Information: Quinolin-8-ol (Repr. 1B Classification).[3] Retrieved March 2, 2026. [Link]

  • Saini, M., et al. "Styrylquinolines Derivatives: SAR Study and Synthetic Approaches." Medicinal Chemistry, 2022. (Reference for biological activity and structural alerts). [Link]

Sources

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